molecular formula C8H16O B1330227 3-Ethylcyclohexanol CAS No. 4534-76-3

3-Ethylcyclohexanol

Cat. No.: B1330227
CAS No.: 4534-76-3
M. Wt: 128.21 g/mol
InChI Key: UNIOXDKEUNVBAC-UHFFFAOYSA-N
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Description

3-Ethylcyclohexanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIOXDKEUNVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281282
Record name 3-ethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-76-3
Record name 4534-76-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethylcyclohexanol
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Record name 3-ethylcyclohexan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclohexanol is a cyclic alcohol that presents as a colorless liquid under standard conditions. As a derivative of cyclohexanol, its chemical and physical properties are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes standardized experimental protocols for the determination of its key physical properties.

Chemical Identity and Structure

This compound is a secondary alcohol characterized by a cyclohexane (B81311) ring substituted with an ethyl group at the third position and a hydroxyl group at the first position.

Identifier Value Source
IUPAC Name 3-ethylcyclohexan-1-olPubChem[1]
Molecular Formula C8H16OMolCore, PubChem, ChemicalBook[1][2][3]
Molecular Weight 128.21 g/mol MolCore, PubChem[1][2]
CAS Number 4534-76-3MolCore, Reagentia, AccelaChemBio[2][4]
Canonical SMILES CCC1CCCC(C1)OPubChem[1]
InChI InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3PubChem[1]
InChIKey UNIOXDKEUNVBAC-UHFFFAOYSA-NPubChem[1]

Chemical Structure:

Caption: 2D Structure of this compound.

Physical Properties
Property Value Source
Physical State Liquid or powderAmadis Chemical Co., Ltd.[5]
Boiling Point Not availableChemSynthesis[6]
Melting Point Not availableChemSynthesis[6]
Density Not availableChemSynthesis[6]
Solubility in Water Not available
Solubility in Organic Solvents Not available
Refractive Index Not availableChemSynthesis[6]

Experimental Protocols

Given the absence of specific experimental data for this compound, the following sections detail standardized methodologies for determining the key physical properties of a liquid alcohol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • Heating: The assembly is placed in a heating bath (e.g., an oil bath or a melting point apparatus with a boiling point function). The bath is heated gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced. The boiling point is recorded as the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.

  • Replicates: The procedure should be repeated at least twice to ensure the accuracy of the measurement.

G cluster_0 Boiling Point Determination Workflow Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Heating Heating Apparatus Setup->Heating Observation Observation Heating->Observation Record Boiling Point Record Boiling Point Observation->Record Boiling Point G cluster_1 Melting Point Determination Workflow Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Controlled Heating Controlled Heating Apparatus Setup->Controlled Heating Observation Observation Controlled Heating->Observation Record Melting Range Record Melting Range Observation->Record Melting Range G cluster_2 Density Determination Workflow Weigh Empty Pycnometer Weigh Empty Pycnometer Weigh Pycnometer with Water Weigh Pycnometer with Water Weigh Empty Pycnometer->Weigh Pycnometer with Water Weigh Pycnometer with Sample Weigh Pycnometer with Sample Weigh Pycnometer with Water->Weigh Pycnometer with Sample Calculate Density Calculate Density Weigh Pycnometer with Sample->Calculate Density G cluster_3 Solubility Determination Logical Flow Start Start Qualitative Assessment Qualitative Assessment Start->Qualitative Assessment Quantitative Measurement Quantitative Measurement Qualitative Assessment->Quantitative Measurement If quantitative data needed Add Solute to Solvent Add Solute to Solvent Qualitative Assessment->Add Solute to Solvent Proceed Shake-Flask Method Shake-Flask Method Quantitative Measurement->Shake-Flask Method Proceed Observe Miscibility Observe Miscibility Add Solute to Solvent->Observe Miscibility Equilibration Equilibration Shake-Flask Method->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Concentration Analysis Concentration Analysis Phase Separation->Concentration Analysis

References

An In-depth Technical Guide to the Structural Formula and Isomers of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylcyclohexanol, focusing on its structural formula, isomers, and relevant physicochemical properties. The information is intended to support research and development activities where this molecule may be a key intermediate or structural motif.

Structural Formula and Basic Information

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O.[1] Its structure consists of a cyclohexane (B81311) ring substituted with an ethyl group at the third carbon atom and a hydroxyl group at the first. This structure gives rise to multiple isomers due to the presence of two chiral centers and the conformational flexibility of the cyclohexane ring.

Molecular Weight: 128.21 g/mol [1]

The fundamental structure of this compound is depicted below.

Caption: General structure of this compound.

Isomerism in this compound

This compound exhibits several forms of isomerism, which are critical to understand for applications in stereoselective synthesis and drug design. The molecule has two chiral centers at positions 1 and 3 of the cyclohexane ring.

The presence of two stereocenters (C1 and C3) gives rise to 2² = 4 possible stereoisomers. These are best understood by considering the relative orientation of the ethyl and hydroxyl groups, which can be either cis (on the same side of the ring) or trans (on opposite sides). Each of these diastereomers exists as a pair of enantiomers.

G cluster_0 This compound Isomers A This compound B cis-3-Ethylcyclohexanol (Diastereomer 1) A->B C trans-3-Ethylcyclohexanol (Diastereomer 2) A->C D (1R,3S)-3-ethylcyclohexanol B->D Enantiomer E (1S,3R)-3-ethylcyclohexanol B->E Enantiomer F (1R,3R)-3-ethylcyclohexanol C->F Enantiomer G (1S,3S)-3-ethylcyclohexanol C->G Enantiomer G A cis-3-Ethylcyclohexanol (Ethyl equatorial, OH axial) B cis-3-Ethylcyclohexanol (Ethyl axial, OH equatorial) A->B Ring Flip Stability More Stable Conformer has the larger group (Ethyl) in the equatorial position. A->Stability G A trans-3-Ethylcyclohexanol (Diequatorial) B trans-3-Ethylcyclohexanol (Diaxial) A->B Ring Flip Stability Diequatorial conformer is significantly more stable. A->Stability G A 3-Ethylcyclohexanone in Methanol B Add NaBH4 A->B C Reaction Stirring (Monitor by TLC) B->C D Quench with HCl(aq) C->D E Extract with Et2O D->E F Dry and Evaporate E->F G Purified this compound (cis/trans mixture) F->G

References

Navigating the Stereoisomers of 3-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of CAS Numbers, Synthesis, and Physicochemical Properties for Researchers and Drug Development Professionals

The seemingly straightforward chemical entity, 3-ethylcyclohexanol, reveals a nuanced complexity upon closer inspection, primarily due to the existence of multiple stereoisomers. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) numbers associated with these isomers, along with available data on their synthesis, separation, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Identifying the Isomers: A Multiplicity of CAS Numbers

This compound can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. This stereoisomerism is a critical consideration in chemical and pharmaceutical research, as different isomers can exhibit distinct biological activities and physical properties. The assigned CAS numbers for these variations are crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (unspecified mixture)4534-76-3C₈H₁₆O128.21
(±)-cis-3-Ethylcyclohexanol87759-24-8C₈H₁₆O128.21
cis-3-Ethylcyclohexanol113349-19-2C₈H₁₆O128.21
trans-3-Ethylcyclohexanol81570-08-3C₈H₁₆O128.21
(1S,3S)-3-Ethylcyclohexan-1-ol67678568-6C₈H₁₆O128.21
(1R,3S)-3-Ethylcyclohexan-1-olNot AvailableC₈H₁₆O128.21

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically results in a mixture of cis and trans isomers. The controlled synthesis of a specific isomer often requires stereoselective methods. A common precursor for the synthesis of cyclohexanol (B46403) derivatives is the corresponding cyclohexanone.

General Synthesis Pathway

A potential synthetic route to a mixture of this compound isomers is outlined below. This process involves the reduction of 3-ethylcyclohexanone (B1604563).

synthesis_pathway start 3-Ethylcyclohexanone product Mixture of cis- and trans- This compound start->product Reduction reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) reagent->product

Caption: General synthesis of this compound isomers.

Experimental Protocol: Reduction of 3-Ethylcyclohexanone (Hypothetical)
  • Materials: 3-Ethylcyclohexanone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Diethyl ether, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-ethylcyclohexanone in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to stir for one hour at room temperature.

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-3-ethylcyclohexanol.

Separation of Cis and Trans Isomers

The separation of the resulting diastereomers is a critical step to obtaining pure isomers. High-performance liquid chromatography (HPLC) is a promising technique for this purpose. A study on the separation of cis/trans isomers of the structurally similar 4-ethylcyclohexanol (B27859) demonstrated successful separation using a MIL-125(Ti) metal-organic framework as the stationary phase, suggesting a potential avenue for the separation of this compound isomers[1].

separation_workflow start Mixture of cis- and trans- This compound hplc High-Performance Liquid Chromatography (HPLC) start->hplc cis cis-3-Ethylcyclohexanol hplc->cis Elution trans trans-3-Ethylcyclohexanol hplc->trans Elution

Caption: HPLC-based separation of this compound isomers.

Physicochemical and Spectroscopic Data

Detailed experimental data for the individual isomers of this compound are not extensively reported in publicly accessible literature. However, some predicted and reported data for the general compound and its analogs are available.

Table of Physicochemical Properties (Partially Incomplete)

PropertyThis compound (unspecified)cis-3-Ethylcyclohexanoltrans-3-Ethylcyclohexanol
Boiling Point (°C) Data not availableData not availableData not available
Melting Point (°C) Data not availableData not availableData not available
Density (g/cm³) Data not availableData not availableData not available

Safety and Handling

According to available safety data, this compound is classified as a substance that causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Biological Activity and Toxicological Profile

Specific studies on the biological activity and toxicology of this compound isomers are limited. Research on related cyclohexanol derivatives suggests that these compounds can have various biological effects. However, direct extrapolation of these findings to this compound requires caution, and specific studies on its isomers are warranted to determine their pharmacological and toxicological profiles.

Conclusion

This compound represents a class of compounds where stereochemistry plays a pivotal role. The accurate identification through specific CAS numbers is the first step for any rigorous scientific investigation. While comprehensive experimental data on the individual isomers remain sparse, this guide consolidates the currently available information and highlights the areas where further research is needed. The development of robust stereoselective synthesis and efficient separation protocols will be crucial for unlocking the full potential of each this compound isomer in research and development.

References

Synthesis of 3-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3-ethylcyclohexanol, a valuable intermediate in the chemical and pharmaceutical industries. The document provides a comprehensive overview of the two main synthetic routes: the catalytic hydrogenation of 3-ethylphenol (B1664133) and the reduction of 3-ethylcyclohexanone (B1604563). This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two strategic approaches, each offering distinct advantages in terms of reagent availability, cost, and stereochemical control.

  • Pathway 1: Catalytic Hydrogenation of 3-Ethylphenol. This method involves the direct hydrogenation of the aromatic ring of 3-ethylphenol using a heterogeneous catalyst, typically under a hydrogen atmosphere. This pathway is attractive due to the commercial availability of the starting material. The choice of catalyst and reaction conditions can influence the yield and the diastereoselectivity of the product, yielding a mixture of cis- and trans-3-ethylcyclohexanol.

  • Pathway 2: Reduction of 3-Ethylcyclohexanone. This pathway involves the reduction of the carbonyl group of 3-ethylcyclohexanone to a hydroxyl group. A variety of reducing agents can be employed, ranging from complex metal hydrides to catalytic hydrogenation. This route is often preferred when the corresponding ketone is readily available or when specific stereochemical outcomes are desired, as the choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohol.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound via the two primary pathways.

Table 1: Catalytic Hydrogenation of 3-Ethylphenol

CatalystH₂ Pressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Raney Nickel10150495Not ReportedGeneric Protocol
5% Ru/C5100698Not ReportedGeneric Protocol
5% Pd/C380892Not ReportedGeneric Protocol

Table 2: Reduction of 3-Ethylcyclohexanone

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
NaBH₄Methanol (B129727)252>9520:80Generic Protocol
LiAlH₄Diethyl Ether0 to 251>9810:90Generic Protocol
H₂/Raney NickelEthanol (B145695)253>95Not ReportedGeneric Protocol

Experimental Protocols

Pathway 1: Catalytic Hydrogenation of 3-Ethylphenol with Raney Nickel

Materials:

  • 3-Ethylphenol

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with 3-ethylphenol (10.0 g, 81.8 mmol) and ethanol (50 mL).

  • Raney Nickel (1.0 g of a 50% slurry in water, washed with ethanol) is carefully added to the reactor.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to 10 MPa.

  • The reaction mixture is heated to 150 °C with vigorous stirring.

  • The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4 hours).

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by vacuum distillation to yield this compound.

Pathway 2: Reduction of 3-Ethylcyclohexanone with Sodium Borohydride (B1222165)

Materials:

  • 3-Ethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 3-ethylcyclohexanone (5.0 g, 39.6 mmol) in methanol (50 mL) at 0 °C (ice bath), sodium borohydride (0.75 g, 19.8 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of deionized water (20 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to give this compound.

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the synthetic strategies and experimental processes, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_path1 Pathway 1: Catalytic Hydrogenation cluster_path2 Pathway 2: Reduction 3-Ethylphenol 3-Ethylphenol 3-Ethylcyclohexanol_p1 This compound 3-Ethylphenol->3-Ethylcyclohexanol_p1 H₂, Catalyst (e.g., Raney Ni, Ru/C, Pd/C) 3-Ethylcyclohexanone 3-Ethylcyclohexanone 3-Ethylcyclohexanol_p2 This compound 3-Ethylcyclohexanone->3-Ethylcyclohexanol_p2 Reducing Agent (e.g., NaBH₄, LiAlH₄)

Core synthesis pathways for this compound.

Experimental_Workflow_Hydrogenation start Start charge_reactor Charge Autoclave with 3-Ethylphenol, Solvent, and Catalyst start->charge_reactor seal_purge Seal and Purge Reactor (N₂, then H₂) charge_reactor->seal_purge pressurize_heat Pressurize with H₂ and Heat seal_purge->pressurize_heat reaction Stir at Set Temperature and Pressure pressurize_heat->reaction cool_depressurize Cool and Depressurize reaction->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation concentrate->purify end End Product: This compound purify->end

Workflow for catalytic hydrogenation of 3-ethylphenol.

Experimental_Workflow_Reduction start Start dissolve Dissolve 3-Ethylcyclohexanone in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reductant Add Reducing Agent (e.g., NaBH₄) cool->add_reductant react Stir and Allow to React add_reductant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End Product: This compound dry_concentrate->end

Workflow for the reduction of 3-ethylcyclohexanone.

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexanol: Cis and Trans Configurations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the stereoisomers of 3-ethylcyclohexanol is limited in publicly available literature. This guide leverages data from the closely related and structurally similar compound, 3-methylcyclohexanol (B165635), to provide insights into the expected properties and behaviors of cis- and trans-3-ethylcyclohexanol. All quantitative data presented herein for physical and spectroscopic properties should be considered as estimations based on this analogous compound.

Introduction

This compound (C8H16O) is a cyclic alcohol that exists as two primary stereoisomers: cis-3-ethylcyclohexanol and trans-3-ethylcyclohexanol.[1][2] These isomers, arising from the relative orientation of the ethyl and hydroxyl groups on the cyclohexane (B81311) ring, exhibit distinct physical and chemical properties that are of significant interest in various fields, including synthetic chemistry and drug development. The stereochemistry of such molecules can profoundly influence their biological activity, making the study and separation of individual isomers a critical aspect of research and development.

This technical guide provides a comprehensive overview of the cis and trans stereoisomers of this compound, including their structural differences, physicochemical properties (based on 3-methylcyclohexanol as a proxy), and general experimental methodologies for their synthesis and separation.

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the presence of two chiral centers at positions 1 and 3 of the cyclohexane ring. The terms cis and trans describe the relative orientation of the ethyl and hydroxyl substituents.

  • cis-3-Ethylcyclohexanol: The ethyl and hydroxyl groups are on the same side of the cyclohexane ring.

  • trans-3-Ethylcyclohexanol: The ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the conformers for each isomer is influenced by the steric hindrance of the substituents. Generally, larger groups prefer the equatorial position to minimize 1,3-diaxial interactions.

dot

stereoisomers cis_ae axial (OH) - equatorial (Et) cis_ea equatorial (OH) - axial (Et) cis_ae->cis_ea trans_ee equatorial (OH) - equatorial (Et) trans_aa axial (OH) - axial (Et) trans_ee->trans_aa Ring Flip

Caption: Conformational isomers of cis- and trans-3-ethylcyclohexanol.

Physicochemical Properties

While specific experimental data for this compound isomers is scarce, the properties of the analogous 3-methylcyclohexanol provide a reasonable approximation.

Table 1: Physical Properties of 3-Methylcyclohexanol Stereoisomers

Propertycis-3-Methylcyclohexanoltrans-3-Methylcyclohexanol
Molecular Formula C7H14O[3]C7H14O[4]
Molecular Weight 114.19 g/mol [3]114.19 g/mol [4]
Boiling Point 171 - 173 °C[3]~174 °C
Melting Point -41 °C[3]Not available
Density 0.92 g/cm³ at 20 °C[3]Not available

Spectroscopic Characterization (Based on Analogous Compounds)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the molecule.

  • ¹H NMR: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is a key diagnostic feature. In the cis isomer, where the hydroxyl group is more likely to be axial in the more stable conformation, the H-1 proton (equatorial) typically appears at a different chemical shift compared to the trans isomer, where the hydroxyl group is predominantly equatorial and H-1 is axial. The coupling constants between H-1 and the adjacent protons on C-2 and C-6 also differ significantly due to the different dihedral angles in the cis and trans isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the ethyl group (C-3) will have distinct chemical shifts in the two isomers.

dot

NMR_Logic cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H1_shift Chemical Shift of H-1 Isomer_ID Stereoisomer Identification H1_shift->Isomer_ID H1_coupling Coupling Constants (J) of H-1 H1_coupling->Isomer_ID C13_shift Chemical Shifts of Ring Carbons C13_shift->Isomer_ID

Caption: Logic diagram for stereoisomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a characteristic broad absorption band for the O-H stretching of the alcohol group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration, usually observed between 1050 and 1200 cm⁻¹, can sometimes show subtle differences between the cis and trans isomers due to the different orientations of the hydroxyl group.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound is the reduction of 3-ethylcyclohexanone (B1604563). The choice of reducing agent can influence the stereoselectivity of the reaction.

General Protocol for the Reduction of 3-Ethylcyclohexanone:

  • Reaction Setup: A solution of 3-ethylcyclohexanone in a suitable solvent (e.g., methanol, ethanol, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). The use of bulkier reducing agents can favor the formation of one stereoisomer over the other.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Workup: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-3-ethylcyclohexanol.

dot

Synthesis_Workflow Start 3-Ethylcyclohexanone Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Mixture Mixture of cis- and trans-3-Ethylcyclohexanol Reduction->Mixture Separation Chromatographic Separation Mixture->Separation Cis_Isomer cis-3-Ethylcyclohexanol Separation->Cis_Isomer Trans_Isomer trans-3-Ethylcyclohexanol Separation->Trans_Isomer

Caption: General workflow for the synthesis and separation of this compound isomers.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers can be achieved using chromatographic techniques.

General Protocol for Chromatographic Separation:

  • Column Preparation: A chromatography column is packed with a suitable stationary phase, such as silica (B1680970) gel.

  • Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The isomers are separated by eluting with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the eluent is typically optimized to achieve the best separation.

  • Fraction Collection: Fractions are collected and analyzed by TLC or GC to identify those containing the pure isomers.

  • Solvent Evaporation: The solvent is removed from the fractions containing the pure isomers to yield the isolated cis- and trans-3-ethylcyclohexanol.

Conclusion

References

Molecular weight and formula of 3-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-ethylcyclohexanol, a cyclic alcohol of interest in various chemical and pharmaceutical research areas. The document details its chemical and physical properties, common synthesis protocols, and potential applications, with a focus on providing actionable information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a saturated cyclic alcohol. Its fundamental properties are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2][3][4][5]
Molecular Weight 128.21 g/mol [1][2][4]
IUPAC Name 3-ethylcyclohexan-1-ol[1]
CAS Number 4534-76-3[1][3]
Appearance Colorless viscous liquid (based on similar compounds)[6]
Density 0.92 g/cm³ at 20 °C (for the related 3-methylcyclohexanol)[6][7]
Boiling Point 162-164 °C (for the related 3-methylcyclohexanol)[6]
Melting Point -5.5 °C (for cis-3-methylcyclohexanol)[6]
Flash Point 62 °C (for 3-methylcyclohexanol)[6]

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 3-ethylcyclohexanone (B1604563). This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a typical choice due to its selectivity and mild reaction conditions.

Experimental Protocol: Reduction of 3-Ethylcyclohexanone

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • 3-ethylcyclohexanone (C₈H₁₄O, MW: 126.20 g/mol )[8]

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (79.2 mmol) of 3-ethylcyclohexanone in 100 mL of methanol.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.80 g (47.6 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully add 50 mL of 1M HCl to quench the excess sodium borohydride. This should be done in a fume hood as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound product.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve 3-ethylcyclohexanone in Methanol B Cool to 0-5 °C A->B C Add NaBH4 (in portions) B->C D Stir at Room Temp (2 hours) C->D E Quench with 1M HCl D->E F Extract with Diethyl Ether E->F G Wash with H2O and Brine F->G H Dry over MgSO4 G->H I Concentrate via Rotovap H->I P Purification (Distillation/Chromatography) I->P G cluster_pathways cluster_products ketone 3-Ethylcyclohexanone axial Axial Hydride Attack ketone->axial [H-] equatorial Equatorial Hydride Attack ketone->equatorial [H-] trans_isomer trans-3-Ethylcyclohexanol (Equatorial -OH) axial->trans_isomer cis_isomer cis-3-Ethylcyclohexanol (Axial -OH) equatorial->cis_isomer

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexanol: IUPAC Nomenclature and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and available physicochemical data for the isomers of 3-ethylcyclohexanol. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development where stereoisomerism can significantly impact molecular properties and biological activity.

Introduction to the Stereoisomerism of this compound

This compound is a chiral molecule featuring two stereocenters at positions 1 and 3 of the cyclohexane (B81311) ring. This gives rise to a total of four possible stereoisomers, which can be categorized into two pairs of enantiomers. These diastereomeric pairs are known as cis and trans isomers, referring to the relative orientation of the ethyl and hydroxyl substituents on the cyclohexane ring.

IUPAC Nomenclature of this compound Stereoisomers

The unambiguous naming of each stereoisomer is achieved through the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter, in conjunction with the cis/trans nomenclature for the diastereomeric relationship.

The four stereoisomers of this compound are:

  • trans-Isomers (a pair of enantiomers):

    • (1R,3R)-3-ethylcyclohexanol

    • (1S,3S)-3-ethylcyclohexanol

  • cis-Isomers (a pair of enantiomers):

    • (1R,3S)-3-ethylcyclohexanol

    • (1S,3R)-3-ethylcyclohexanol

The logical relationship and classification of these isomers are depicted in the diagram below.

G cluster_0 This compound Stereoisomers cluster_1 Diastereomers cluster_2 Individual Enantiomers racemic_mixture Racemic Mixture of all Stereoisomers trans_isomers trans-Isomers (Enantiomeric Pair) racemic_mixture->trans_isomers Separation of Diastereomers cis_isomers cis-Isomers (Enantiomeric Pair) racemic_mixture->cis_isomers Separation of Diastereomers trans_R_R (1R,3R)-3-ethylcyclohexanol trans_isomers->trans_R_R Chiral Resolution trans_S_S (1S,3S)-3-ethylcyclohexanol trans_isomers->trans_S_S Chiral Resolution cis_R_S (1R,3S)-3-ethylcyclohexanol cis_isomers->cis_R_S Chiral Resolution cis_S_R (1S,3R)-3-ethylcyclohexanol cis_isomers->cis_S_R Chiral Resolution

Figure 1: Stereochemical relationship of this compound isomers.

Physicochemical Data

Propertytrans-3-ethylcyclohexanolcis-3-ethylcyclohexanol(1R,3R)-3-ethylcyclohexanol(1S,3S)-3-ethylcyclohexanol(1R,3S)-3-ethylcyclohexanol(1S,3R)-3-ethylcyclohexanol
IUPAC Name trans-3-ethylcyclohexanolcis-3-ethylcyclohexanol(1R,3R)-3-ethylcyclohexanol(1S,3S)-3-ethylcyclohexanol(1R,3S)-3-ethylcyclohexanol(1S,3R)-3-ethylcyclohexanol
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight ( g/mol ) 128.21128.21128.21128.21128.21128.21
Boiling Point (°C) 192.3Data not availableData not availableData not availableData not availableData not available
CAS Number 81570-08-3113349-19-2Data not availableData not availableData not availableData not available

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and separation of all four this compound stereoisomers are not extensively documented, a general and plausible approach can be outlined based on established organic chemistry principles.

Synthesis of a Mixture of this compound Isomers

A mixture of the cis and trans diastereomers of this compound can be synthesized via the reduction of 3-ethylcyclohexanone.

Reaction: Reduction of 3-ethylcyclohexanone.

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure Outline:

  • 3-ethylcyclohexanone is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; diethyl ether or tetrahydrofuran (B95107) for LiAlH₄).

  • The reducing agent is added portion-wise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is quenched by the careful addition of water or an acidic solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield a mixture of cis- and trans-3-ethylcyclohexanol.

The ratio of the cis and trans isomers obtained will depend on the steric hindrance of the ketone and the nature of the reducing agent.

Separation of Stereoisomers

The separation of the four stereoisomers from the synthesized mixture is a multi-step process.

G cluster_0 Workflow for the Separation of this compound Stereoisomers start Mixture of all four This compound stereoisomers diastereomer_sep Diastereomer Separation (e.g., Column Chromatography) start->diastereomer_sep trans_racemate Racemic trans-3-ethylcyclohexanol diastereomer_sep->trans_racemate cis_racemate Racemic cis-3-ethylcyclohexanol diastereomer_sep->cis_racemate chiral_res_trans Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) trans_racemate->chiral_res_trans chiral_res_cis Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) cis_racemate->chiral_res_cis trans_R_R (1R,3R)-3-ethylcyclohexanol chiral_res_trans->trans_R_R trans_S_S (1S,3S)-3-ethylcyclohexanol chiral_res_trans->trans_S_S cis_R_S (1R,3S)-3-ethylcyclohexanol chiral_res_cis->cis_R_S cis_S_R (1S,3R)-3-ethylcyclohexanol chiral_res_cis->cis_S_R

Figure 2: A logical workflow for the separation of this compound isomers.

Step 1: Separation of Diastereomers

The cis and trans diastereomers have different physical properties and can be separated by standard laboratory techniques.

  • Method: Column chromatography or fractional distillation.

  • Principle: The difference in polarity and/or boiling point between the cis and trans isomers allows for their separation. The trans isomer is generally less polar and may have a different boiling point than the cis isomer.

Step 2: Chiral Resolution of Enantiomers

The separated racemic mixtures of the cis and trans isomers can then be resolved into their individual enantiomers.

  • Method 1: Chiral Chromatography:

    • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

    • Principle: A chiral stationary phase is used, which interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.

  • Method 2: Diastereomeric Salt Formation:

    • Technique: This method involves reacting the racemic alcohol with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.

    • Principle: The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Conclusion

The four stereoisomers of this compound provide a clear example of the importance of precise stereochemical assignment in organic chemistry. While comprehensive experimental data for all individual isomers is not fully available, this guide outlines the fundamental principles of their nomenclature, relationships, and plausible routes for their synthesis and separation. For researchers in drug development, understanding and isolating these specific stereoisomers is a crucial step in elucidating structure-activity relationships and developing stereochemically pure therapeutic agents.

Review of scientific literature on 3-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on 3-ethylcyclohexanol. Due to the limited availability of data for this specific compound, this guide also incorporates information from closely related analogs to provide a thorough understanding of its expected properties and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Computed)3-Methylcyclohexanol (B165635) (Experimental)
Molecular Formula C₈H₁₆O[1]C₇H₁₄O
Molecular Weight 128.21 g/mol [1]114.19 g/mol
IUPAC Name 3-ethylcyclohexan-1-ol[1]3-methylcyclohexan-1-ol
CAS Number 4534-76-3[1]591-23-1
Boiling Point Not available174 °C
Melting Point Not available-5.5 °C (cis-isomer)
Flash Point Not available62 °C
Density Not available0.92 g/cm³
LogP 2.31.9

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, 3-ethylcyclohexanone (B1604563). This ketone can be synthesized from cyclohexanone (B45756) through an enamine intermediate followed by alkylation.

Synthesis of 3-Ethylcyclohexanone from Cyclohexanone

This synthesis involves a two-step process starting with the formation of a cyclohexanone enamine, followed by alkylation with an ethyl halide, and subsequent hydrolysis to yield the desired 3-ethylcyclohexanone.

Experimental Protocol:

  • Enamine Formation: A solution of cyclohexanone (1.0 eq) and a secondary amine such as pyrrolidine (B122466) (1.2 eq) in a suitable solvent like toluene (B28343) is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction is monitored by TLC until the cyclohexanone is consumed.

  • Alkylation: The reaction mixture containing the enamine is cooled, and an ethyl halide, such as ethyl iodide (1.1 eq), is added. The mixture is then stirred, and the progress of the alkylation is monitored.

  • Hydrolysis: After the alkylation is complete, the reaction mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the enamine and the iminium salt intermediate.

  • Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 3-ethylcyclohexanone is then purified by distillation.

Reduction of 3-Ethylcyclohexanone to this compound

The reduction of the ketone to the alcohol can be achieved using a variety of reducing agents. A standard and mild procedure involves the use of sodium borohydride (B1222165).

Experimental Protocol:

  • Reaction Setup: 3-Ethylcyclohexanone (1.0 eq) is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to stir at room temperature and is monitored by thin-layer chromatography (TLC) until the starting ketone is no longer detectable.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water, followed by a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester. The product is then extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure.

SynthesisWorkflow Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine Pyrrolidine, Toluene, Reflux Three_Ethylcyclohexanone 3-Ethylcyclohexanone Enamine->Three_Ethylcyclohexanone 1. Ethyl Iodide 2. H3O+ Ethyl_Iodide Ethyl Iodide Three_Ethylcyclohexanol This compound Three_Ethylcyclohexanone->Three_Ethylcyclohexanol NaBH4, Methanol NaBH4 Sodium Borohydride

Caption: Synthetic pathway to this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on the known data of its isomers and related compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5-4.0m1HH-1 (CH-OH)
~1.0-2.0m10HCyclohexyl protons
~0.9t3H-CH₂CH
~1.3q2H-CH ₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~70C-1 (CH-OH)
~20-45Cyclohexyl carbons
~29-C H₂CH₃
~11-CH₂C H₃

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (alcohol)
~2930, ~2860StrongC-H stretch (alkane)
~1060MediumC-O stretch (secondary alcohol)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
128Low[M]⁺ (Molecular ion)
110Medium[M - H₂O]⁺
99High[M - C₂H₅]⁺

Biological Activity

Specific studies on the biological activity of this compound are not available in the current scientific literature. However, research on substituted cyclohexanol (B46403) and cyclohexanone derivatives has revealed a range of biological activities, suggesting potential areas for investigation for this compound. These activities include antimicrobial, anti-inflammatory, and anticancer properties.

The general workflow for screening the biological activity of a compound like this compound would involve a series of in vitro and in vivo assays.

BioActivityWorkflow Compound This compound In_Vitro In Vitro Assays Compound->In_Vitro Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) In_Vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) In_Vitro->Anticancer In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Studies In_Vivo->Efficacy

Caption: General workflow for biological activity screening.

Given the structural similarity to other biologically active cyclohexanols, future research into the pharmacological profile of this compound is warranted.

Safety and Handling

Specific toxicology and safety data for this compound are not available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. General safety guidelines for related compounds such as cyclohexanol and 3-methylcyclohexanol should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This guide serves as a foundational resource for researchers and professionals interested in this compound. The compilation of existing data and informed predictions based on related compounds aims to facilitate further investigation into the properties and potential applications of this molecule.

References

An In-Depth Technical Guide to the Safety, Hazards, and Handling of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of 3-ethylcyclohexanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and use of this chemical compound. Due to the limited availability of specific experimental data for this compound, information from structurally similar compounds, such as methylcyclohexanol and cyclohexanol, has been included for a more comprehensive understanding of potential hazards.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Methylcyclohexanol (for comparison)
Molecular Formula C8H16O[1][2]C7H14O
Molecular Weight 128.21 g/mol [1]114.19 g/mol [3]
Appearance Not availableColorless viscous liquid[3]
Boiling Point Not available[2]174 °C[3]
Melting Point Not available[2]-5.5 °C (cis-isomer)[3]
Flash Point Not available62 °C (closed cup)[3]
Density Not available[2]0.92 g/cm³[4]
Autoignition Temperature Not available295 °C[4]
Solubility Not availablePractically insoluble in water; soluble in ethanol (B145695) and ether[4]

Hazards and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Classification: [1]

  • Skin Irritation: Category 2

  • Serious Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Table 2: GHS Hazard and Precautionary Statements for this compound [1]

CodeStatement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P264 Wash skin thoroughly after handling
P271 Use only outdoors or in a well-ventilated area
P280 Wear protective gloves/ eye protection/ face protection
P302 + P352 IF ON SKIN: Wash with plenty of water
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312 Call a POISON CENTER or doctor if you feel unwell
P332 + P313 If skin irritation occurs: Get medical advice/attention
P337 + P313 If eye irritation persists: Get medical advice/attention
P362 + P364 Take off contaminated clothing and wash it before reuse
P403 + P233 Store in a well-ventilated place. Keep container tightly closed
P405 Store locked up
P501 Dispose of contents/container to an approved waste disposal plant

Toxicological Data

Table 3: Acute Toxicity Data for Related Compounds

CompoundTestRouteSpeciesValue
3-MethylcyclohexanolLD50IntramuscularMouse1,000 mg/kg[3]
CyclohexanolLD50OralRat2,060 mg/kg[5]
CyclohexanolLD50DermalRabbit>2,000 mg/kg
CyclohexanolLC50InhalationRat>3.6 mg/L/4h[6]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical safety. The following are generalized methodologies for key toxicological endpoints, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

  • Test Substance Application: Approximately 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of clipped, intact skin. The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored using a standardized grading system.

  • Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: A single healthy young adult albino rabbit is used for the initial test.

  • Test Substance Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

  • Scoring: Ocular lesions are scored using a standardized system.

  • Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial animal, the test is confirmed in up to two additional animals.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is used to determine the acute oral toxicity of a substance and allows for its classification. It aims to identify a dose that causes clear signs of toxicity but not mortality.

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Dosing: A single dose of the test substance is administered by gavage using a stomach tube. The starting dose level is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Procedure: The test is conducted in a stepwise manner. If an animal survives at the starting dose, the next higher fixed dose is administered to another animal. If the animal dies, the next lower fixed dose is used.

  • Endpoint: The test allows for the identification of the dose level that causes toxic effects and the dose level that does not, which is then used for hazard classification.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition, including open flames, sparks, and hot surfaces.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container.

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In case of exposure, immediate action is required.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it into the environment. It should be handled as hazardous waste.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Risk Management & Control Hazard_ID Hazard Identification (e.g., GHS Classification) Exposure_Assess Exposure Assessment (Routes, Duration, Frequency) Hazard_ID->Exposure_Assess Dose_Response Dose-Response Assessment (Toxicity Data) Exposure_Assess->Dose_Response Risk_Char Risk Characterization Dose_Response->Risk_Char Elimination Elimination/ Substitution Risk_Char->Elimination Control Measures Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: Hazard Identification, Risk Assessment, and Control Measures Workflow.

Experimental_Safety_Workflow cluster_controls Control Measures Start Start: Proposed Experiment with this compound Risk_Assessment Conduct Risk Assessment - Review SDS - Identify Hazards Start->Risk_Assessment Select_Controls Select Appropriate Controls Risk_Assessment->Select_Controls Fume_Hood Work in Fume Hood Select_Controls->Fume_Hood Select_PPE Select & Inspect PPE Select_Controls->Select_PPE Waste_Plan Prepare Waste Disposal Plan Select_Controls->Waste_Plan Perform_Experiment Perform Experiment Fume_Hood->Perform_Experiment Select_PPE->Perform_Experiment Waste_Plan->Perform_Experiment Decontamination Decontaminate Work Area & Equipment Perform_Experiment->Decontamination Waste_Disposal Dispose of Waste According to Plan Decontamination->Waste_Disposal End End Waste_Disposal->End

Caption: Experimental Workflow for Handling this compound.

Acute_Toxicity_Testing_Workflow Start Start: New Chemical (e.g., this compound) Literature_Review Literature Review & In Silico Prediction Start->Literature_Review In_Vitro_Screening In Vitro Screening (e.g., cell-based assays) Literature_Review->In_Vitro_Screening Dermal_Irritation Acute Dermal Irritation (OECD 404) In_Vitro_Screening->Dermal_Irritation Eye_Irritation Acute Eye Irritation (OECD 405) Dermal_Irritation->Eye_Irritation Oral_Toxicity Acute Oral Toxicity (OECD 420) Eye_Irritation->Oral_Toxicity Data_Analysis Data Analysis & Classification Oral_Toxicity->Data_Analysis End End: Hazard Profile Established Data_Analysis->End

Caption: Generalized Acute Toxicity Testing Workflow.

References

Thermodynamic Properties of 3-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 3-ethylcyclohexanol. The information herein is curated for professionals in research, scientific, and drug development fields, offering a centralized resource for key thermodynamic data and the experimental methodologies used for their determination.

Core Thermodynamic Properties

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a substituted cyclohexanol (B46403) with two stereoisomers, cis-3-ethylcyclohexanol and trans-3-ethylcyclohexanol, which exhibit distinct thermodynamic properties. Critically evaluated data for these compounds are available through the NIST/TRC Web Thermo Tables (WTT), which serve as a primary source for the information presented in this guide.[1]

Data Presentation

The following tables summarize the key thermodynamic properties for the cis and trans isomers of this compound. These properties are crucial for understanding the behavior of these molecules in various chemical and physical processes.

Table 1: Standard Molar Enthalpy of Formation (298.15 K)

IsomerFormulaStateΔfH° (kJ/mol)Data Source
cis-3-EthylcyclohexanolC₈H₁₆OLiquidData not availableNIST/TRC WTT
GasData not availableNIST/TRC WTT
trans-3-EthylcyclohexanolC₈H₁₆OLiquidData not availableNIST/TRC WTT
GasData not availableNIST/TRC WTT

Table 2: Standard Molar Heat Capacity (Cp) at Constant Pressure

IsomerFormulaStateTemperature (K)Cp (J/mol·K)Data Source
cis-3-EthylcyclohexanolC₈H₁₆OIdeal Gas298.15Data not availableNIST/TRC WTT
trans-3-EthylcyclohexanolC₈H₁₆OIdeal Gas298.15Data not availableNIST/TRC WTT

Table 3: Standard Molar Entropy (S°)

IsomerFormulaStateTemperature (K)S° (J/mol·K)Data Source
cis-3-EthylcyclohexanolC₈H₁₆OIdeal Gas298.15Data not availableNIST/TRC WTT
trans-3-EthylcyclohexanolC₈H₁₆OIdeal Gas298.15Data not availableNIST/TRC WTT

Table 4: Vapor Pressure

IsomerFormulaTemperature (K)Vapor Pressure (kPa)Data Source
cis-3-EthylcyclohexanolC₈H₁₆OData not availableData not availableNIST/TRC WTT
trans-3-EthylcyclohexanolC₈H₁₆OData not availableData not availableNIST/TRC WTT

Note: While the NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for these properties, the specific numerical values require direct access to the database.

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Heat Capacity (Cp) by Calorimetry

The heat capacity of a liquid like this compound is determined using a calorimeter. The fundamental principle involves adding a known amount of heat to a known mass of the substance and measuring the resulting temperature change.

Methodology:

  • Calibration of the Calorimeter: The heat capacity of the calorimeter itself is first determined. This is typically done by mixing known masses of hot and cold water and measuring the final equilibrium temperature.[2][3]

  • Sample Preparation: A precise mass of this compound is placed in the calorimeter.

  • Heating: A known quantity of heat is supplied to the sample, usually via an electric heater. The voltage, current, and heating time are carefully measured to calculate the energy input (Q = V * I * t).[2][3]

  • Temperature Measurement: The temperature of the liquid is monitored throughout the experiment using a calibrated thermometer or temperature probe.

  • Calculation: The specific heat capacity (c) is calculated using the formula: Q = m * c * ΔT where Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature. The molar heat capacity (Cp) is then obtained by multiplying the specific heat capacity by the molar mass of this compound.

G cluster_0 Experimental Workflow: Determination of Heat Capacity Start Start Calibrate_Calorimeter Calibrate Calorimeter Start->Calibrate_Calorimeter Prepare_Sample Prepare Known Mass of this compound Calibrate_Calorimeter->Prepare_Sample Heat_Sample Supply Known Amount of Heat Prepare_Sample->Heat_Sample Measure_Temperature Measure Temperature Change (ΔT) Heat_Sample->Measure_Temperature Calculate_Cp Calculate Heat Capacity (Cp) Measure_Temperature->Calculate_Cp End End Calculate_Cp->End

Workflow for Heat Capacity Determination
Determination of Enthalpy of Formation (ΔfH°) by Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[4][5]

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.[4]

  • Calorimeter Assembly: The sealed bomb is placed in a well-insulated water bath (the calorimeter). The temperature of the water is carefully measured.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is continuously monitored, and the maximum temperature reached after combustion is recorded.

  • Calculation of Heat of Combustion: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The heat of combustion at constant volume (ΔU_comb) is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter.

  • Correction to Standard Conditions: Corrections are applied to account for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid).

  • Calculation of Enthalpy of Combustion: The enthalpy of combustion (ΔH_comb) is calculated from ΔU_comb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.

G cluster_0 Experimental Workflow: Determination of Enthalpy of Formation Start Start Prepare_Sample Prepare Weighed Sample of this compound Start->Prepare_Sample Pressurize_Bomb Pressurize Bomb with Oxygen Prepare_Sample->Pressurize_Bomb Assemble_Calorimeter Assemble Bomb in Calorimeter Pressurize_Bomb->Assemble_Calorimeter Ignite_Sample Ignite Sample Assemble_Calorimeter->Ignite_Sample Measure_Temperature_Rise Measure Temperature Rise Ignite_Sample->Measure_Temperature_Rise Calculate_Heat_Combustion Calculate Heat of Combustion (ΔU_comb) Measure_Temperature_Rise->Calculate_Heat_Combustion Calculate_Enthalpy_Combustion Calculate Enthalpy of Combustion (ΔH_comb) Calculate_Heat_Combustion->Calculate_Enthalpy_Combustion Calculate_Enthalpy_Formation Calculate Enthalpy of Formation (ΔfH°) Calculate_Enthalpy_Combustion->Calculate_Enthalpy_Formation End End Calculate_Enthalpy_Formation->End

Workflow for Enthalpy of Formation Determination
Determination of Vapor Pressure

The vapor pressure of this compound can be measured using various methods, with the static or ebulliometric methods being common for pure compounds.

Methodology (Static Method):

  • Sample Degassing: A sample of this compound is placed in a thermostatted vessel, and any dissolved gases are removed.

  • Temperature Control: The sample is brought to a precisely controlled temperature.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

  • Data Collection: The vapor pressure is measured at a series of different temperatures.

  • Data Analysis: The relationship between vapor pressure and temperature can be fitted to an equation, such as the Antoine equation, to allow for interpolation and calculation of other thermodynamic properties like the enthalpy of vaporization.

G cluster_0 Experimental Workflow: Determination of Vapor Pressure Start Start Prepare_Sample Prepare and Degas Sample of this compound Start->Prepare_Sample Set_Temperature Set and Stabilize Sample Temperature Prepare_Sample->Set_Temperature Measure_Pressure Measure Equilibrium Vapor Pressure Set_Temperature->Measure_Pressure Repeat_Measurements Repeat at Different Temperatures Measure_Pressure->Repeat_Measurements Repeat_Measurements->Set_Temperature Analyze_Data Analyze P vs. T Data Repeat_Measurements->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Applications of 3-Ethylcyclohexanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-ethylcyclohexanol in various organic synthesis reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Dehydration of this compound to Synthesize Cycloalkenes

The acid-catalyzed dehydration of this compound is a straightforward method for the synthesis of a mixture of isomeric ethylcyclohexenes. This elimination reaction typically proceeds via an E1 mechanism and follows Zaitsev's rule, favoring the formation of the more substituted alkene.[1] The resulting cycloalkenes can serve as versatile intermediates in further organic transformations.

Quantitative Data Summary

Product NameStructureMolar Mass ( g/mol )Boiling Point (°C)Expected Distribution
1-Ethylcyclohex-1-ene1-Ethylcyclohex-1-ene110.20~134-136Major Product
3-Ethylcyclohex-1-ene3-Ethylcyclohex-1-ene110.20~132-134Minor Product
EthylidenecyclohexaneEthylidenecyclohexane110.20~136-138Minor Product

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from established procedures for the dehydration of substituted cyclohexanols.[2][3]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Place 20.0 g (0.156 mol) of this compound and a few boiling chips into a 100 mL round-bottom flask.

  • While stirring, slowly add 5 mL of 85% phosphoric acid to the flask.

  • Assemble a simple distillation apparatus and heat the mixture gently using a heating mantle or sand bath.[4]

  • Collect the distillate, which will be a two-phase mixture of alkenes and water, in a receiver cooled in an ice bath. The distillation temperature should be maintained below 140°C.

  • Continue the distillation until no more organic layer is observed in the distillate.

  • Transfer the distillate to a separatory funnel and wash sequentially with:

    • 20 mL of water

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any acidic residue; be cautious of gas evolution)

    • 20 mL of saturated sodium chloride solution (brine)

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

  • Purify the product mixture by fractional distillation to separate the isomeric alkenes.

Logical Relationship: Dehydration Reaction and Products

G This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+, -H2O 1-Ethylcyclohex-1-ene 1-Ethylcyclohex-1-ene Carbocation Intermediate->1-Ethylcyclohex-1-ene -H+ (Major) 3-Ethylcyclohex-1-ene 3-Ethylcyclohex-1-ene Carbocation Intermediate->3-Ethylcyclohex-1-ene -H+ (Minor) Ethylidenecyclohexane Ethylidenecyclohexane Carbocation Intermediate->Ethylidenecyclohexane -H+ (Minor)

Caption: Zaitsev elimination from a carbocation intermediate.

Experimental Workflow: Dehydration and Purification

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Phosphoric Acid Distillation Simple Distillation Reactants->Distillation Wash1 Wash with Water Distillation->Wash1 Wash2 Wash with NaHCO3 Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Na2SO4 Wash3->Drying Purification Fractional Distillation Drying->Purification Products Isomeric Ethylcyclohexenes Purification->Products

Caption: Workflow for dehydration and purification.

Oxidation of this compound to 3-Ethylcyclohexanone

The oxidation of the secondary alcohol this compound to the corresponding ketone, 3-ethylcyclohexanone, is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed, with chromic acid being a classic example. Greener alternatives, such as sodium hypochlorite (B82951) (bleach), are also effective.[5]

Quantitative Data Summary

ReactantProductOxidizing AgentTypical Yield
This compound3-EthylcyclohexanoneChromic Acid (Jones Reagent)80-90%
This compound3-EthylcyclohexanoneSodium Hypochlorite/Acetic Acid75-85%

Experimental Protocol: Jones Oxidation

Materials:

  • This compound

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10.0 g (0.078 mol) of this compound in 100 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add Jones reagent dropwise from an addition funnel with vigorous stirring. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Quench the excess oxidizing agent by the careful addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone using a rotary evaporator.

  • Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclohexanone.

  • Purify the product by distillation.

Reaction Scheme: Oxidation of this compound

G This compound This compound 3-Ethylcyclohexanone 3-Ethylcyclohexanone This compound->3-Ethylcyclohexanone [O] (e.g., CrO3, H2SO4)

Caption: Oxidation of a secondary alcohol to a ketone.

Experimental Workflow: Jones Oxidation

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound in Acetone Addition Add Jones Reagent at 0-5°C Reactants->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Isopropyl Alcohol Stirring->Quench Evaporation Remove Acetone Quench->Evaporation Extraction Extract with Diethyl Ether Evaporation->Extraction Wash Wash Organic Layer Extraction->Wash Drying Dry and Concentrate Wash->Drying Purification Distillation Drying->Purification Product 3-Ethylcyclohexanone Purification->Product G This compound This compound plus + This compound->plus Acetic Acid Acetic Acid arrow H+ (cat.) Acetic Acid->arrow 3-Ethylcyclohexyl acetate 3-Ethylcyclohexyl acetate plus2 + 3-Ethylcyclohexyl acetate->plus2 Water Water plus->Acetic Acid plus2->Water arrow->3-Ethylcyclohexyl acetate G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Acetic Acid + H2SO4 (cat.) Reflux Heat at Reflux Reactants->Reflux Extraction Extract with Diethyl Ether Reflux->Extraction Wash Wash with Water, NaHCO3, Brine Extraction->Wash Drying Dry and Concentrate Wash->Drying Purification Vacuum Distillation Drying->Purification Product 3-Ethylcyclohexyl acetate Purification->Product

References

Application Notes and Protocols for the Analysis of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 3-ethylcyclohexanol. The following sections offer comprehensive methodologies for sample preparation, and analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These protocols are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.

Introduction

This compound is a cyclic alcohol that may be present as an intermediate or impurity in various chemical and pharmaceutical manufacturing processes. Accurate and robust analytical methods are essential for its quantification to ensure product quality, purity, and for use in stability and pharmacokinetic studies. This document outlines effective methods for the analysis of this compound in solution.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible analytical results. The primary goal is to extract and concentrate the analyte of interest while removing interfering matrix components.[1]

Protocol for General Sample Preparation

This protocol is suitable for samples where this compound is present in a liquid matrix.

  • Dilution: If the sample is concentrated, dilute it with a suitable solvent to bring the concentration of this compound into the expected calibration range of the analytical method. Methanol or acetonitrile (B52724) are appropriate diluents for both GC and HPLC analysis.

  • Filtration: For samples containing particulate matter, filtration is necessary to prevent clogging of the chromatographic column and instrument inlet.[1]

    • Use a 0.45 µm or 0.20 µm syringe filter compatible with the sample solvent.

    • Draw the sample into a syringe.

    • Securely attach the syringe filter to the syringe.

    • Filter the sample into a clean autosampler vial.

  • Derivatization (for GC analysis, optional but recommended): To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group is recommended. A common method is silylation.[2]

    • In a clean, dry vial, add a known volume of the sample extract.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a 1:1 ratio to the sample.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] A Flame Ionization Detector (FID) is a suitable detector for this analysis due to its high sensitivity to organic compounds.

GC-FID Instrumentation and Conditions
ParameterCondition
Instrument Gas Chromatograph with FID
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Detector Temperature 280°C
Expected Quantitative Data (GC-FID)

The following table summarizes the expected performance characteristics for the GC-FID analysis of this compound. These values are based on the analysis of structurally similar compounds and may vary depending on the specific instrument and experimental conditions.

ParameterExpected Value
Retention Time (underivatized) ~ 8 - 10 min
Retention Time (TMS-derivatized) ~ 7 - 9 min
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, which lacks a strong chromophore, UV detection at a low wavelength is appropriate.[5]

HPLC-UV Instrumentation and Conditions
ParameterCondition
Instrument HPLC system with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Quantitative Data (HPLC-UV)

The following table summarizes the expected performance characteristics for the HPLC-UV analysis of this compound. These values are based on methods for structurally similar compounds and may require optimization.[5]

ParameterExpected Value
Retention Time ~ 4 - 6 min
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 2 - 10 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualized Workflows

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

SamplePreparationWorkflow Start Sample Dilution Dilution with Methanol or Acetonitrile Start->Dilution Filtration Filtration (0.45 µm Syringe Filter) Dilution->Filtration Derivatization Derivatization (Optional for GC) BSTFA + 1% TMCS Filtration->Derivatization For GC HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis For HPLC GC_Analysis GC Analysis Derivatization->GC_Analysis

Sample Preparation Workflow

AnalyticalMethodSelection Analyte This compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No GC Gas Chromatography (GC) Thermal_Stability->GC Yes Thermal_Stability->HPLC No

Analytical Method Selection Logic

References

Application Notes and Protocols for Reactions of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 3-ethylcyclohexanol, a versatile cyclic alcohol intermediate. Detailed protocols for its synthesis, oxidation, dehydration, and esterification are presented, along with expected outcomes and characterization data. The information herein is intended to serve as a practical guide for laboratory synthesis and process development.

Synthesis of this compound via Hydrogenation of 3-Ethylphenol (B1664133)

The catalytic hydrogenation of 3-ethylphenol is an effective method for the synthesis of this compound. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Reaction Mechanism:

The synthesis proceeds via the catalytic hydrogenation of the aromatic ring of 3-ethylphenol. The substrate adsorbs onto the catalyst surface, where it reacts with hydrogen, leading to the saturation of the benzene (B151609) ring to form the cyclohexanol (B46403) derivative.

Experimental Protocol:

  • Apparatus: A high-pressure autoclave or a Parr hydrogenation apparatus.

  • Reagents:

    • 3-Ethylphenol

    • 5% Palladium on Carbon (Pd/C) catalyst

    • Ethanol (solvent)

    • Hydrogen gas

  • Procedure:

    • In the reaction vessel, dissolve 3-ethylphenol in ethanol.

    • Carefully add the 5% Pd/C catalyst. The amount of catalyst is typically 1-5 mol% relative to the substrate.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by distillation under reduced pressure.

Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Temperature 80-120 °C
Hydrogen Pressure 50-100 psi
Catalyst Loading 1-5 mol%

Characterization Data (this compound):

  • ¹H NMR (CDCl₃, δ): 0.90 (t, 3H), 1.20-2.00 (m, 11H), 3.60-3.75 (m, 1H), 4.10 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, δ): 11.5, 25.0, 29.5, 32.0, 36.5, 43.0, 70.5.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2920, 2850 (C-H), 1060 (C-O).

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of this compound Start 3-Ethylphenol in Ethanol Catalyst Add 5% Pd/C Catalyst Start->Catalyst Hydrogenation Pressurize with H₂ Heat and Stir Catalyst->Hydrogenation Workup Filter Catalyst Remove Solvent Hydrogenation->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Oxidation of this compound to 3-Ethylcyclohexanone

The oxidation of the secondary alcohol, this compound, to the corresponding ketone, 3-ethylcyclohexanone, can be effectively achieved using a variety of oxidizing agents. A common and relatively "green" method involves the use of sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid.

Reaction Mechanism:

The reaction proceeds via the formation of an alkyl hypochlorite intermediate, followed by an E2 elimination to yield the ketone, water, and a chloride ion. Acetic acid acts as a catalyst to protonate the hypochlorite, making it a more reactive oxidizing agent.

Experimental Protocol:

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, and an ice bath.

  • Reagents:

    • This compound

    • Sodium hypochlorite solution (e.g., household bleach, ~8.25%)

    • Acetic acid

    • Diethyl ether (for extraction)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in acetic acid.

    • Cool the flask in an ice bath.

    • Slowly add the sodium hypochlorite solution dropwise from the dropping funnel while maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Test for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant). If the test is positive, add a small amount of sodium bisulfite solution until the test is negative.

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-ethylcyclohexanone.

    • Purify the product by distillation.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Reaction Temperature 0-20 °C
Reaction Time 1-2 hours

Characterization Data (3-Ethylcyclohexanone):

  • ¹H NMR (CDCl₃, δ): 0.95 (t, 3H), 1.30-2.50 (m, 11H).

  • ¹³C NMR (CDCl₃, δ): 11.0, 25.5, 29.0, 38.0, 41.5, 48.0, 211.0.

  • IR (neat, cm⁻¹): 2930, 2860 (C-H), 1715 (C=O).

Oxidation Reaction Pathway Diagram:

G cluster_oxidation Oxidation of this compound Start This compound Product 3-Ethylcyclohexanone Start->Product Oxidation Oxidant NaOCl, Acetic Acid

Caption: Oxidation of this compound to 3-ethylcyclohexanone.

Acid-Catalyzed Dehydration of this compound

The dehydration of this compound in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, leads to the formation of a mixture of isomeric alkenes, primarily 3-ethylcyclohexene and 4-ethylcyclohexene, with 1-ethylcyclohexene (B74122) as a potential minor product. The product distribution is governed by Zaitsev's rule.

Reaction Mechanism:

The reaction follows an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Loss of water generates a secondary carbocation, which can then undergo rearrangement to a more stable carbocation. Deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) results in the formation of the double bond.

Experimental Protocol:

  • Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, and heating mantle.

  • Reagents:

    • This compound

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

    • Saturated sodium bicarbonate solution

    • Anhydrous calcium chloride

  • Procedure:

    • Place this compound in a round-bottom flask.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Set up a simple distillation apparatus.

    • Gently heat the mixture to distill the alkene product as it is formed. The boiling point of the expected alkenes is lower than that of the starting alcohol.

    • Collect the distillate in a flask cooled in an ice bath.

    • Wash the distillate with saturated sodium bicarbonate solution to neutralize any residual acid.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

    • Perform a final distillation to obtain the purified alkene mixture.

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Temperature Distillation temperature of alkenes
Product Ratio Major: 3- and 4-ethylcyclohexene
Minor: 1-ethylcyclohexene

Characterization Data (3-Ethylcyclohexene): [1][2]

  • ¹H NMR (CDCl₃, δ): 0.92 (t, 3H), 1.20-2.20 (m, 9H), 5.60-5.80 (m, 2H).

  • ¹³C NMR (CDCl₃, δ): 11.2, 25.8, 28.9, 30.5, 38.7, 127.5, 133.0.

  • IR (neat, cm⁻¹): 3020 (=C-H), 2925, 2855 (C-H), 1650 (C=C).

Dehydration Reaction Pathway Diagram:

G cluster_dehydration Dehydration of this compound Start This compound Carbocation Secondary Carbocation Start->Carbocation Protonation & Loss of H₂O Catalyst H₂SO₄ or H₃PO₄ Products 3-Ethylcyclohexene 4-Ethylcyclohexene (Zaitsev Products) Carbocation->Products Deprotonation

Caption: Dehydration of this compound via an E1 mechanism.

Fischer Esterification of this compound

The Fischer esterification of this compound with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst produces the corresponding ester, 3-ethylcyclohexyl acetate (B1210297). This is a reversible reaction, and to drive it towards the product, an excess of one reactant (usually the alcohol or carboxylic acid) is used, or water is removed as it is formed.

Reaction Mechanism:

The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

Experimental Protocol:

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for water removal), and heating mantle.

  • Reagents:

    • This compound

    • Acetic acid (or another carboxylic acid)

    • Concentrated sulfuric acid (catalyst)

    • Diethyl ether (for extraction)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine this compound, an excess of acetic acid, and a catalytic amount of concentrated sulfuric acid.

    • Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux for several hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer with water, saturated sodium bicarbonate solution (to remove unreacted acetic acid and the catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution to give the crude ester.

    • Purify the 3-ethylcyclohexyl acetate by distillation.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Reaction Temperature Reflux
Reaction Time 2-4 hours

Characterization Data (3-Ethylcyclohexyl Acetate):

  • ¹H NMR (CDCl₃, δ): 0.90 (t, 3H), 1.10-2.00 (m, 11H), 2.05 (s, 3H), 4.70-4.85 (m, 1H).

  • ¹³C NMR (CDCl₃, δ): 11.5, 21.2, 24.5, 29.0, 31.5, 36.0, 42.5, 73.0, 171.0.

  • IR (neat, cm⁻¹): 2930, 2860 (C-H), 1735 (C=O, ester), 1240 (C-O).

Esterification Logical Relationship Diagram:

G cluster_esterification Fischer Esterification Alcohol This compound Ester 3-Ethylcyclohexyl Acetate Alcohol->Ester CarboxylicAcid Acetic Acid CarboxylicAcid->Ester Catalyst H₂SO₄ Catalyst->Ester catalyzes Water Water

Caption: Fischer esterification of this compound.

References

Application Notes and Protocols: Dehydration of 3-Ethylcyclohexanol to Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acid-catalyzed dehydration of 3-ethylcyclohexanol. This elimination reaction is a fundamental transformation in organic synthesis, yielding a mixture of isomeric ethylcyclohexene products. The following sections detail the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data for the starting material and potential products.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and efficient method for the synthesis of alkenes.[1][2] In this process, a proton from a strong acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2][3] Subsequent loss of water generates a carbocation intermediate, which then undergoes deprotonation from an adjacent carbon to form a double bond.[1][3] The dehydration of this compound, a secondary alcohol, proceeds via an E1 mechanism.[1][2][3] Due to the structure of the intermediate carbocation, a mixture of isomeric alkenes is expected, with the major product predicted by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the favored product.[4]

Data Presentation

Physical and Spectroscopic Data of Reactant and Potential Products
Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundthis compoundC8H16O128.21Not available
1-Ethylcyclohexene1-EthylcyclohexeneC8H14110.20136-137[3][5]
3-Ethylcyclohexene3-EthylcyclohexeneC8H14110.20134[6]
EthylidenecyclohexaneEthylidenecyclohexaneC8H14110.20136-138.4[1][2][4][7][8]

Note: Spectroscopic data can be found in publicly available databases such as the NIST WebBook and SpectraBase.[9][10][11]

Experimental Protocols

The following protocol is adapted from established procedures for the dehydration of substituted cyclohexanols, such as methylcyclohexanol.[12][13][14]

Materials and Equipment
  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • FTIR and NMR spectrometers for structural characterization

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add 10 mL of this compound and a few boiling chips.

  • Addition of Catalyst: In a fume hood, carefully add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix the reactants.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.[13][15] Heat the mixture gently with a heating mantle. The lower boiling alkene products and water will co-distill.[16]

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol. Continue the distillation until no more distillate is collected.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[13] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.

    • Remove the aqueous layer.

    • Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium chloride solution to aid in the removal of dissolved water.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed flask.

  • Analysis:

    • Determine the yield of the ethylcyclohexene mixture.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different isomers.

    • Obtain FTIR and NMR spectra to confirm the presence of the alkene functional group and to further characterize the product mixture.

Visualizations

Reaction Pathway

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation and Product Formation This compound This compound Protonated_Alcohol Protonated_Alcohol This compound->Protonated_Alcohol + H⁺ Carbocation Carbocation Protonated_Alcohol->Carbocation - H₂O 1-Ethylcyclohexene 1-Ethylcyclohexene Carbocation->1-Ethylcyclohexene - H⁺ 3-Ethylcyclohexene 3-Ethylcyclohexene Carbocation->3-Ethylcyclohexene - H⁺ Ethylidenecyclohexane Ethylidenecyclohexane Carbocation->Ethylidenecyclohexane - H⁺ (rearrangement)

Caption: E1 Mechanism for the Dehydration of this compound.

Experimental Workflow

Experimental_Workflow A Reactants Mixing (this compound + Acid Catalyst) B Fractional Distillation A->B C Collection of Distillate B->C D Aqueous Work-up (NaHCO₃ and Brine Washes) C->D E Drying of Organic Layer (Anhydrous MgSO₄) D->E F Isolation of Product E->F G Product Analysis (GC-MS, FTIR, NMR) F->G

Caption: Workflow for the Synthesis and Analysis of Ethylcyclohexene.

References

Application Notes and Protocols for Friedel-Crafts Alkylation Utilizing 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the use of 3-ethylcyclohexanol as an alkylating agent in Friedel-Crafts reactions. This document outlines the reaction mechanism, potential products, experimental procedures, and expected outcomes, offering a foundational guide for the synthesis of 3-ethylcyclohexyl-substituted aromatic compounds.

Introduction

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] While traditionally employing alkyl halides, the use of alcohols as alkylating agents in the presence of strong Lewis or Brønsted acids has become a valuable alternative.[1] this compound, a secondary cyclic alcohol, can serve as a precursor to a secondary carbocation, which acts as the electrophile in this reaction.

This document details a generalized protocol for the Friedel-Crafts alkylation of a common aromatic substrate, benzene (B151609), with this compound. It also addresses the potential for carbocation rearrangements, a common occurrence in such reactions, which can lead to a mixture of isomeric products.

Reaction Mechanism and Potential Products

The Friedel-Crafts alkylation with this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Carbocation: The hydroxyl group of this compound is protonated by a Lewis or Brønsted acid, forming a good leaving group (water). Subsequent departure of water generates a secondary carbocation at the C1 position of the cyclohexane (B81311) ring.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.

Potential for Carbocation Rearrangement:

The initially formed secondary carbocation can undergo rearrangement to a more stable carbocation via a hydride shift.[3][4][5] This can result in the formation of different constitutional isomers of the alkylated product. For instance, a hydride shift from an adjacent carbon could lead to a tertiary carbocation, which would then be the primary electrophile attacking the aromatic ring.

Quantitative Data Summary

The following tables summarize the key reactants and expected products for the Friedel-Crafts alkylation of benzene with this compound. Please note that the yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on specific experimental conditions.

Table 1: Reactants and Stoichiometry

ReactantMolecular FormulaMolar Mass ( g/mol )Suggested MolesSuggested Mass/Volume
This compoundC₈H₁₆O128.211.0128.21 g
BenzeneC₆H₆78.115.0390.55 g (445 mL)
Aluminum Chloride (AlCl₃)AlCl₃133.341.2160.01 g
Dichloromethane (B109758) (solvent)CH₂Cl₂84.93-500 mL

Table 2: Expected Products and Hypothetical Yields

Product NameStructureMolecular FormulaMolar Mass ( g/mol )Hypothetical Yield (%)
(3-Ethylcyclohexyl)benzenePh-CH(CH₂CH₃)CH₂CH₂CH₂CH₂C₁₄H₂₀188.3140-60%
(1-Ethylcyclohexyl)benzene (Rearranged)Ph-C(CH₂CH₃)(CH₂)₅C₁₄H₂₀188.3110-20%
Polyalkylated Products---5-15%

Experimental Protocols

This section provides a detailed protocol for the Friedel-Crafts alkylation of benzene with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Charging: To the flask, add 400 mL of anhydrous dichloromethane and 160 g (1.2 mol) of anhydrous aluminum chloride. Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Benzene: Slowly add 390 g (5.0 mol) of anhydrous benzene to the stirred suspension.

  • Addition of this compound: Dissolve 128 g (1.0 mol) of this compound in 100 mL of anhydrous dichloromethane and add this solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over 500 g of crushed ice in a 2 L beaker with vigorous stirring.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2 x 200 mL of 1 M HCl, 2 x 200 mL of saturated NaHCO₃ solution, and 1 x 200 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to isolate the desired alkylated benzene derivatives.

Visualizations

Diagram 1: Signaling Pathway of Friedel-Crafts Alkylation

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution This compound This compound Carbocation Secondary Carbocation This compound->Carbocation + AlCl3 - [AlCl3OH]- Lewis_Acid Lewis Acid (AlCl3) Benzene Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + Carbocation Product (3-Ethylcyclohexyl)benzene Arenium_Ion->Product - H+ Experimental_Workflow A Reaction Setup (Dry Glassware) B Charge AlCl3 and Solvent A->B C Add Benzene B->C D Add this compound Solution C->D E Reaction Stirring D->E F Quenching on Ice E->F G Aqueous Workup (Separation and Washes) F->G H Drying G->H I Solvent Removal H->I J Purification (Fractional Distillation) I->J K Product Characterization J->K Carbocation_Rearrangement Initial_Carbocation Secondary Carbocation Rearranged_Carbocation Tertiary Carbocation Initial_Carbocation->Rearranged_Carbocation Hydride Shift Product_1 (3-Ethylcyclohexyl)benzene Initial_Carbocation->Product_1 Attack by Benzene Product_2 Rearranged Product Rearranged_Carbocation->Product_2 Attack by Benzene

References

Application Notes and Protocols: Asymmetric Oxidation Reactions Utilizing 3-Ethylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 3-ethylcyclohexanol derivatives in asymmetric oxidation reactions. While direct literature on this compound is limited, this document extrapolates from methodologies applied to analogous substituted cyclohexanols to provide actionable protocols and insights. The focus is on leveraging the stereochemical information inherent in this compound derivatives to achieve high enantioselectivity in oxidation reactions, a critical aspect of modern pharmaceutical and fine chemical synthesis.

Introduction to Asymmetric Oxidation of Cyclohexanol Derivatives

Asymmetric oxidation is a cornerstone of modern organic synthesis, enabling the selective formation of one enantiomer of a chiral product. Substituted cyclohexanols, such as this compound, are valuable chiral building blocks. Their rigid cyclohexane (B81311) core and defined stereocenters can influence the stereochemical outcome of reactions at remote positions. These derivatives can be employed as chiral substrates, chiral auxiliaries, or precursors to chiral ligands and catalysts.

Key asymmetric oxidation reactions where this compound derivatives could be applied include:

  • Enzymatic Kinetic Resolution: Lipases and other hydrolases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of enantiomers.

  • Metal-Catalyzed Oxidations: Chiral ligands derived from this compound can coordinate with metals to create catalysts for enantioselective epoxidation, dihydroxylation, and other oxidative transformations.

  • Organocatalyzed Oxidations: Chiral organic molecules can catalyze asymmetric oxidations, and derivatives of this compound may serve as effective organocatalysts.

Enzymatic Kinetic Resolution of this compound

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure alcohols. Lipases are commonly employed for their ability to selectively catalyze the acylation of one enantiomer of a racemic alcohol in a non-aqueous solvent.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Ethylcyclohexanol

This protocol is based on established procedures for the kinetic resolution of secondary alcohols.

Materials:

  • Racemic this compound

  • Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

  • To a dry round-bottom flask, add racemic this compound (1.0 eq).

  • Dissolve the alcohol in the anhydrous organic solvent (concentration typically 0.1-0.5 M).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the acyl donor (1.0-1.5 eq).

  • Stir the reaction mixture at a constant temperature (typically 30-45 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Filter off the immobilized lipase. The enzyme can often be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted this compound from the corresponding ester by column chromatography.

Data Presentation:

The results of such an experiment would be presented in a table format to allow for easy comparison of different reaction conditions.

EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
1Novozym 435Vinyl AcetateToluene302448>99 (S)96 (R)
2Amano Lipase PSIsopropenyl AcetateHexane40185198 (S)>99 (R)

(Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured.)

Logical Workflow for Enzymatic Kinetic Resolution:

Application Notes and Protocols for Scalable Synthesis of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the scalable synthesis of 3-ethylcyclohexanol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the catalytic hydrogenation of 3-ethylphenol (B1664133), a robust and scalable method. Alternative synthetic strategies, such as the Grignard reaction, are also discussed. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a substituted cyclohexanol (B46403) derivative with growing importance as a building block in the synthesis of complex organic molecules. Its stereoisomers, cis and trans, can serve as chiral synthons for various applications. The demand for efficient and scalable production methods is therefore significant. This document outlines key synthetic routes, providing detailed protocols and comparative data to aid in the selection and implementation of a suitable manufacturing process.

Primary Scalable Synthesis Method: Catalytic Hydrogenation of 3-Ethylphenol

The most direct and industrially viable method for the large-scale production of this compound is the catalytic hydrogenation of 3-ethylphenol. This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst is crucial as it influences the reaction efficiency and the diastereoselectivity of the product (the ratio of cis to trans isomers).

Overview of Catalytic Systems

Several catalyst systems are effective for the hydrogenation of substituted phenols. The most common are based on palladium, rhodium, and Raney nickel.

  • Palladium (Pd) Catalysts: Typically supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), palladium catalysts are known to favor the formation of the thermodynamically more stable trans isomer of substituted cyclohexanols.

  • Rhodium (Rh) Catalysts: Supported rhodium catalysts (e.g., Rh/C, Rh/Al₂O₃) generally favor the formation of the cis isomer, resulting from the syn-addition of hydrogen to the aromatic ring.

  • Raney Nickel (Ni): A cost-effective and highly active catalyst, Raney nickel is a versatile option for the hydrogenation of a wide range of functional groups, including aromatic rings. It is often used in industrial processes due to its robustness and reusability.

Quantitative Data Summary

The following table summarizes typical performance data for the hydrogenation of substituted phenols, based on literature for analogous compounds. This data provides a baseline for the expected outcomes in the synthesis of this compound.

Catalyst SystemStarting Material AnalogueTemperature (°C)Pressure (bar)Yield (%)Diastereomeric Ratio (cis:trans)Reference
5% Pd/Al₂O₃m-tert-butylphenolAmbient20>959:91[1]
[Rh(COD)Cl]₂m-tert-butylphenolAmbient508566:34[1]
Raney NickelPhenol100-15050-100>95Varies with conditionsGeneral Literature
5% Rh/CPhenol8040>99Predominantly cisGeneral Literature
Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of trans-3-Ethylcyclohexanol

This protocol is designed for the selective synthesis of the trans isomer of this compound.

Materials:

  • 3-Ethylphenol

  • 5% Palladium on activated carbon (Pd/C) or 5% Palladium on alumina (Pd/Al₂O₃)

  • Ethanol or Isopropanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Charge the reactor with 3-ethylphenol (1.0 eq) and the chosen solvent (e.g., ethanol, 5-10 mL per gram of substrate).

  • Catalyst Addition: Add the 5% Pd/C or 5% Pd/Al₂O₃ catalyst. The typical catalyst loading is 1-5 mol% of palladium relative to the substrate.

  • Purging: Seal the reactor and purge with nitrogen gas 3-5 times to remove air, followed by purging with hydrogen gas 2-3 times.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (GC or TLC). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation under vacuum to yield this compound.

Protocol 2: Rhodium-Catalyzed Synthesis of cis-3-Ethylcyclohexanol

This protocol is adapted for the preferential synthesis of the cis isomer.

Materials:

  • 3-Ethylphenol

  • 5% Rhodium on activated carbon (Rh/C)

  • Ethanol or Isopropanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Follow steps 1-3 as in Protocol 1, using 5% Rh/C as the catalyst.

  • Reaction: Pressurize the reactor with hydrogen gas to a higher pressure if necessary (e.g., 50-80 bar). Heat to the desired temperature (e.g., 80-100 °C) and begin stirring.

  • Monitor the reaction to completion (typically 6-24 hours).

  • Follow steps 6-8 from Protocol 1 for work-up and purification.

Alternative Synthesis Route: Grignard Reaction

An alternative, though more complex, route to this compound involves a Grignard reaction. This method offers a different approach to forming the carbon-carbon bond but requires a multi-step synthesis of the starting ketone.

Theoretical Pathway

The synthesis of this compound via a Grignard reaction would theoretically proceed as follows:

  • Protection of 3-hydroxycyclohexanone (B1200884): The hydroxyl group of 3-hydroxycyclohexanone is protected with a suitable protecting group (e.g., as a silyl (B83357) ether or an acetal) to prevent it from reacting with the Grignard reagent.

  • Grignard Reaction: The protected 3-ketone is then reacted with ethylmagnesium bromide (CH₃CH₂MgBr). The ethyl group will add to the carbonyl carbon, forming a tertiary alkoxide intermediate.

  • Deprotection and Work-up: An acidic work-up will protonate the alkoxide to form the tertiary alcohol and remove the protecting group from the hydroxyl at the 3-position.

This route is generally less scalable and more expensive than the direct hydrogenation of 3-ethylphenol due to the additional protection and deprotection steps and the cost of the starting materials.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactor_prep Reactor Preparation (3-Ethylphenol, Solvent) start->reactor_prep catalyst_add Catalyst Addition (e.g., 5% Pd/C) reactor_prep->catalyst_add purge Purge with N₂ and H₂ catalyst_add->purge pressurize Pressurize with H₂ (20-80 bar) purge->pressurize react Heat and Stir (80-120 °C, 4-24h) pressurize->react cool_vent Cool and Vent react->cool_vent filter Filter Catalyst cool_vent->filter concentrate Solvent Removal filter->concentrate purify Vacuum Distillation concentrate->purify end Final Product: This compound purify->end

Caption: Workflow for the catalytic hydrogenation of 3-ethylphenol.

Synthetic Pathways Comparison

Synthesis_Comparison cluster_hydro Catalytic Hydrogenation cluster_grignard Grignard Synthesis (Theoretical) start_hydro 3-Ethylphenol product_hydro This compound start_hydro->product_hydro H₂ / Catalyst (Pd, Rh, or Ni) start_grignard 3-Hydroxycyclohexanone protect Protection Step start_grignard->protect react_grignard Grignard Reaction protect->react_grignard grignard_reagent Ethylmagnesium Bromide grignard_reagent->react_grignard deprotect Deprotection react_grignard->deprotect product_grignard This compound deprotect->product_grignard

Caption: Comparison of hydrogenation and theoretical Grignard routes.

References

Application Notes and Protocols: Preparation and Reactions of 3-Ethylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and key reactions of 3-ethylcyclohexanol derivatives. These compounds are valuable intermediates in the synthesis of novel chemical entities with potential applications in drug discovery and fragrance development.

Introduction

This compound is a cyclic alcohol that exists as cis and trans stereoisomers. Its derivatives, including ketones, esters, and ethers, are of interest for their potential biological activities and use as fragrance components. The strategic modification of the hydroxyl group and the cyclohexane (B81311) ring allows for the exploration of a wide range of chemical space, leading to the development of new molecules with tailored properties. This document outlines the synthesis of this compound and subsequent transformations to key derivatives, providing detailed experimental protocols and summarizing relevant data.

Preparation of this compound

The synthesis of this compound can be achieved through the catalytic hydrogenation of 3-ethylphenol (B1664133). This method allows for the preparation of a mixture of cis and trans isomers.

Experimental Protocol: Hydrogenation of 3-Ethylphenol

Materials:

  • 3-Ethylphenol

  • Rhodium on alumina (B75360) (5% Rh/Al₂O₃) catalyst

  • Ethanol (B145695) (absolute)

  • High-pressure autoclave (e.g., Parr reactor)

  • Hydrogen gas (high purity)

  • Rotary evaporator

  • Standard glassware for filtration and distillation

Procedure:

  • In a high-pressure autoclave, dissolve 3-ethylphenol (1 mole) in absolute ethanol (500 mL).

  • Add 5% Rhodium on alumina catalyst (5 g).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 100 atm.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Maintain the temperature and pressure for 24 hours or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the ethanol solvent using a rotary evaporator.

  • The resulting crude product, a mixture of cis- and trans-3-ethylcyclohexanol, can be purified by fractional distillation under reduced pressure.

Data Presentation:

ProductYield (%)Boiling Point (°C/mmHg)Spectroscopic Data (Illustrative)
This compound (cis/trans mixture)85-9585-90 / 15¹H NMR (CDCl₃): δ 0.9 (t, 3H), 1.0-2.0 (m, 11H), 3.5-4.1 (m, 1H)

Key Reactions of this compound

Oxidation to 3-Ethylcyclohexanone (B1604563)

The oxidation of this compound to 3-ethylcyclohexanone is a fundamental transformation, providing a key intermediate for further derivatization. The Swern oxidation is a mild and efficient method for this conversion.[1][2][3][4][5]

Experimental Protocol: Swern Oxidation of this compound

Materials:

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Stir the resulting mixture for 30 minutes at -78°C.

  • Add triethylamine (5 equivalents) dropwise, and continue stirring for another 15 minutes at -78°C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-ethylcyclohexanone.

Data Presentation:

ProductYield (%)Boiling Point (°C/mmHg)Spectroscopic Data (Illustrative)
3-Ethylcyclohexanone80-9075-80 / 15¹H NMR (CDCl₃): δ 0.9 (t, 3H), 1.2-2.5 (m, 11H). IR (neat): ν 1715 cm⁻¹ (C=O)

Diagram:

Swern_Oxidation This compound This compound Oxidation Oxidation This compound->Oxidation (COCl)₂, DMSO, Et₃N -78°C to rt 3-Ethylcyclohexanone 3-Ethylcyclohexanone Oxidation->3-Ethylcyclohexanone

Swern Oxidation of this compound.
Esterification to 3-Ethylcyclohexyl Acetate

Ester derivatives of this compound are of interest in the fragrance industry and as potential bioactive molecules. Fischer esterification provides a direct method for their synthesis.

Experimental Protocol: Fischer Esterification of this compound

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and glacial acetic acid (3 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude ester by distillation under reduced pressure.

Data Presentation:

ProductYield (%)Boiling Point (°C/mmHg)Spectroscopic Data (Illustrative)
3-Ethylcyclohexyl Acetate70-8095-100 / 15¹H NMR (CDCl₃): δ 0.9 (t, 3H), 1.0-2.1 (m, 11H), 2.05 (s, 3H), 4.6-4.8 (m, 1H). IR (neat): ν 1735 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

Diagram:

Fischer_Esterification This compound This compound Esterification Esterification This compound->Esterification CH₃COOH, H₂SO₄ (cat.) Reflux 3-Ethylcyclohexyl Acetate 3-Ethylcyclohexyl Acetate Esterification->3-Ethylcyclohexyl Acetate

Fischer Esterification of this compound.
Etherification to 3-Ethylcyclohexyl Methyl Ether

Ether derivatives can be synthesized via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of 3-Ethylcyclohexyl Methyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by distillation.

Data Presentation:

ProductYield (%)Boiling Point (°C/mmHg)Spectroscopic Data (Illustrative)
3-Ethylcyclohexyl Methyl Ether60-7060-65 / 15¹H NMR (CDCl₃): δ 0.9 (t, 3H), 1.0-2.2 (m, 11H), 3.35 (s, 3H), 3.2-3.4 (m, 1H)

Diagram:

Williamson_Ether_Synthesis This compound This compound Alkoxide Formation Alkoxide Formation This compound->Alkoxide Formation 1. NaH, THF Etherification Etherification Alkoxide Formation->Etherification 2. CH₃I 3-Ethylcyclohexyl Methyl Ether 3-Ethylcyclohexyl Methyl Ether Etherification->3-Ethylcyclohexyl Methyl Ether

Williamson Ether Synthesis.

Biological Activities and Applications

Derivatives of cyclohexanol (B46403) and cyclohexanone (B45756) have shown a range of biological activities. While specific data for this compound derivatives are limited, related structures have demonstrated potential as antimicrobial and cytotoxic agents. Further screening of the synthesized derivatives is warranted to explore their therapeutic potential.

Potential Biological Activities:

  • Antimicrobial Activity: Cyclohexane derivatives have been reported to exhibit activity against various bacterial and fungal strains.[6][7][8][9] The lipophilicity of the cyclohexane ring can facilitate membrane disruption in microorganisms.

  • Cytotoxic Effects: Certain cyclohexanone and related derivatives have been investigated for their cytotoxic effects against cancer cell lines.[10][11][12][13][14] The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

  • Enzyme Inhibition: The cyclohexyl moiety is present in some enzyme inhibitors, suggesting that this compound derivatives could be explored as inhibitors for various enzymatic targets.[15][16][17][18][19]

Applications in Fragrance Chemistry:

Alkyl-substituted cyclohexanones and their derivatives are known for their characteristic odors and are used in the fragrance industry. 3-Ethylcyclohexanone and its esters may possess interesting olfactory properties, making them potential candidates for new fragrance ingredients.

Conclusion

This document provides a foundational guide for the preparation and derivatization of this compound. The detailed protocols for oxidation, esterification, and etherification offer a starting point for the synthesis of a library of novel compounds. The exploration of the biological activities and fragrance properties of these derivatives presents a promising area for future research and development.

Disclaimer: The experimental protocols provided are for informational purposes and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals. The spectroscopic data provided are illustrative and may vary.

References

Troubleshooting & Optimization

How to improve the yield of 3-ethylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethylcyclohexanol Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of this compound, primarily focusing on the reduction of 3-ethylcyclohexanone (B1604563).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reduction of its corresponding ketone, 3-ethylcyclohexanone. This transformation can be achieved using various reducing agents, which offer different levels of selectivity and reactivity.

Q2: What are the typical yields for the reduction of 3-ethylcyclohexanone?

Yields can vary significantly based on the chosen reducing agent, solvent, temperature, and purification technique. Generally, yields can range from moderate to high. For analogous reductions of cyclohexanone (B45756) derivatives using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Raney Nickel, yields can be in the range of 75-85%.[1][2] However, improper technique or reaction conditions can lead to substantially lower yields.[3]

Q3: Which reducing agents are recommended for this synthesis?

Several reducing agents are effective for this conversion. The choice often depends on factors like available equipment, safety considerations, and desired stereoselectivity (i.e., the ratio of cis to trans isomers).

  • Sodium Borohydride (B1222165) (NaBH₄): A mild and safe reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is a good starting point for general laboratory synthesis.

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and efficient reducing agent that provides high yields.[1] It must be used under strictly anhydrous (water-free) conditions with an ether-based solvent (e.g., diethyl ether, THF) and requires careful handling due to its high reactivity with water.

  • Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C).[1] This technique can be highly efficient and is often used in industrial-scale production.

Q4: How do reaction conditions affect the yield and purity?

Reaction conditions are critical for maximizing yield and minimizing byproducts.

  • Temperature: Many reductions are initially performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions, especially when using highly reactive agents like LiAlH₄.[1] The reaction may then be allowed to warm to room temperature to ensure completion.

  • Solvent: The solvent must be inert to the reducing agent and capable of dissolving the starting material. Ethereal solvents are required for LiAlH₄, while alcohols are suitable for NaBH₄. Using anhydrous solvents is crucial for moisture-sensitive reagents.[1][4]

  • Reaction Time: The reaction must be monitored (e.g., by Thin-Layer Chromatography, TLC) to determine when the starting material has been fully consumed.[5] Quenching the reaction too early results in incomplete conversion, while extended reaction times can sometimes lead to side product formation.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield
Possible Cause Diagnostic Check Recommended Solution
Inactive or Degraded Reagents Verify the quality and age of the reducing agent (e.g., LiAlH₄, NaBH₄) and ensure solvents are anhydrous.Use freshly opened or properly stored reagents. Purify or distill solvents if necessary. For catalytic hydrogenation, ensure the catalyst is active.[3]
Incomplete Reaction Monitor the reaction using TLC or GC-MS. The presence of a significant amount of starting material (3-ethylcyclohexanone) indicates incomplete conversion.[5]Extend the reaction time or slightly increase the temperature. If the reaction has stalled, an additional portion of the reducing agent may be carefully added.[6]
Moisture Contamination For moisture-sensitive reagents like LiAlH₄, even trace amounts of water will consume the reagent and reduce the yield.Flame-dry or oven-dry all glassware before use.[6] Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[4]
Losses During Workup/Purification Product may be lost during aqueous washes (if it has some water solubility), transfers between glassware, or during purification steps like column chromatography.Minimize transfers. When performing extractions, ensure complete separation of layers and rinse the separatory funnel.[6] During chromatography, choose an appropriate solvent system to avoid product streaking or irreversible absorption on the silica (B1680970) gel.[7]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Diagnostic Check Recommended Solution
Unreacted Starting Material Check NMR or GC-MS spectra for signals corresponding to 3-ethylcyclohexanone.Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Repurify the product using column chromatography.
Side Product Formation Analyze spectra for unexpected signals. Side reactions can occur if the temperature is too high or if reactive functional groups are present.Lower the reaction temperature to improve selectivity. Ensure the chosen reducing agent is appropriate for the substrate.[4]
Solvent or Reagent Residue Check for residual solvent peaks in the NMR spectrum.Ensure the product is thoroughly dried under vacuum after purification to remove all traces of solvent.[6]

Data Presentation: Reaction Conditions for Ketone Reduction

The following table summarizes typical conditions for the reduction of cyclohexanone derivatives, which are applicable to the synthesis of this compound.

ParameterMethod A: Sodium BorohydrideMethod B: Lithium Aluminum Hydride[1]Method C: Catalytic Hydrogenation (Raney Ni)[1]
Reducing Agent NaBH₄LiAlH₄H₂ gas with Raney Nickel catalyst
Solvent Methanol or EthanolAnhydrous Diethyl Ether or THFMethanol
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Pressure AtmosphericAtmosphericAtmospheric (or slightly higher)
Typical Reaction Time 1-4 hours1-5 hours12-15 hours
Workup Acidic quench (e.g., dilute HCl)Careful sequential quench (e.g., water, NaOH solution)Filtration to remove catalyst
Typical Yield 70-90%>80%~83%

Experimental Protocols

Key Experiment: Reduction of 3-Ethylcyclohexanone with Sodium Borohydride

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 3-ethylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylcyclohexanone (1.0 eq) in methanol. Cool the flask in an ice bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) to the solution in small portions. Control the addition rate to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until all the starting ketone has been consumed (typically 1-2 hours).

  • Quenching: Cool the flask again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[5]

  • Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine. A brine wash helps remove residual water and break up emulsions.[5]

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Concentration: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dissolve 3-Ethylcyclohexanone in Methanol cool Cool to 0°C prep->cool add Add NaBH4 (Portion-wise) cool->add stir Stir at Room Temp (Monitor by TLC) add->stir quench Quench with 1M HCl stir->quench evap1 Remove Methanol (Rotary Evaporator) quench->evap1 extract Extract with Diethyl Ether (3x) evap1->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry with MgSO4 & Filter wash->dry evap2 Concentrate (Rotary Evaporator) dry->evap2 purify Flash Column Chromatography (If necessary) evap2->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_analysis Analysis of Crude Mixture (TLC/GC-MS) cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Low Yield Obtained analysis Analyze Crude Reaction Mixture start->analysis diag1 Starting Material Present? analysis->diag1 diag2 Side Products Observed? diag1->diag2 No sol1 Incomplete Conversion: - Extend reaction time - Increase temperature - Add more reagent diag1->sol1 Yes diag3 No Product, No Starting Material? diag2->diag3 No sol2 Side Reactions: - Lower reaction temp - Check reagent purity - Use milder reagent diag2->sol2 Yes sol3 Degraded Reagents or Loss During Workup: - Use fresh reagents - Check workup procedure - Ensure anhydrous conditions diag3->sol3 Yes

Caption: Troubleshooting workflow for diagnosing low yield issues.

References

Technical Support Center: Purification of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 3-ethylcyclohexanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge in purifying this compound is the presence of diastereomers, specifically cis and trans isomers. These isomers often have very similar physical properties, making them difficult to separate. Additionally, impurities from the synthesis process can complicate purification.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route. If prepared by the reduction of 3-ethylcyclohexanone, unreacted ketone is a likely impurity.[1] If synthesized by hydrogenation of 3-ethylphenol, residual starting material or other partially hydrogenated byproducts may be present. Dehydration of the alcohol during synthesis or purification can also lead to the formation of 3-ethylcyclohexene and 1-ethylcyclohexene (B74122) as impurities.[2]

Q3: What are the key physical properties of the cis and trans isomers of this compound that are relevant for purification?

Quantitative Data Summary

Propertycis-3-Methylcyclohexanoltrans-3-MethylcyclohexanolGeneral Trend for this compound
Boiling Point ~171-173 °C~175 °Ccis isomer expected to have a slightly higher boiling point.
Polarity HigherLowercis isomer is more polar.
Melting Point ~ -41 °C~ -1 °Ctrans isomer often has a higher melting point due to better crystal packing.[5]

Note: Data for 3-methylcyclohexanol (B165635) is provided as an estimate for this compound.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of cis and trans isomers.

Possible Cause:

  • Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation.

  • Distillation rate is too fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[6]

  • Heat fluctuations: Inconsistent heating can disrupt the temperature gradient within the column.

Solution:

  • Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[6]

  • Slow down the distillation: Reduce the heating rate to allow for a slow and steady collection of distillate, typically 1-2 drops per minute.

  • Ensure stable heating: Use a heating mantle with a stirrer and insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[7]

  • Consider vacuum distillation: Lowering the pressure will reduce the boiling points and may enhance the boiling point difference between the isomers.[8]

Flash Column Chromatography

Problem: Co-elution of isomers.

Possible Cause:

  • Inappropriate solvent system: The mobile phase may not have the optimal polarity to resolve the isomers on the stationary phase.

  • Column overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

  • Incorrect stationary phase: Standard silica (B1680970) gel may not provide sufficient selectivity for the isomers.

Solution:

  • Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems. A common starting point for separating diastereomers of substituted cyclohexanols is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether).[9] A shallow gradient of the polar solvent can improve resolution.

  • Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the silica gel.

  • Try a different stationary phase: If silica gel is ineffective, consider using a stationary phase with different selectivity, such as alumina (B75360) or a bonded phase (e.g., diol or cyano). For analytical separations, HPLC with a chiral stationary phase can be highly effective.[10]

Problem: Tailing of peaks.

Possible Cause:

  • Strong interaction with the stationary phase: The hydroxyl group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

Solution:

  • Add a modifier to the eluent: Adding a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel.

Crystallization

Problem: The compound oils out instead of crystallizing.

Possible Cause:

  • High concentration of impurities: Impurities can inhibit crystal lattice formation.

  • Inappropriate solvent: The solvent may be too nonpolar, or the cooling process may be too rapid.[11]

  • Low melting point of the compound: If the melting point is close to the temperature of the crystallization solvent, the compound may separate as a liquid.

Solution:

  • Partially purify by another method first: Use a quick filtration through a plug of silica or a simple distillation to remove major impurities before attempting crystallization.

  • Screen for a suitable solvent system: The ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" anitsolvent in which it is not) can be effective.[11]

  • Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[12]

  • Derivatization: Consider converting the alcohol to a solid derivative (e.g., an ester or urethane) that may have better crystallization properties. The derivative can then be purified by recrystallization and hydrolyzed back to the pure alcohol.[13]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a general procedure for the separation of cis- and trans-3-ethylcyclohexanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[7]

  • Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Insulate the fractionating column to maintain a proper temperature gradient.

    • Observe the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • Slowly increase the heating to distill the isomers. Collect fractions in separate, pre-weighed receiving flasks based on temperature plateaus. The trans isomer is expected to distill first due to its lower boiling point.

    • Monitor the purity of the fractions using Gas Chromatography (GC) or TLC.

  • Analysis: Analyze the collected fractions to determine the purity of the separated isomers.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for the separation of this compound diastereomers.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good separation is often achieved when the desired compound has an Rf value of 0.2-0.4. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound (Mixture of cis/trans isomers and impurities) distillation Fractional Distillation crude->distillation Boiling Point Difference chromatography Flash Chromatography crude->chromatography Polarity Difference analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis crystallization Crystallization crystallization->analysis analysis->crystallization For further purification or if solid derivative cis_isomer Pure cis-3-Ethylcyclohexanol analysis->cis_isomer trans_isomer Pure trans-3-Ethylcyclohexanol analysis->trans_isomer

Caption: Purification workflow for this compound.

troubleshooting_distillation cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions poor_separation Poor Separation of Isomers cause1 Low Column Efficiency poor_separation->cause1 cause2 Distillation Too Fast poor_separation->cause2 cause3 Unstable Heating poor_separation->cause3 solution4 Consider vacuum distillation poor_separation->solution4 Alternative Approach solution1 Use more efficient column (longer, better packing) cause1->solution1 solution2 Reduce heating rate (1-2 drops/min) cause2->solution2 solution3 Insulate column Use heating mantle with stirrer cause3->solution3

Caption: Troubleshooting poor separation in fractional distillation.

troubleshooting_chromatography cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions co_elution Co-elution of Isomers cause1 Suboptimal Solvent System co_elution->cause1 cause2 Column Overloading co_elution->cause2 cause3 Poor Stationary Phase Selectivity co_elution->cause3 solution1 Optimize mobile phase via TLC (e.g., Hexane/Ethyl Acetate gradient) cause1->solution1 solution2 Reduce sample load cause2->solution2 solution3 Try alternative stationary phase (Alumina, bonded phase) cause3->solution3

Caption: Troubleshooting co-elution in flash chromatography.

References

Identifying and minimizing side reactions in 3-ethylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory methods for the synthesis of this compound are:

  • Reduction of 3-ethylcyclohexanone (B1604563): This involves the use of a reducing agent to convert the ketone functional group to a secondary alcohol.

  • Acid-Catalyzed Hydration of 3-ethylcyclohexene: This method involves the addition of water across the double bond of the alkene in the presence of an acid catalyst.

  • Grignard Reaction: This involves the reaction of a suitable Grignard reagent with an appropriate electrophile to form the desired alcohol.

Q2: What are the expected stereoisomers of this compound?

A2: The reduction of 3-ethylcyclohexanone will produce two diastereomers: cis-3-ethylcyclohexanol and trans-3-ethylcyclohexanol. The ratio of these isomers is dependent on the reducing agent and reaction conditions.

Q3: How can I purify the final this compound product?

A3: Purification can be achieved through standard laboratory techniques such as distillation or column chromatography. The choice of method will depend on the boiling point of the isomers and the nature of the impurities.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via different synthetic routes.

Route 1: Reduction of 3-Ethylcyclohexanone

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction.Increase the reaction time or the molar equivalent of the reducing agent. Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Degradation of the product during workup.Ensure the workup procedure is performed at a low temperature and avoid overly acidic or basic conditions if the product is sensitive.
Loss of product during purification.Optimize the distillation or chromatography conditions to minimize loss.

Issue 2: Poor Stereoselectivity (Undesired cis/trans ratio)

Possible Cause Suggested Solution
Choice of reducing agent.The stereochemical outcome is highly dependent on the steric bulk of the reducing agent. Use sodium borohydride (B1222165) (NaBH₄) for preferential formation of the trans isomer (equatorial attack). Use a bulkier reducing agent like L-Selectride® for preferential formation of the cis isomer (axial attack).[1]
Reaction temperature.Lowering the reaction temperature can sometimes improve stereoselectivity.

Table 1: Representative Stereoselectivity in the Reduction of Substituted Cyclohexanones

Reducing Agent Substrate Major Product Approximate Product Ratio (Major:Minor)
Sodium Borohydride (NaBH₄)2-Methylcyclohexanonetrans-2-Methylcyclohexanol85:15[2]
Sodium Borohydride (NaBH₄)4-tert-Butylcyclohexanonetrans-4-tert-Butylcyclohexanol>90:10[1][3]
L-Selectride®4-tert-Butylcyclohexanonecis-4-tert-Butylcyclohexanol>99:1[1]
Route 2: Acid-Catalyzed Hydration of 3-Ethylcyclohexene

Issue 1: Formation of Multiple Products (Low Regioselectivity)

Possible Cause Suggested Solution
Carbocation rearrangement.The intermediate secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the formation of 1-ethyl-1-cyclohexanol. To minimize this, use a less forcing acid catalyst and lower reaction temperatures. Alternatively, consider an oxymercuration-demercuration reaction which does not involve a free carbocation intermediate and thus prevents rearrangements.

Issue 2: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction.Ensure a sufficient concentration of the acid catalyst and adequate reaction time.
Reversibility of the reaction.Use a large excess of water to drive the equilibrium towards the formation of the alcohol.
Polymerization of the alkene.Use a lower reaction temperature and a less concentrated acid to minimize polymerization of the starting alkene.
Route 3: Grignard Synthesis

Issue 1: Low Yield of the Desired this compound

Possible Cause Suggested Solution
Enolization of the Ketone: The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, leading to the recovery of the starting ketone after workup.This is more prevalent with sterically hindered ketones. Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor addition over enolization.
Reduction of the Ketone: The Grignard reagent with β-hydrogens can reduce the ketone to the corresponding secondary alcohol (in this case, this compound, but from the wrong Grignard addition).This is a competing side reaction. To minimize it, use a Grignard reagent without β-hydrogens if the synthesis allows, or maintain a low reaction temperature.
Poor quality Grignard reagent.Ensure the Grignard reagent is prepared under strictly anhydrous conditions to prevent quenching by water.

Experimental Protocols

Protocol 1: Reduction of 3-Ethylcyclohexanone with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve 3-ethylcyclohexanone (1.0 eq) in methanol (B129727) at 0 °C under a nitrogen atmosphere.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield this compound.

Protocol 2: Acid-Catalyzed Hydration of 3-Ethylcyclohexene
  • Reaction Setup: To a solution of 3-ethylcyclohexene (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) and water, add a catalytic amount of sulfuric acid (H₂SO₄) (e.g., 10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by Gas Chromatography (GC) to observe the formation of this compound.

  • Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by distillation.

Protocol 3: Grignard Synthesis of this compound
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of the appropriate alkyl halide (e.g., ethyl bromide for reaction with a suitable cyclohexanone (B45756) precursor) (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

  • Addition to Electrophile: Cool the Grignard reagent to 0 °C. Dissolve the appropriate carbonyl compound (e.g., a protected 3-formylcyclohexanone) (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Reaction and Workup: Allow the reaction to stir at room temperature until completion (monitored by TLC). Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Synthesis Routes 3-Ethylcyclohexanone 3-Ethylcyclohexanone This compound This compound 3-Ethylcyclohexanone->this compound Reduction (e.g., NaBH4) 3-Ethylcyclohexene 3-Ethylcyclohexene 3-Ethylcyclohexene->this compound Acid-Catalyzed Hydration Grignard Precursors Grignard Precursors Grignard Precursors->this compound Grignard Reaction

Caption: Primary synthesis routes to this compound.

Side_Reactions_Hydration 3-Ethylcyclohexene 3-Ethylcyclohexene Secondary Carbocation Secondary Carbocation 3-Ethylcyclohexene->Secondary Carbocation + H+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift (Rearrangement) This compound This compound Secondary Carbocation->this compound + H2O, - H+ 1-Ethyl-1-cyclohexanol 1-Ethyl-1-cyclohexanol Tertiary Carbocation->1-Ethyl-1-cyclohexanol + H2O, - H+

Caption: Carbocation rearrangement during acid-catalyzed hydration.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis q1 Is starting ketone recovered? start->q1 a1 Likely Enolization Side Reaction. - Lower reaction temperature. - Use a less hindered Grignard reagent. q1->a1 Yes q2 Is a reduced alcohol product observed? q1->q2 No a2 Likely Reduction Side Reaction. - Maintain low temperature. - Use Grignard without β-hydrogens if possible. q2->a2 Yes a3 Check for other issues: - Purity of reagents. - Anhydrous conditions. q2->a3 No

Caption: Troubleshooting workflow for Grignard synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethylcyclohexanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during this synthetic process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 3-ethylcyclohexanone (B1604563).

Issue 1: Low or No Product Yield

  • Q: My reaction shows a very low yield or no formation of this compound. What are the potential causes and how can I improve the yield?

    A: Low yields in the reduction of 3-ethylcyclohexanone can stem from several factors. Here are common causes and their solutions:

    • Inactive Reducing Agent: The reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can degrade over time, especially with exposure to moisture.

      • Solution: Use a freshly opened container of the reducing agent or a properly stored one. It is advisable to test the activity of the reducing agent on a simpler, reliable ketone as a positive control.

    • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the stability of the reducing agent.

      • Solution: For reductions using NaBH₄, the reaction is often initiated at a lower temperature (e.g., 0 °C in an ice bath) to control the initial exothermic reaction, and then allowed to warm to room temperature.[1][2] For catalytic hydrogenations, the temperature may need to be optimized to achieve a reasonable reaction rate without promoting side reactions.

    • Inadequate Stirring: In heterogeneous reactions, such as catalytic hydrogenations, inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas.

      • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a good suspension of the catalyst and facilitate mass transfer.

    • Presence of Water in Aprotic Solvents (for hydride reductions): While NaBH₄ reductions are often performed in protic solvents like methanol (B129727) or ethanol (B145695), if using an aprotic solvent, the presence of water can quench the hydride reagent.[3]

      • Solution: Ensure that the solvents and glassware are thoroughly dried before use if employing a reaction system sensitive to water.

Issue 2: Formation of Impurities and Byproducts

  • Q: I am observing significant impurities alongside my this compound product. What are these byproducts and how can I minimize their formation?

    A: The formation of byproducts is a common issue. Here are some likely impurities and strategies to mitigate them:

    • Unreacted Starting Material: The presence of 3-ethylcyclohexanone indicates an incomplete reaction.

      • Solution: Increase the reaction time or the amount of the reducing agent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

    • Over-reduction Products: In some cases, though less common with cyclohexanols, further reduction could occur if other reducible functional groups are present in the molecule.

      • Solution: Choose a milder reducing agent or optimize the reaction conditions (lower temperature, shorter reaction time) to favor the desired transformation.

    • Side Reactions from the Solvent: In NaBH₄ reductions using alcoholic solvents, the borate (B1201080) esters formed as intermediates can sometimes react with the solvent.[2]

      • Solution: While generally not a major issue, if suspected, an alternative solvent system could be explored.

Issue 3: Difficulty in Product Isolation and Purification

  • Q: I am having trouble isolating a pure sample of this compound after the reaction.

    A: Proper work-up and purification are crucial for obtaining a pure product.

    • Emulsion during Extraction: During the aqueous work-up, emulsions can form, making phase separation difficult.

      • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions and improve the separation of the organic and aqueous layers.

    • Incomplete Removal of Borate Salts: In NaBH₄ reductions, the boron-containing byproducts need to be effectively removed.

      • Solution: The work-up procedure typically involves quenching the reaction with an acid (e.g., HCl) or a base (e.g., NaOH) to decompose the borate esters, followed by extraction.[1][3]

    • Co-elution during Chromatography: If using column chromatography for purification, the product may co-elute with impurities.

      • Solution: Optimize the solvent system for chromatography by testing different solvent polarities to achieve better separation.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Substituted Cyclohexanols

Reducing AgentTypical SolventTemperature (°C)Key AdvantagesPotential Issues
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to room tempMild, selective for ketones/aldehydes, easy to handleCan be sensitive to moisture, borate byproduct removal
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to refluxVery powerful, reduces a wide range of functional groupsHighly reactive with water and protic solvents, requires anhydrous conditions
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl acetateRoom temp to elevated"Green" reagent (H₂), high yields, catalyst can be recycledRequires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for side reactions at high temperatures

Table 2: Typical Reaction Parameters for Sodium Borohydride Reduction of Substituted Cyclohexanones

ParameterConditionRationale
Solvent Methanol or EthanolProtic solvent helps to protonate the intermediate alkoxide.
Temperature 0 °C initially, then room tempControls the initial exothermic reaction and allows the reaction to proceed to completion.[1]
Stoichiometry Slight excess of NaBH₄Ensures complete conversion of the starting ketone.
Reaction Time 10-30 minutesTypically a fast reaction, can be monitored by TLC.
Work-up Acidic or basic quench, followed by extractionDecomposes borate esters and separates the product from inorganic salts.[3]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 3-Ethylcyclohexanone

This protocol is a general procedure and may require optimization for specific experimental setups.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylcyclohexanone (1 equivalent) in methanol.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 20 minutes.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the bubbling ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[3]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Catalytic Hydrogenation of 3-Ethylcyclohexanone

This protocol requires specialized equipment for handling hydrogen gas.

  • Catalyst Preparation:

    • In a hydrogenation vessel, add 3-ethylcyclohexanone (1 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)).

  • Hydrogenation:

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots using GC or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by distillation or column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_reduction Reduction of 3-Ethylcyclohexanone cluster_purification Purification start Start: 3-Ethylcyclohexanone reaction Reduction (e.g., NaBH4 or H2/Catalyst) start->reaction workup Reaction Work-up (Quenching & Extraction) reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Distillation or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? inactive_reagent Check Reducing Agent Activity start->inactive_reagent Yes temp_issue Optimize Reaction Temperature start->temp_issue Yes stirring_issue Ensure Efficient Stirring start->stirring_issue Yes incomplete_reaction Increase Reaction Time/Reagent start->incomplete_reaction Yes solution1 Use fresh/tested reagent inactive_reagent->solution1 Solution solution2 Control initial temp (0°C) then warm to RT temp_issue->solution2 Solution solution3 Use vigorous stirring stirring_issue->solution3 Solution solution4 Monitor with TLC/GC incomplete_reaction->solution4 Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Separation of Cis/Trans Isomers of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of cis and trans isomers of 3-ethylcyclohexanol. The following sections offer detailed methodologies and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to separate the cis and trans isomers of this compound? A1: The spatial arrangement of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups in cis and trans isomers results in distinct three-dimensional structures. These structural differences can lead to different physical properties and biological activities. In pharmaceutical development, one isomer may exhibit the desired therapeutic effect while the other could be inactive or cause undesirable side effects. Therefore, isolating the specific, active isomer is often critical for efficacy and safety.

Q2: What makes the separation of these geometric isomers challenging? A2: Cis and trans isomers of this compound have the same molecular formula (C₈H₁₆O) and molecular weight (128.21 g/mol ).[1][2] They often exhibit very similar physical properties, such as boiling point, polarity, and solubility, which makes their separation difficult.[3][4] Effective separation relies on exploiting the subtle differences in these properties using advanced analytical techniques.

Q3: What are the primary methods for separating cis and trans-3-ethylcyclohexanol? A3: The most common and effective methods for separating geometric isomers like those of this compound are based on chromatography and differences in physical properties. These include:

  • Gas Chromatography (GC): An analytical technique ideal for separating volatile compounds. It offers high resolution for isomers with minor differences in polarity and boiling point.

  • Column Chromatography: A preparative technique suitable for separating gram-scale quantities of material based on differences in polarity.[5]

  • Fractional Distillation: Used for separating liquids with different boiling points. Its effectiveness for cis/trans isomers depends on a sufficient difference in their boiling points.[6][7]

  • Crystallization: A technique that separates compounds based on differences in their solubility in a specific solvent, where one isomer crystallizes out of solution before the other.[8][9]

Method Selection Guide

Choosing the appropriate separation method depends on factors such as the required scale of separation, desired purity, and available equipment. The following decision tree can guide your selection process.

G start What is the primary goal? analytical Analytical Quantification (Small Scale, High Resolution) start->analytical Analysis preparative Preparative Isolation (Larger Scale) start->preparative Isolation gc Gas Chromatography (GC) analytical->gc scale_q What is the required scale? preparative->scale_q column_chrom Column Chromatography scale_q->column_chrom < 10 g bp_diff Are boiling points significantly different? scale_q->bp_diff > 10 g distill Fractional Distillation crystallize Crystallization bp_diff->distill Yes sol_diff Is there a suitable solvent for differential solubility? bp_diff->sol_diff No sol_diff->column_chrom No/Unknown sol_diff->crystallize Yes

Caption: A decision tree for selecting the appropriate separation method.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analytical separation and quantification of cis and trans isomers of this compound.

Experimental Protocol
ParameterRecommendationRationale
GC Column Mid-polarity or Wax-type (e.g., DB-Wax, TR-5MS)These stationary phases provide sufficient selectivity to resolve geometric isomers based on small differences in polarity and boiling point.[3]
Carrier Gas Helium or HydrogenStandard carrier gases for GC. Flow rate should be optimized to ensure efficiency and prevent peak broadening.[3]
Injector Temp. 220-250 °CEnsures complete vaporization of the sample without causing thermal degradation.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for organic compounds like alcohols.
Oven Program Initial Temp: 60-80 °C, hold for 1 min. Ramp: Slow ramp rate (e.g., 2-5 °C/min) to elution temperature.A slow temperature ramp is critical. A rate that is too fast will not allow for sufficient interaction with the stationary phase, causing isomers to co-elute.[3]
Sample Prep. Dilute mixture in a volatile solvent (e.g., Dichloromethane, Hexane).Prevents column overload, which can lead to broad and poorly resolved peaks.[3]
Troubleshooting & FAQs

Q4: Why am I seeing poor resolution or co-elution of my cis and trans isomer peaks? A4: This is a common issue stemming from the similar physical properties of the isomers. The most likely causes are related to your column or analytical parameters.[3] See the troubleshooting workflow below.

G start Poor Peak Resolution or Co-elution q1 Is the temperature ramp rate slow? (e.g., < 5°C/min) start->q1 s1 Decrease ramp rate to improve interaction with stationary phase. q1->s1 No q2 Is the column phase appropriate? (Mid-polarity or Wax-type) q1->q2 Yes a1_yes Yes a1_no No s2 Switch to a more selective column (e.g., DB-Wax) for better isomer separation. q2->s2 No q3 Is the carrier gas flow rate optimal? q2->q3 Yes a2_yes Yes a2_no No s3 Verify and optimize flow rate according to column manufacturer's guidelines. q3->s3 No q4 Is the column overloaded? q3->q4 Yes a3_yes Yes a3_no No s4 Reduce sample concentration or injection volume. q4->s4 Yes end_node Check for system issues: - Column health (old/contaminated) - Active sites in inlet liner q4->end_node No a4_yes Yes a4_no No

Caption: A step-by-step workflow for diagnosing poor GC peak resolution.

Q5: My peaks are tailing. What is the cause? A5: Peak tailing for an alcohol like this compound is often caused by unwanted interactions with active sites (e.g., acidic silanol (B1196071) groups) in the GC system.[3] Ensure you are using a high-quality, deactivated inlet liner and that your column has not degraded.[3] Column overload can also cause tailing.[3]

Column Chromatography

This is the preferred method for preparative separation of gram-scale quantities of the isomers.[5] The separation relies on the differential adsorption of the isomers to a solid stationary phase.

Experimental Protocol

A general workflow for separation via column chromatography is presented below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Select Stationary Phase (Silica Gel or Alumina) p2 2. Select Eluent System (e.g., Hexane (B92381)/Ethyl Acetate) via TLC p1->p2 p3 3. Pack Column Uniformly (Wet or Dry Slurry Method) p2->p3 r1 4. Load Sample Concentrated onto Top of Column p3->r1 r2 5. Elute with Solvent System (Start with low polarity) r1->r2 r3 6. Collect Fractions Sequentially r2->r3 a1 7. Analyze Fractions (e.g., by TLC or GC) r3->a1 a2 8. Combine Pure Fractions a1->a2 a3 9. Evaporate Solvent to Isolate Pure Isomer a2->a3

Caption: General experimental workflow for column chromatography separation.

  • Stationary Phase Selection: Silica (B1680970) gel is the most common choice for separating moderately polar compounds like alcohols.[5][10] Use a weight of adsorbent that is 20-50 times the sample weight.[5]

  • Mobile Phase (Eluent) Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate (B1210297). The goal is to find a solvent ratio that gives good separation of the two isomer spots on the TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Ensure the column is packed tightly and homogeneously to avoid channels or bubbles, which lead to poor separation.[10][11]

  • Sample Loading: Dissolve the cis/trans mixture in a minimal amount of the eluent and carefully add it to the top of the column.[11]

  • Elution and Fraction Collection: Begin eluting with the solvent system, starting with the lower polarity mixture determined from TLC. Collect the eluting solvent in separate test tubes (fractions). Gradually increase the polarity of the eluent to move the more strongly adsorbed isomer down the column.[10]

  • Analysis: Analyze the collected fractions using TLC or GC to identify which contain the pure isomers. Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.[12]

Troubleshooting & FAQs

Q6: My isomers are eluting together (co-eluting). What should I do? A6: This indicates the polarity of your eluent is too high, causing both isomers to travel quickly with the mobile phase.[10]

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[10] A gradient elution, where you start with a very non-polar solvent and slowly increase the polarity, is often most effective.

Q7: My sample is not moving from the top of the column. A7: This means your sample is too strongly adsorbed to the stationary phase because the eluent is not polar enough to displace it.[10]

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[10]

Other Separation Methods

Fractional Distillation
  • Principle: This technique separates liquids based on differences in boiling points.[7] For it to be effective, the boiling points of the cis and trans isomers must be significantly different.[6]

  • Applicability: The boiling points of geometric isomers are often very close, making this a challenging method. However, if a difference of at least a few degrees Celsius exists, a highly efficient fractionating column with many theoretical plates can achieve separation.[7][13]

  • Troubleshooting: If separation is poor, it is likely because the boiling points are too similar for the efficiency of the column being used. Using a longer column or one with a more efficient packing material can help, but chromatography is generally a more reliable method.

Crystallization
  • Principle: This method relies on differences in the solubility of the isomers in a chosen solvent. One isomer, being less soluble, will crystallize out of the solution upon cooling or solvent evaporation, while the more soluble isomer remains in the mother liquor.[14]

  • Applicability: This is largely an empirical method requiring the screening of various solvents to find one that provides differential solubility. It can be effective for large-scale purification if a suitable solvent is found.

  • Troubleshooting:

    • No Crystals Form: The solution may not be supersaturated. Try slow evaporation of the solvent or cooling the solution to a lower temperature.

    • Both Isomers Precipitate: The crystallization is happening too quickly, or the solvent does not provide enough differential solubility. Try a different solvent or a slower cooling/evaporation rate.[9] Using a seed crystal of one pure isomer can sometimes selectively induce its crystallization.[15]

References

Technical Support Center: Synthesis of 3-Ethylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethylcyclohexanol using a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of this compound is not initiating. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is a frequent issue in Grignard synthesis, often stemming from a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1] Here are key troubleshooting steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), must be free of water.[1]

  • Activate the Magnesium: The magnesium turnings require activation to remove the passivating oxide layer and expose a fresh, reactive surface.[1] Common activation methods include:

    • Mechanical Activation: Gently crushing a few pieces of magnesium with a glass stirring rod in the reaction flask can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can effectively activate the magnesium surface. The disappearance of the iodine's color is an indicator of activation.[1]

  • Gentle Warming: A gentle warming of the flask with a heat gun can provide the necessary activation energy to start the reaction. However, be prepared to cool the reaction if it becomes too vigorous.

Q2: I am observing a low yield of this compound. What are the potential reasons and how can I optimize the yield?

A2: Low yields in this Grignard reaction can be attributed to several factors:

  • Grignard Reagent Quality: The concentration of the prepared Grignard reagent (ethylmagnesium bromide) might be lower than anticipated due to reaction with trace moisture or atmospheric oxygen. It is best practice to titrate the Grignard reagent before use to determine its exact concentration.

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. The most common side reactions in the synthesis of this compound are:

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 3-ethylcyclohexanone (B1604563), forming an enolate. This regenerates the starting ketone upon workup. To minimize enolization, add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C).[2]

    • Reduction: The Grignard reagent can reduce the ketone to the corresponding secondary alcohol (cyclohexanol). This is more likely with sterically hindered ketones. Using a less sterically hindered Grignard reagent or conducting the reaction at a lower temperature can mitigate this.[2]

    • Wurtz Coupling: The Grignard reagent can react with the unreacted ethyl halide to form butane. This can be minimized by the slow addition of the ethyl halide during the preparation of the Grignard reagent.

  • Reaction Conditions: The temperature and reaction time can influence the yield. The addition of the Grignard reagent to the ketone is typically performed at a low temperature to control the exothermic reaction and minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.

Q3: What are the expected side products in the synthesis of this compound, and how can I identify them?

A3: Besides the desired this compound, several side products can be formed:

  • Unreacted 3-ethylcyclohexanone: This is often the result of enolization.[2]

  • Cyclohexanol (B46403): Formed via reduction of the ketone by the Grignard reagent.[2]

  • Butane: A result of Wurtz coupling during the formation of the Grignard reagent.

  • Biphenyl-like products (if using bromobenzene (B47551) as a reference): While not directly applicable to ethylmagnesium bromide, it's worth noting that aryl Grignard reagents can form coupled biaryls.

These byproducts can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the obtained spectra with those of authentic samples or spectral databases.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a substituted cyclohexanol via a Grignard reaction, illustrating the effect of key reaction parameters on the product yield. Actual yields for the synthesis of this compound may vary.

EntryGrignard Reagent (Equivalents)Temperature for Ketone Addition (°C)Reaction Time (hours)Predominant Side ReactionYield of this compound (%)
11.225 (Room Temp)2Enolization45
21.202-75
31.2-78 to 04-85
42.002Increased Reduction70
51.2 (slow addition)02-80

Experimental Protocols

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Equip the flask with a magnetic stir bar and maintain a positive pressure of inert gas.

  • Initiation: Add a small crystal of iodine to the magnesium turnings. Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium.

  • Grignard Formation: The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be a cloudy grayish color.

Protocol 2: Synthesis of this compound
  • Ketone Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath. Dissolve 3-ethylcyclohexanone (1.0 equivalent relative to the initial ethyl bromide) in anhydrous diethyl ether and add it to the dropping funnel.

  • Slow Addition: Add the 3-ethylcyclohexanone solution dropwise to the stirred Grignard reagent. Maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess Grignard reagent and the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude this compound can be purified by distillation or column chromatography.

Mandatory Visualization

Grignard_Troubleshooting start Low Yield of this compound check_initiation Did the reaction initiate properly? start->check_initiation check_reagent Is the Grignard reagent concentration correct? check_initiation->check_reagent Yes solution_initiation Activate Mg (Iodine, heat) Ensure anhydrous conditions check_initiation->solution_initiation No check_side_reactions Are there significant side products? check_reagent->check_side_reactions Yes solution_reagent Titrate Grignard reagent Use freshly prepared reagent check_reagent->solution_reagent No identify_side_products Analyze by GC-MS/NMR check_side_reactions->identify_side_products Yes enolization Enolization (starting material recovered) identify_side_products->enolization reduction Reduction (cyclohexanol detected) identify_side_products->reduction wurtz Wurtz Coupling (butane formed) identify_side_products->wurtz solution_enolization Slow addition of Grignard at low temp. enolization->solution_enolization solution_reduction Lower reaction temperature reduction->solution_reduction solution_wurtz Slow addition of ethyl halide wurtz->solution_wurtz

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification prep_start Dry Glassware & Reagents activate_mg Activate Mg Turnings prep_start->activate_mg add_etbr Slowly add Ethyl Bromide in Ether activate_mg->add_etbr grignard_formed Ethylmagnesium Bromide Formed add_etbr->grignard_formed cool_grignard Cool Grignard Reagent to 0°C grignard_formed->cool_grignard add_ketone Slowly add 3-Ethylcyclohexanone cool_grignard->add_ketone react Stir at RT for 1-2h add_ketone->react alkoxide_intermediate Magnesium Alkoxide Intermediate react->alkoxide_intermediate quench Quench with aq. NH4Cl alkoxide_intermediate->quench extract Extract with Ether quench->extract dry_purify Dry, Concentrate & Purify extract->dry_purify final_product This compound dry_purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Catalyst selection for the hydrogenation of ethylphenols to 3-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on catalyst selection for the hydrogenation of ethylphenols to 3-ethylcyclohexanol. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 3-ethylphenol (B1664133) to this compound?

A1: The most commonly employed catalysts for the hydrogenation of phenols and their alkylated derivatives are noble metals supported on various materials and Raney Nickel. These include:

  • Palladium (Pd): Often supported on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), palladium is a highly active metal for phenol (B47542) hydrogenation.[1][2][3] It can, however, sometimes favor the formation of the intermediate cyclohexanone, especially when paired with a Lewis acid co-catalyst.[4][5]

  • Rhodium (Rh): Typically on a carbon support (Rh/C), rhodium catalysts are also very effective and can influence the stereoselectivity of the product, often favoring cis-isomers.[6][7]

  • Ruthenium (Ru): Supported on carbon (Ru/C), alumina (Ru/Al2O3), or titania (Ru/TiO2), ruthenium is a versatile catalyst for ring hydrogenation.[8][9][10][11] It is known for its high activity and stability under various reaction conditions.

  • Raney Nickel (Ni): This is a cost-effective and highly active catalyst for a wide range of hydrogenation reactions, including the reduction of phenols to cyclohexanols.[12][13][14][15][16] It is particularly effective for complete saturation of the aromatic ring.

Q2: How does the choice of catalyst support affect the reaction?

A2: The catalyst support plays a crucial role by influencing the dispersion of the metal particles, their stability, and the overall catalytic activity and selectivity.

  • Activated Carbon: Due to its high surface area, it allows for excellent dispersion of metal nanoparticles, which is a common choice for Pd, Rh, and Ru catalysts.[1][4][17]

  • Alumina (Al2O3): This support is also widely used and can influence the selectivity of the reaction. For instance, Pd/Al2O3 has been shown to be effective in the trans-selective hydrogenation of phenols.[6]

  • Silica (SiO2) and Titania (TiO2): These are also viable supports, with Ru/TiO2 showing high activity for phenol hydrodeoxygenation.[8][11] The choice of support can affect the interaction between the catalyst and the reactant.

Q3: What are the typical reaction conditions for this hydrogenation?

A3: Reaction conditions are highly dependent on the chosen catalyst and the desired outcome (e.g., conversion rate, selectivity).

  • Temperature: Liquid-phase hydrogenations are often carried out at temperatures ranging from room temperature to 250°C.[18][19] For example, Ru-based catalysts have shown high phenol conversion at temperatures as low as 30°C, while some Ni-catalyzed reactions may require temperatures around 220°C.[19][20]

  • Pressure: Hydrogen pressure can range from atmospheric pressure up to 10 MPa or higher.[4][18] Higher pressures generally increase the reaction rate.[11] For instance, Pd@N-doped carbon/SiO2 catalysts have shown high conversion at a relatively mild pressure of 0.4 MPa.[21]

  • Solvent: The choice of solvent can significantly impact the reaction. Alcohols like ethanol, methanol, or isopropanol (B130326) are commonly used.[19][21] In some cases, non-polar solvents like n-heptane are used to influence stereoselectivity.[6] The solvent polarity can affect the adsorption of the reactant on the catalyst surface.[22]

Q4: How can I achieve high selectivity for this compound over the intermediate 3-ethylcyclohexanone (B1604563)?

A4: Achieving high selectivity for the fully hydrogenated alcohol requires conditions that favor the reduction of the intermediate ketone.

  • Catalyst Choice: Nickel and Ruthenium catalysts are generally more effective at complete hydrogenation to the alcohol compared to Palladium, which can sometimes be selective for the ketone.[23][24]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the formation of the cyclohexanol (B46403) product.

  • Absence of Lewis Acids: The presence of a Lewis acid co-catalyst with Palladium can inhibit the further hydrogenation of the ketone, thus increasing selectivity towards cyclohexanone.[5] Avoiding these will promote the formation of this compound.

Catalyst Performance Data

The following tables summarize performance data for various catalysts used in the hydrogenation of phenol and its derivatives, which can serve as a starting point for catalyst selection for 3-ethylphenol.

Table 1: Comparison of Noble Metal Catalysts for Phenol Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Cyclohexanol (%)Reference
Pd@N-doped carbonSiO21000.495-9995-99 (to Cyclohexanone)[21]
Pdmpg-C3N4650.199>99 (to Cyclohexanone)[4]
RuCarbon-10305 (to Cyclohexanone)[4]
5% RuTiO21002.0799.6High (to Cyclohexanol)[11]
5% RhCarbon805-High (cis-isomer)[6]
5% PdAl2O3800.590High (trans-isomer)[6]

Table 2: Performance of Raney Nickel in Phenol Hydrogenation

CatalystTemperature (K)PressureConversionProductReference
Raney Ni433Not specifiedHighCyclohexanol[13]

Note: Selectivity can be highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol: Hydrogenation of 3-Ethylphenol using a Supported Ruthenium Catalyst

This protocol is a general guideline based on typical procedures for phenol hydrogenation.[11]

Materials:

  • 3-Ethylphenol

  • 5% Ru/C (or other suitable support) catalyst

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature/pressure controls.

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry.

  • Charging the Reactor: Add 3-ethylphenol and the solvent (e.g., ethanol) to the reactor. Then, carefully add the 5% Ru/C catalyst (typically 1-5 mol% relative to the substrate).

  • Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

    • Begin stirring (e.g., 1200 rpm) to ensure good mixing.

    • Heat the reactor to the target temperature (e.g., 100°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. Samples can be withdrawn periodically (if the setup allows) to be analyzed by Gas Chromatography (GC) or GC-MS to determine conversion and selectivity.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake or desired conversion is reached), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Work-up: Open the reactor, and filter the reaction mixture to remove the catalyst. The catalyst can potentially be recycled. The filtrate contains the product, which can be purified by distillation or chromatography if necessary.

Visual Guides

Experimental Workflow

G A 1. Charge Reactor (3-Ethylphenol, Solvent, Catalyst) B 2. Seal and Purge (N2 then H2) A->B C 3. Pressurize with H2 (e.g., 2 MPa) B->C D 4. Heat and Stir (e.g., 100°C, 1200 rpm) C->D E 5. Monitor Reaction (H2 uptake, GC analysis) D->E F 6. Cool and Depressurize E->F G 7. Filter Catalyst F->G H 8. Product Analysis/Purification G->H I Catalyst Recycle G->I

Caption: General workflow for the catalytic hydrogenation of 3-ethylphenol.

Catalyst Selection Logic

G start Goal: Hydrogenate 3-Ethylphenol to This compound q1 Primary Goal? start->q1 a1 High Conversion & Selectivity to Alcohol q1->a1 High Yield a2 Stereoselectivity Control? q1->a2 Stereocontrol a3 Cost-Effectiveness? q1->a3 Low Cost c1 Consider Ru or Rh catalysts (e.g., 5% Ru/C) a1->c1 c4 Pd can be effective but may require careful condition control to avoid ketone intermediate a1->c4 c3 Rh for cis-isomer Pd for trans-isomer a2->c3 c2 Consider Raney Ni a3->c2

Caption: Decision tree for selecting a catalyst for 3-ethylphenol hydrogenation.

Troubleshooting Guide

Q: My reaction shows low or no conversion of 3-ethylphenol. What could be the problem?

A: Several factors can lead to poor or no reactivity.

  • Catalyst Poisoning: The catalyst's active sites may be blocked. Sulfur compounds, and sometimes halides or amines, can act as poisons.[12] Ensure all reactants and the solvent are of high purity. If poisoning is suspected, the catalyst may need to be filtered off and fresh catalyst added.[25]

  • Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to oxidation of the metal. Always use a fresh batch of catalyst or ensure proper storage and handling, especially for pyrophoric catalysts like Raney Nickel which must be kept under a solvent.[12]

  • Insufficient Hydrogen: Check for leaks in your reactor system. A static pressure test before heating can confirm the system is sealed. Ensure the hydrogen balloon or source is not empty and that the delivery line is not blocked.[26]

  • Poor Mixing: Inadequate stirring can lead to mass transfer limitations, where the hydrogen gas, liquid reactant, and solid catalyst are not mixing effectively. Increase the stirring speed.[11]

  • Sub-optimal Conditions: The temperature or pressure may be too low for the chosen catalyst. Consult the literature for typical conditions for your catalyst system and consider increasing the temperature or pressure.

Q: I am getting a significant amount of 3-ethylcyclohexanone as a byproduct. How can I improve selectivity to the alcohol?

A: The formation of the ketone intermediate is a common step in the reaction pathway.[24][27] To promote its full reduction:

  • Switch Catalyst: Palladium catalysts are sometimes more selective towards the ketone.[4][24] Consider switching to a Ruthenium, Rhodium, or Raney Nickel catalyst, which are generally more effective for complete hydrogenation to the alcohol.

  • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to facilitate the second hydrogenation step (ketone to alcohol).

  • Increase Hydrogen Pressure: Higher hydrogen pressure can favor the complete reduction of the ketone.

Q: My Raney Nickel catalyst seems inactive and difficult to handle. Any tips?

A: Raney Nickel is highly effective but requires careful handling.

  • Pyrophoric Nature: Dry Raney Nickel is pyrophoric and can ignite upon contact with air.[12] It should always be kept as a slurry under water or a suitable solvent.[14]

  • Activation: The activity of Raney Nickel is due to its high surface area and adsorbed hydrogen. Ensure you are using an activated form of the catalyst. Commercially available grades are typically pre-activated.

  • Washing: Before use, it's often recommended to wash the catalyst with the reaction solvent to remove the storage solvent (usually water). This should be done carefully, ensuring the catalyst never becomes dry.

Q: I am observing catalyst deactivation over multiple runs. What can I do?

A: Catalyst deactivation can occur due to several reasons:

  • Leaching: The active metal may be slowly dissolving into the reaction medium.

  • Sintering: At high temperatures, the small metal particles can agglomerate into larger ones, reducing the active surface area.

  • Fouling: The catalyst surface can be blocked by byproducts or polymers formed during the reaction.

  • Mitigation: Try running the reaction at milder temperatures if possible. Ensure high purity of starting materials to avoid poisoning. Some catalysts can be regenerated, but the procedure is specific to the catalyst and support. For Raney Nickel, commercial reactivation services are available.[12]

References

Technical Support Center: The Effect of Different Solvents on 3-Ethylcyclohexanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethylcyclohexanol. It focuses on the impact of different solvents on the kinetics of reactions involving this secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions that this compound undergoes where solvent choice is critical?

A1: this compound, as a secondary alcohol, typically undergoes substitution (SN1, SN2) and elimination (E1, E2) reactions. The choice of solvent is crucial in determining the predominant reaction pathway and the rate of reaction. Common examples include dehydration to form alkenes and conversion to alkyl halides or other substitution products.

Q2: How do polar protic solvents affect the reaction kinetics of this compound?

A2: Polar protic solvents, such as water, methanol, and ethanol, can form hydrogen bonds.[1] They are effective at solvating both cations and anions. In the case of reactions involving this compound, polar protic solvents tend to favor unimolecular pathways (SN1 and E1) by stabilizing the carbocation intermediate that may form upon the departure of a leaving group.[2] However, they can also solvate nucleophiles, reducing their nucleophilicity and thus slowing down SN2 reactions.[1]

Q3: What is the role of polar aprotic solvents in reactions with this compound?

A3: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles that allow them to dissolve charged species, but they do not have acidic protons and cannot act as hydrogen bond donors.[3] These solvents are ideal for promoting SN2 reactions. They solvate the cation of a nucleophilic salt, leaving the anion (the nucleophile) relatively "naked" and highly reactive.[2]

Q4: When should I be concerned about carbocation rearrangements with this compound?

A4: Carbocation rearrangements are a significant consideration in reactions that proceed through an E1 or SN1 mechanism, which are favored in polar protic solvents.[4] When this compound is subjected to acidic conditions for dehydration, for instance, the initial secondary carbocation formed can rearrange to a more stable tertiary carbocation via a hydride shift, leading to a mixture of alkene products.[4]

Q5: How does temperature influence the competition between substitution and elimination reactions?

A5: Generally, higher temperatures favor elimination reactions over substitution reactions. Elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions. Therefore, when performing a reaction with this compound where both pathways are possible, increasing the reaction temperature will likely increase the yield of the elimination product (alkene).

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or no reaction rate. 1. Inappropriate solvent choice for the desired mechanism. 2. Insufficient reaction temperature. 3. Poor leaving group (for substitution/elimination of the hydroxyl group).1. For SN2 reactions, switch to a polar aprotic solvent (e.g., acetone, DMF). For SN1/E1, ensure a sufficiently polar protic solvent is used. 2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 3. Convert the hydroxyl group into a better leaving group, such as a tosylate (OTs) or by using a strong acid to protonate it.
Formation of multiple unexpected products. 1. Carbocation rearrangement in an E1 or SN1 reaction. 2. Competition between substitution and elimination pathways.1. To avoid rearrangements, consider switching to conditions that favor an E2 or SN2 mechanism, such as using a strong, non-nucleophilic base in a polar aprotic solvent for elimination, or a potent nucleophile in a polar aprotic solvent for substitution. 2. To favor elimination, use a sterically hindered, strong base and higher temperatures. To favor substitution, use a good, non-basic nucleophile and lower temperatures.
Predominance of substitution product when elimination is desired (or vice-versa). 1. Solvent and/or base/nucleophile choice favors the undesired pathway.1. For elimination (E2), use a strong, bulky base like potassium tert-butoxide in a polar aprotic solvent. For substitution (SN2), use a strong, non-basic nucleophile (e.g., NaN3, NaCN) in a polar aprotic solvent. For SN1, a weak nucleophile in a polar protic solvent is preferred.
Inconsistent reaction kinetics between batches. 1. Purity of the solvent, especially with respect to water content. 2. Variability in reagent concentration or temperature.1. Use anhydrous solvents when water can interfere with the reaction (e.g., by acting as a competing nucleophile). 2. Ensure precise control over reagent stoichiometry and reaction temperature. Use a temperature-controlled reaction setup.

Data Presentation

Table 1: Relative Rate Constants for the Solvolysis of Cyclohexyl Tosylate at 25°C in Various Solvents

SolventSolvent TypeDielectric Constant (ε) at 25°CRelative Rate Constant (krel)
EthanolPolar Protic24.31
MethanolPolar Protic32.63.5
WaterPolar Protic78.5138
Acetic AcidPolar Protic6.20.05
Formic AcidPolar Protic58.53400
AcetonePolar Aprotic20.7Low (SN1/E1 rate is very slow)
Dimethylformamide (DMF)Polar Aprotic36.7Low (SN1/E1 rate is very slow)

Note: This data is illustrative for a related secondary cycloalkyl system and serves to demonstrate the general trends in solvent effects. Actual rates for this compound reactions should be determined empirically.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of this compound (E1 Mechanism)

This protocol is adapted from procedures for the dehydration of similar secondary alcohols and is designed to favor the E1 pathway, leading to a mixture of alkene products.

Materials:

  • This compound

  • 85% Phosphoric acid (H3PO4) or concentrated Sulfuric acid (H2SO4)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Deionized water

  • Selected solvent for kinetic studies (e.g., a higher boiling point inert solvent if monitoring by GC)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) for kinetic analysis

Procedure:

  • Set up the distillation apparatus. Place a stir bar in the round-bottom flask.

  • To the round-bottom flask, add 10 mL of this compound and 2.5 mL of 85% phosphoric acid.

  • Heat the mixture gently with stirring. The alkene products will begin to distill.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

  • Drain the organic layer into a clean, dry flask and dry over anhydrous sodium sulfate.

  • For kinetic analysis, the reaction can be run in a suitable high-boiling solvent, and aliquots can be withdrawn at timed intervals, quenched, and analyzed by GC to determine the disappearance of the starting material and the appearance of products.

Mandatory Visualization

experimental_workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Solvents and Reagents setup Assemble Reaction Apparatus start->setup react Run Reaction at Constant Temperature setup->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction in Aliquots sample->quench analyze Analyze Aliquots (e.g., by GC, HPLC, NMR) quench->analyze data Determine Concentrations vs. Time analyze->data kinetics Calculate Rate Constants data->kinetics

Workflow for kinetic analysis of solvent effects.

solvent_effects Solvent Effects on this compound Reaction Pathways cluster_substrate Substrate cluster_solvents Solvent Choice cluster_mechanisms Favored Mechanisms substrate This compound Derivative (e.g., R-OH, R-OTs) protic Polar Protic (e.g., H2O, EtOH) substrate->protic aprotic Polar Aprotic (e.g., Acetone, DMF) substrate->aprotic unimolecular Unimolecular (E1, SN1) - Carbocation intermediate protic->unimolecular Stabilizes carbocation bimolecular Bimolecular (E2, SN2) - Concerted reaction aprotic->bimolecular Enhances nucleophilicity

Solvent choice dictates reaction pathways.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Ethylcyclohexanol and 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures and Properties

A foundational understanding of the physical properties of 3-ethylcyclohexanol and 3-methylcyclohexanol (B165635) is crucial for predicting their behavior in chemical reactions. The structural formulas and key physical properties are summarized below.

PropertyThis compound3-Methylcyclohexanol
Molecular Formula C8H16OC7H14O
Molecular Weight 128.21 g/mol 114.19 g/mol
Boiling Point Not available174 °C
Structure this compound3-Methylcyclohexanol

Comparative Reactivity Analysis

The reactivity of alcohols is primarily dictated by the hydroxyl (-OH) group. Key reactions involve the cleavage of the C-O or O-H bond. The nature of the alkyl substituent can influence these reactions through steric and electronic effects.

Theoretical Considerations: Steric and Electronic Effects

The primary difference between this compound and 3-methylcyclohexanol is the size of the alkyl group at the 3-position. In the context of a cyclohexane (B81311) ring, the steric bulk of a substituent is often quantified by its "A-value," which represents the conformational energy difference between the axial and equatorial positions. The A-values for methyl and ethyl groups are very similar (approximately 1.70 and 1.75 kcal/mol, respectively), suggesting that they impose a comparable degree of steric hindrance. This similarity implies that for reactions where steric hindrance at the 3-position is a significant factor, the reactivity of this compound and 3-methylcyclohexanol should be quite similar.

Electronically, both methyl and ethyl groups are weakly electron-donating through an inductive effect. This effect can influence the stability of charged intermediates, such as carbocations, that may form during a reaction. The slightly greater electron-donating ability of the ethyl group compared to the methyl group might lead to minor differences in the rates of reactions proceeding through carbocation intermediates.

Dehydration of 3-Alkylcyclohexanols

The acid-catalyzed dehydration of secondary alcohols is a common method for synthesizing alkenes and typically proceeds through an E1 elimination mechanism. This involves the formation of a carbocation intermediate.

Reaction Pathway:

Dehydration cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol R-OH Protonated_Alcohol R-OH2+ Alcohol->Protonated_Alcohol Fast H+ H+ Protonated_Alcohol2 R-OH2+ Carbocation R+ Protonated_Alcohol2->Carbocation Slow (Rate-Determining) Carbocation2 R+ H2O H2O Alkene Alkene Carbocation2->Alkene Fast H3O+ H3O+

Caption: General mechanism for the acid-catalyzed dehydration of a secondary alcohol.

Reactivity Comparison:

Given that the dehydration of secondary cyclohexanols proceeds through a carbocation intermediate, the stability of this intermediate is a key factor in determining the reaction rate. Both the methyl and ethyl groups are electron-donating and will stabilize the carbocation at the 1-position. The slightly greater inductive effect of the ethyl group might suggest a marginally faster reaction rate for this compound compared to 3-methylcyclohexanol. However, with the very similar steric profiles of the two substituents, it is anticipated that the overall rates of dehydration would be very close under identical conditions. The major and minor alkene products will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. For both alcohols, this would lead to 1-alkyl-1-cyclohexene and 3-alkyl-1-cyclohexene as the primary products.

Experimental Protocol: Dehydration of 3-Methylcyclohexanol

The following is a typical experimental procedure for the dehydration of 3-methylcyclohexanol. A similar protocol would be applicable to this compound.

  • Apparatus Setup: Assemble a distillation apparatus.

  • Reaction Mixture: In the distillation flask, combine 3-methylcyclohexanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heating: Heat the mixture to a temperature that allows for the distillation of the alkene products (boiling point of methylcyclohexenes is around 104-110°C) but not the starting alcohol (boiling point ~174°C).

  • Product Collection: Collect the distillate, which will contain a mixture of alkene isomers and water.

  • Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification and Analysis: Purify the dried product by simple distillation. The product distribution can be analyzed by gas chromatography (GC).

Oxidation of 3-Alkylcyclohexanols

The oxidation of secondary alcohols yields ketones. Common oxidizing agents include chromic acid (H2CrO4), pyridinium (B92312) chlorochromate (PCC), and sodium hypochlorite (B82951) (NaOCl).

Reaction Pathway:

Oxidation Secondary_Alcohol 3-Alkylcyclohexanol Ketone 3-Alkylcyclohexanone Secondary_Alcohol->Ketone Oxidation Oxidizing_Agent [O] (e.g., H2CrO4)

Caption: General schematic for the oxidation of a secondary alcohol to a ketone.

Reactivity Comparison:

The mechanism of oxidation can be sensitive to steric hindrance around the alcohol's carbinol carbon (the carbon bearing the -OH group). Since the methyl and ethyl groups are at the 3-position, they are relatively remote from the reaction center (the C1-OH group) and are not expected to exert a significant steric influence on the approach of the oxidizing agent. Therefore, the rates of oxidation for this compound and 3-methylcyclohexanol are predicted to be very similar.

Experimental Protocol: Oxidation of a Secondary Alcohol

  • Dissolution: Dissolve the alcohol (e.g., 3-methylcyclohexanol) in a suitable solvent, such as acetone (B3395972) or dichloromethane.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of chromic acid) to the alcohol solution while maintaining a controlled temperature, often with an ice bath.

  • Reaction Monitoring: Monitor the reaction progress by observing a color change (e.g., the orange of Cr(VI) turning to the green of Cr(III)) or by using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess oxidant and neutralize the reaction mixture. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent by rotary evaporation to obtain the crude ketone. Further purification can be achieved by distillation or chromatography.

Esterification of 3-Alkylcyclohexanols

Esterification is the reaction of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water. This is a reversible reaction.

Reaction Pathway:

Esterification Alcohol 3-Alkylcyclohexanol Carboxylic_Acid R'-COOH Ester 3-Alkylcyclohexyl Ester Water H2O AlcoholCarboxylic_Acid AlcoholCarboxylic_Acid EsterWater EsterWater AlcoholCarboxylic_Acid->EsterWater Acid Catalyst, Heat

Caption: Fischer esterification of a 3-alkylcyclohexanol.

Reactivity Comparison:

The Fischer esterification mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The rate of this reaction can be influenced by steric hindrance around the hydroxyl group of the alcohol. As previously discussed, the steric environments of this compound and 3-methylcyclohexanol are expected to be very similar due to the remote positioning of the alkyl groups from the hydroxyl group. Consequently, their reactivity in esterification reactions should be comparable.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the alcohol (3-methylcyclohexanol or this compound), a carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heating: Heat the reaction mixture to reflux for a specified period to allow the reaction to reach equilibrium.

  • Workup: After cooling, dilute the reaction mixture with water and extract the ester with an organic solvent (e.g., diethyl ether).

  • Neutralization: Wash the organic layer with a sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. The resulting ester can be purified by distillation.

Conclusion

A Comparative Guide to 3-Ethylcyclohexanol Purity Analysis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical quality attribute in the development and manufacturing of pharmaceutical intermediates and active pharmaceutical ingredients. 3-Ethylcyclohexanol, a key building block in the synthesis of various compounds, requires robust analytical methods to ensure its purity and identify potential impurities that may affect downstream processes and final product safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titrimetry—for the purity analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] Its high resolving power combined with the specificity of mass spectrometric detection allows for both the quantification of the main component and the identification of unknown impurities.[3] Alternative methods such as High-Performance Liquid Chromatography (HPLC) and classical titration offer different advantages and are suited for specific analytical needs.[4][5][6][7]

Table 1: Performance Comparison of Analytical Methods for this compound Purity

ParameterGC-MSHPLC (with UV/RI Detector)Titrimetry (Acid-Base)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or refractive index.Neutralization reaction to quantify acidic or basic impurities.
Specificity Very High (mass spectra provide structural information).[3]Moderate to High (retention time is characteristic, but can overlap).Low (provides a measure of total acidic/basic content, not specific impurities).
Sensitivity High (ng to pg level).Moderate (µg to ng level).Low (mg level).
Quantitation Excellent linearity and accuracy.Good linearity and accuracy.Good for bulk purity, less accurate for trace impurities.
Impurity Profiling Excellent (can identify and quantify unknown impurities).[3]Good (can quantify known impurities with reference standards).Poor (cannot identify or quantify individual impurities).
Sample Volatility Required.Not required.Not required.
Cost (Instrument) High.Medium to High.Low.
Throughput Moderate.High.High.

Experimental Data Summary

The following table summarizes hypothetical yet representative data obtained from the analysis of a batch of this compound using the three compared methods. This data illustrates the strengths of each technique in purity assessment.

Table 2: Purity Analysis Data for a Batch of this compound

Analytical MethodPurity (%)Impurity A (cis-isomer) (%)Impurity B (ketone precursor) (%)Total Impurities (%)
GC-MS 99.520.250.180.48
HPLC (RI) 99.60.3Not resolved0.4
Titrimetry >99.8 (as total alcohol)Not DetectedNot Detected<0.2 (as acidic/basic)

Note: Data is for illustrative purposes and will vary based on the specific sample and experimental conditions.

Experimental Protocols

GC-MS Purity Assay of this compound

This protocol outlines a general procedure for the determination of this compound purity and the identification of related impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Autosampler.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Scan Mode: Full Scan.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex to ensure complete dissolution.

  • Transfer a portion to an autosampler vial for injection.

Data Analysis:

  • The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards, if available.

HPLC Purity Assay of this compound

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Titrimetric Purity Assay

This method is suitable for determining the total alcohol content, assuming impurities are not significantly acidic or basic.

Reagents:

  • Standardized 0.1 M Ceric Ammonium Nitrate solution.

  • Dilute Nitric Acid.

  • Ferroin (B110374) indicator.

Procedure:

  • Accurately weigh a sample of this compound.

  • Dissolve in a suitable solvent.

  • Add an excess of the standardized Ceric Ammonium Nitrate solution.

  • Back-titrate the excess Ceric Ammonium Nitrate with a standardized solution of Ferrous Ammonium Sulfate using ferroin as an indicator.

Visualizing the GC-MS Workflow

The following diagram illustrates the logical workflow of the GC-MS analysis for this compound purity.

GCMS_Workflow Sample This compound Sample Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Injection GC Injection (1 µL) Preparation->Injection Separation GC Column (Separation by Volatility) Injection->Separation Ionization MS Ion Source (Electron Ionization) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector (Electron Multiplier) MassAnalysis->Detection DataAcquisition Data Acquisition (Chromatogram & Mass Spectra) Detection->DataAcquisition Analysis Data Analysis (Purity Calculation & Impurity ID) DataAcquisition->Analysis Report Final Report Analysis->Report

References

Confirming the Structure of 3-Ethylcyclohexanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data provides unambiguous structural confirmation of 3-ethylcyclohexanol and allows for clear differentiation from its 2- and 4-isomers. This guide presents a comparative overview of the key spectroscopic features, supported by experimental protocols, to aid researchers in structural elucidation.

Spectroscopic Data Comparison

The structural isomers of ethylcyclohexanol, while sharing the same molecular formula (C₈H₁₆O) and molecular weight (128.21 g/mol ), exhibit distinct spectroscopic fingerprints. These differences arise from the unique chemical environment of the atoms within each molecule, directly influenced by the position of the ethyl group on the cyclohexanol (B46403) ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For all three isomers, the presence of a hydroxyl (-OH) group is readily identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations from the alkyl groups appear in the 2850-3000 cm⁻¹ range. The C-O stretching vibration, typically observed between 1050 and 1260 cm⁻¹, can offer some structural clues, although overlap with other signals in the fingerprint region can make definitive assignment challenging without reference spectra.

Spectroscopic FeatureThis compound2-Ethylcyclohexanol4-Ethylcyclohexanol
O-H Stretch (cm⁻¹) ~3350 (broad)~3360 (broad)~3340 (broad)
C-H Stretch (cm⁻¹) ** ~2925, ~2855~2930, ~2860~2920, ~2850
C-O Stretch (cm⁻¹) **~1065~1045~1060

Table 1. Key Infrared Absorption Frequencies for Ethylcyclohexanol Isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The chemical shift (δ) of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is a key diagnostic signal. In this compound, this proton is expected to appear as a multiplet around 3.5-4.0 ppm. The signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclohexyl ring protons will also exhibit characteristic chemical shifts and splitting patterns that differ significantly between the isomers due to their varying proximity to the electron-withdrawing hydroxyl group.

Proton AssignmentThis compound (Predicted)2-Ethylcyclohexanol4-Ethylcyclohexanol
CH-OH ~3.5-4.0 (m)~3.3-3.8 (m)~3.4-3.9 (m)
-CH₂- (ethyl) ~1.3-1.5 (q)~1.4-1.6 (m)~1.2-1.4 (q)
-CH₃ (ethyl) ~0.9 (t)~0.9 (t)~0.9 (t)
Cyclohexyl H's ~1.0-2.0 (m)~1.0-2.1 (m)~1.0-2.2 (m)

Table 2. ¹H NMR Chemical Shifts (ppm) for Ethylcyclohexanol Isomers in CDCl₃. (m = multiplet, q = quartet, t = triplet). Predicted data for this compound is based on spectral database simulations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears at a characteristic downfield chemical shift. The position of the ethyl group directly impacts the symmetry and, therefore, the number of distinct carbon signals observed for the cyclohexyl ring. 4-Ethylcyclohexanol, possessing the highest symmetry, will show the fewest number of signals for the ring carbons.

Carbon AssignmentThis compound (Predicted)2-Ethylcyclohexanol4-Ethylcyclohexanol
C-OH ~70-75~75-80~69-74
C-ethyl (CH₂) ~29-32~25-28~29-32
C-ethyl (CH₃) ~10-12~10-12~11-13
Cyclohexyl Carbons 6 signals6 signals4 signals

Table 3. ¹³C NMR Chemical Shifts (ppm) for Ethylcyclohexanol Isomers in CDCl₃. Predicted data for this compound is based on spectral database simulations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the ethylcyclohexanol isomers will all show a molecular ion peak (M⁺) at an m/z of 128. However, the fragmentation patterns, resulting from the loss of small molecules or radicals, will differ based on the stability of the resulting fragments, which is influenced by the ethyl group's position. Common fragmentation pathways for cyclohexanols include the loss of water (M-18), an ethyl radical (M-29), and cleavage of the cyclohexyl ring. The relative intensities of these fragment ions can be used to distinguish between the isomers.

m/z ValueProposed FragmentThis compound2-Ethylcyclohexanol4-Ethylcyclohexanol
128 [M]⁺PresentPresentPresent
110 [M-H₂O]⁺PresentPresentPresent
99 [M-C₂H₅]⁺PresentPresentPresent
81 [C₆H₉]⁺AbundantAbundantAbundant
57 [C₄H₉]⁺AbundantAbundantAbundant

Table 4. Key Mass Spectrometry Fragments (m/z) for Ethylcyclohexanol Isomers.

Experimental Protocols

Accurate and reproducible spectroscopic data are critical for correct structural assignment. The following are generalized experimental protocols for the acquisition of the data presented.

Infrared (IR) Spectroscopy

A sample of the ethylcyclohexanol isomer is placed as a thin liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then analyzed using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the analyte (typically 5-20 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The different components of the sample are separated in the GC column and then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Structural Confirmation

The combined application of these spectroscopic techniques provides a robust workflow for the structural confirmation of this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Elucidation Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS IR_Data Presence of -OH and C-H IR->IR_Data NMR_Data ¹H and ¹³C Chemical Shifts & Splitting NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Compare with Isomer Data (2- and 4-ethylcyclohexanol) IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound.

A Comparative Analysis of Cyclohexanol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer with high selectivity. Among the diverse array of chiral auxiliaries, those derived from the conformationally rigid cyclohexanol (B46403) framework have proven to be highly effective and versatile.

This guide presents a comparative study of various cyclohexanol derivatives as chiral auxiliaries, with a focus on their performance in key asymmetric reactions such as the Diels-Alder reaction and enolate alkylation. By providing quantitative performance data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to select the most appropriate chiral auxiliary for their specific synthetic challenges.

Performance Comparison of Cyclohexanol-Based Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in a chemical reaction, leading to the formation of one stereoisomer in significant excess. The following tables summarize the performance of several prominent cyclohexanol derivatives in two widely utilized carbon-carbon bond-forming reactions. The data highlights how modifications to the cyclohexanol scaffold, particularly the introduction of sterically demanding substituents, can dramatically influence the stereochemical outcome of a reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries on the dienophile allows for excellent control over the stereochemistry of the resulting cycloadduct.[1] The data below compares the performance of acrylates derived from different cyclohexanol auxiliaries in their reaction with cyclopentadiene (B3395910).

Chiral AuxiliaryLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (d.e., %) [endo]Reference
(-)-MentholEt₂AlCl-788072[2]
(-)-8-Phenylmenthol (B56881) Et₂AlCl -78 88 >98 [1][2]
(1R, 2S)-trans-2-Phenyl-1-cyclohexanolEt₂AlCl-788595[1]

As the data clearly indicates, the introduction of a bulky phenyl group in (-)-8-phenylmenthol leads to a significant increase in diastereoselectivity compared to the parent (-)-menthol.[2] This is attributed to the enhanced steric shielding of one face of the dienophile.

Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental method for the formation of carbon-carbon bonds. Chiral auxiliaries attached to the enolate precursor can effectively control the direction of approach of an incoming electrophile.

Chiral AuxiliaryElectrophileBaseTemp (°C)Yield (%)Diastereomeric Excess (d.e., %)Reference
(-)-Menthol derivativeBenzyl bromideLDA-787565[2]
(-)-8-Phenylmenthol derivative Benzyl bromide LDA -78 82 >95 [1]
(1R, 2S)-trans-2-Phenyl-1-cyclohexanol derivativeBenzyl bromideLDA-788892[1]
(-)-(1S,2R)-trans-2-Tritylcyclohexanol (TTC) derivative Methyl iodideLDA-78-~97:3 (d.r.) [3]

Similar to the Diels-Alder reaction, the sterically more demanding (-)-8-phenylmenthol and the even bulkier trans-2-tritylcyclohexanol (TTC) afford significantly higher diastereoselectivities in enolate alkylation.[1][3]

Mechanistic Insights and Stereochemical Models

The high degree of stereocontrol exerted by cyclohexanol-based chiral auxiliaries stems from their conformationally rigid chair-like structure and the steric hindrance provided by their substituents. This effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side.

In the case of the Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen of the dienophile, locking it into a specific conformation. For auxiliaries like (-)-8-phenylmenthol, the bulky phenyl group provides an additional layer of steric hindrance, leading to very high levels of diastereoselectivity.[1]

Diels_Alder_Transition_State cluster_TS Transition State cluster_logic Stereochemical Control dienophile Dienophile (Acrylate) auxiliary (-)-8-Phenylmenthol Auxiliary dienophile->auxiliary Covalent Bond lewis_acid Lewis Acid (e.g., Et₂AlCl) dienophile->lewis_acid Coordination product Endo Cycloadduct diene Cyclopentadiene (Diene) diene->dienophile [4+2] Cycloaddition steric_hindrance Bulky Phenyl Group on Auxiliary facial_blocking Blocks 'Top' Face of Dienophile steric_hindrance->facial_blocking endo_approach Diene Approaches from 'Bottom' Face facial_blocking->endo_approach high_de High Diastereoselectivity endo_approach->high_de

Figure 1: Logical relationship of stereocontrol in a Diels-Alder reaction.

In enolate alkylations, the formation of a rigid, chelated intermediate involving the metal cation (from the base), the enolate oxygen, and the auxiliary's hydroxyl group is crucial for high facial selectivity. This rigidifies the transition state and allows the steric bulk of the auxiliary to effectively direct the approach of the electrophile.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of chiral auxiliaries. The following are representative protocols for the attachment of a substrate to a cyclohexanol auxiliary, a diastereoselective reaction, and the subsequent cleavage of the auxiliary.

Protocol 1: Attachment of an Acrylate (B77674) to (-)-8-Phenylmenthol

This procedure describes the formation of the dienophile used in the asymmetric Diels-Alder reaction.

Materials:

Procedure:

  • Dissolve (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed cycloaddition of the chiral acrylate with cyclopentadiene.

Diels_Alder_Workflow start Start dissolve Dissolve (-)-8-phenylmenthyl acrylate in anhydrous toluene (B28343) start->dissolve cool_dienophile Cool to -78 °C dissolve->cool_dienophile add_lewis_acid Add Et₂AlCl dropwise cool_dienophile->add_lewis_acid stir1 Stir for 15 min add_lewis_acid->stir1 add_diene Add freshly cracked cyclopentadiene stir1->add_diene stir2 Stir at -78 °C for 3 h add_diene->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench warm Warm to room temperature quench->warm extract Extract with Et₂O warm->extract dry Dry organic phase (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Figure 2: Experimental workflow for the asymmetric Diels-Alder reaction.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere, add a solution of diethylaluminum chloride (1.2 eq) in toluene dropwise.

  • After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 eq).

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed by reductive cleavage to yield the desired chiral alcohol.

Materials:

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a suspension of LiAlH₄ (1.5 eq) in the same solvent.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the solid and wash thoroughly with ether or THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol product. The recovered chiral auxiliary can often be purified from the solid precipitate.

Conclusion

Cyclohexanol-based chiral auxiliaries are powerful and reliable tools for asymmetric synthesis. The conformational rigidity of the cyclohexane (B81311) ring and the ability to introduce sterically demanding substituents provide a predictable and highly effective means of controlling the stereochemical outcome of a variety of chemical transformations. As demonstrated, derivatives such as (-)-8-phenylmenthol and trans-2-tritylcyclohexanol consistently deliver high levels of diastereoselectivity in both cycloaddition and enolate alkylation reactions. The choice of a specific cyclohexanol derivative will depend on the nature of the reaction, the desired stereoisomer, and the required level of stereocontrol. The detailed protocols provided herein serve as a practical guide for the successful application of these valuable synthetic tools.

References

A Comparative Guide to the Synthesis of 3-Ethylcyclohexanol: Established Methods vs. A Novel Green Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of chemical intermediates is a critical aspect of the innovation pipeline. This guide provides a comparative analysis of a traditional synthetic route to 3-ethylcyclohexanol, a valuable building block, against a novel, environmentally conscious method that utilizes a reusable catalyst.

This report details the synthesis of this compound via two primary pathways: the established method of catalytic hydrogenation of 3-ethylphenol (B1664133) using a conventional palladium on carbon (Pd/C) catalyst, and a novel approach employing a recyclable, resin-supported palladium nanoparticle catalyst. The objective is to provide a clear, data-driven comparison of these methodologies, focusing on key performance indicators such as product yield, reaction conditions, and catalyst reusability.

At a Glance: Method Comparison

The following table summarizes the key quantitative data for the established and novel synthetic methods for this compound, providing a clear comparison of their performance.

ParameterEstablished Method: Pd/C CatalysisNovel Method: Resin-Supported Pd Nanoparticles
Starting Material 3-Ethylphenol3-Ethylphenol
Product This compoundThis compound
Catalyst 5% Palladium on Carbon (Pd/C)Resin-Supported Palladium Nanoparticles
Solvent Isopropanol (B130326)Water
Temperature 80°C60°C
Pressure 20 bar H₂10 bar H₂
Reaction Time 6 hours4 hours
Product Yield ~95%~98%
Catalyst Reusability Not typically reusedReusable for at least 5 cycles with minimal loss of activity

Established Method: Catalytic Hydrogenation with Palladium on Carbon

The hydrogenation of substituted phenols using heterogeneous catalysts like palladium on carbon is a well-established and widely used method for the synthesis of the corresponding cyclohexanol (B46403) derivatives. This approach is known for its high yields but often requires organic solvents and relatively harsh reaction conditions.

Experimental Protocol
  • Reactor Setup: A 100 mL stainless steel autoclave is charged with 3-ethylphenol (1.22 g, 10 mmol), 5% Pd/C (0.05 g, 5 mol% Pd), and isopropanol (20 mL).

  • Inerting: The autoclave is sealed and purged three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to 20 bar and heated to 80°C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.

  • Work-up: After 6 hours, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • Isolation: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Novel Synthetic Method: Green Hydrogenation with Resin-Supported Palladium Nanoparticles

In a move towards more sustainable chemical synthesis, a novel method has been developed that utilizes palladium nanoparticles immobilized on a commercially available ion-exchange resin. This "green" approach offers several advantages, including the use of water as a solvent, milder reaction conditions, and excellent catalyst reusability.[1]

Experimental Protocol
  • Catalyst Preparation: The resin-supported palladium nanoparticle catalyst is prepared by a simple in-situ reduction of a palladium salt in the presence of the ion-exchange resin.

  • Reactor Setup: A 100 mL glass-lined autoclave is charged with 3-ethylphenol (1.22 g, 10 mmol), the resin-supported Pd catalyst (0.1 g), and deionized water (30 mL).

  • Inerting: The autoclave is sealed and purged with nitrogen, followed by hydrogen.

  • Reaction: The reactor is pressurized with hydrogen to 10 bar and heated to 60°C with efficient stirring.

  • Monitoring: The reaction is monitored by gas chromatography to determine the conversion of 3-ethylphenol.

  • Work-up: After 4 hours, the reactor is cooled and depressurized.

  • Isolation: The aqueous phase is decanted, and the catalyst is washed with water for reuse. The product is extracted from the aqueous phase with a minimal amount of an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extract is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield high-purity this compound.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the key steps in each synthetic workflow.

established_method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 3-Ethylphenol, Pd/C, Isopropanol B Pressurize (20 bar H₂) A->B C Heat (80°C) B->C D Stir (6h) C->D E Cool & Vent D->E F Filter Catalyst E->F G Solvent Removal F->G H Vacuum Distillation G->H

Established Method Workflow

novel_method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 3-Ethylphenol, Resin-Pd Catalyst, Water B Pressurize (10 bar H₂) A->B C Heat (60°C) B->C D Stir (4h) C->D E Cool & Vent D->E F Decant & Wash Catalyst E->F G Extract Product F->G H Solvent Removal G->H

Novel Method Workflow

Comparative Analysis and Conclusion

The novel synthetic method for this compound presents several distinct advantages over the established procedure. The use of water as a solvent aligns with the principles of green chemistry by reducing reliance on volatile organic compounds.[2] Furthermore, the milder reaction conditions (lower temperature and pressure) contribute to a safer and more energy-efficient process.

The most significant advantage of the novel method is the reusability of the catalyst. The resin-supported palladium nanoparticles can be easily recovered and reused for multiple reaction cycles with minimal loss of activity, which significantly reduces catalyst waste and overall process cost. In contrast, the recovery of Pd/C from the reaction mixture is often less efficient, and the catalyst is typically not reused in laboratory settings.

While both methods provide high yields of the desired product, the novel approach offers a more sustainable, efficient, and cost-effective route to this compound. For researchers and drug development professionals, the adoption of such green synthetic methodologies can lead to more environmentally friendly and economically viable chemical production processes. The data presented in this guide strongly supports the consideration of this novel method for the synthesis of this compound and similar compounds.

References

A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric excess of chiral 3-ethylcyclohexanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, a quantitative data summary, and visual workflows are presented to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an optimal method for determining the enantiomeric excess of this compound depends on various factors, including sample volatility, required sensitivity, available instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of each technique.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile enantiomers (or their derivatives) on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility Requires volatile and thermally stable analytes. Derivatization is often necessary for alcohols.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Not dependent on volatility.
Derivatization Typically required for alcohols to improve volatility and chromatographic performance.Generally not required, allowing for direct analysis.A chiral solvating agent is added to the NMR sample, but no covalent derivatization is needed.
Resolution Excellent resolution is often achievable with appropriate chiral columns.High resolution can be obtained with a variety of polysaccharide-based chiral stationary phases.Resolution depends on the choice of chiral solvating agent and the magnetic field strength. Signal overlap can be a challenge.
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).Good sensitivity with UV or other detectors.Generally lower sensitivity compared to chromatographic methods.
Analysis Time Typically faster than HPLC, with run times often under 30 minutes.Can have longer run times compared to GC, but method optimization is possible.Rapid data acquisition (minutes), but sample preparation and data processing add to the overall time.
Solvent Consumption Minimal solvent usage.Higher consumption of organic solvents.Requires deuterated solvents for analysis.
Quantitative Accuracy High accuracy and precision.High accuracy and precision.Good accuracy, but can be affected by signal-to-noise and integration accuracy.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of chiral secondary alcohols and can be adapted for this compound.

Chiral Gas Chromatography (GC)

Chiral GC analysis of this compound typically requires a derivatization step to convert the alcohol into a more volatile ester, followed by separation on a chiral capillary column.

1. Derivatization: Acetylation of this compound

  • Reagents: this compound, acetic anhydride, pyridine (B92270), dichloromethane.

  • Procedure:

    • In a small vial, dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.

    • Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.

    • Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by adding 2 mL of deionized water.

    • Separate the organic layer, wash it with 1 M HCl, then with a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and the resulting solution of 3-ethylcyclohexyl acetate (B1210297) is ready for GC analysis.

2. Chiral GC Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Recommended Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers of 3-ethylcyclohexyl acetate using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the direct separation of the enantiomers of this compound without the need for derivatization. Polysaccharide-based chiral stationary phases are often effective for this type of separation.[2][3]

1. Sample Preparation

  • Solvent: A mixture of the mobile phase components (e.g., hexane/isopropanol).

  • Procedure:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase solvent.

    • For sample analysis, dissolve the sample in the same solvent to a similar concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Recommended Column: CHIRALPAK® AD-H (250 x 4.6 mm ID, 5 µm particle size) or CHIRALCEL® OD-H (250 x 4.6 mm ID, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as this compound has a weak chromophore, detection can be challenging; a refractive index detector can be an alternative).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of this compound, resulting in separate signals in the ¹H NMR spectrum.[4] (R)-(-)-Mandelic acid is a commonly used CSA for chiral alcohols.

1. Sample Preparation

  • Reagents: this compound, (R)-(-)-Mandelic acid, deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the substrate.

    • Add approximately 1.5 to 2.0 molar equivalents of (R)-(-)-Mandelic acid to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

2. NMR Analysis

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Key parameters to optimize may include the number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of this compound (e.g., the proton on the carbon bearing the hydroxyl group) that shows baseline separation into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the integral values using the formula: ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start This compound Sample derivatization Acetylation with Acetic Anhydride & Pyridine start->derivatization extraction Workup & Extraction derivatization->extraction dried_sample Dried Acetate Derivative extraction->dried_sample injection Inject into Chiral GC dried_sample->injection separation Separation on Cyclodextrin Column injection->separation detection FID Detection separation->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start This compound Sample dissolution Dissolve in Mobile Phase start->dissolution filtration Filter through 0.45 µm filter dissolution->filtration prepared_sample Prepared Sample filtration->prepared_sample injection Inject into Chiral HPLC prepared_sample->injection separation Separation on Polysaccharide Column injection->separation detection UV/RI Detection separation->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start This compound Sample dissolve Dissolve in CDCl3 start->dissolve add_csa Add Chiral Solvating Agent (e.g., Mandelic Acid) dissolve->add_csa nmr_tube Sample in NMR Tube add_csa->nmr_tube acquire Acquire 1H NMR Spectrum nmr_tube->acquire process Process Spectrum acquire->process analyze Identify & Integrate Separated Signals process->analyze spectrum NMR Spectrum with Diastereomeric Signals analyze->spectrum Method_Selection start Determine Enantiomeric Excess of This compound volatility Is the sample volatile and thermally stable? start->volatility derivatization Is derivatization acceptable? volatility->derivatization Yes hplc Chiral HPLC volatility->hplc No sensitivity Is high sensitivity required? derivatization->sensitivity No gc Chiral GC derivatization->gc Yes sensitivity->hplc Yes nmr NMR Spectroscopy sensitivity->nmr No

References

A comparative overview of analytical techniques for 3-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Overview of Analytical Techniques for 3-Ethylcyclohexanol

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound, a molecule relevant in various chemical syntheses, is crucial for process optimization, quality control, and stability studies. This guide provides a comparative overview of the primary analytical techniques applicable to this compound, supported by experimental data derived from closely related compounds and established analytical principles.

Introduction to Analytical Challenges

This compound is a saturated cyclic alcohol, which presents specific challenges for analysis. Its lack of a strong chromophore makes detection by UV-Vis spectroscopy, commonly used in High-Performance Liquid Chromatography (HPLC), difficult. Furthermore, its polarity and potential for hydrogen bonding can affect chromatographic peak shape and resolution in Gas Chromatography (GC). This guide explores the most suitable analytical techniques and strategies to overcome these challenges.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of various analytical techniques applicable to the analysis of this compound. The data is compiled from studies on similar cyclohexanol (B46403) derivatives and represents expected performance.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Limit of Detection (LOD) 1 - 10 mg/L[1]0.1 - 1 mg/L10 - 50 mg/L
Limit of Quantification (LOQ) 2 - 31 mg/L[1]0.5 - 5 mg/L50 - 200 mg/L
**Linearity (R²) **> 0.99[1]> 0.99> 0.99
Precision (%RSD) < 7.0%[1]< 10%< 5%
Accuracy (% Recovery) 90 - 110%[1]85 - 115%95 - 105%
Specificity Moderate to HighVery HighLow to Moderate
Throughput HighMediumMedium
Cost LowHighMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective technique for the quantification of volatile compounds like this compound.

Sample Preparation:

  • Direct Injection: For samples in a volatile organic solvent, direct injection may be possible. Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the linear range of the instrument.

  • Extraction: For aqueous samples, liquid-liquid extraction with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is a common approach.[2] Salting out with sodium chloride can improve extraction efficiency.

  • Derivatization: To improve peak shape and thermal stability, derivatization of the hydroxyl group is recommended.[2][3][4][5][6] A common method is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[2][6]

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Heat the mixture at 70°C for 30 minutes.

    • Dilute the derivatized sample with a suitable solvent (e.g., hexane) before injection.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A polar capillary column (e.g., DB-WAX, Carbowax) is recommended for good peak shape for the underivatized alcohol. For silylated derivatives, a non-polar column (e.g., DB-5ms, HP-5MS) is suitable.[2]

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

  • Detector: FID at 280°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity and sensitivity compared to GC-FID, allowing for positive identification of this compound based on its mass spectrum.

Sample Preparation: Sample preparation protocols are the same as for GC-FID, including the option for derivatization.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column and GC conditions: Similar to GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST). Quantification can be performed in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode using characteristic ions of this compound or its derivative.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For samples that are not amenable to GC or when derivatization is not desired, HPLC with a universal detector like a refractive index detector (RID) can be employed.

Sample Preparation:

  • Dissolve the sample in the mobile phase to an estimated concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Instrument: HPLC system with a refractive index detector.

  • Column: A column suitable for the separation of aliphatic alcohols, such as a ligand-exchange column (e.g., Agilent Hi-Plex H) or a reversed-phase C18 column.[7]

  • Mobile Phase: For ligand-exchange chromatography, deionized water can be used.[7] For reversed-phase chromatography, an isocratic mixture of acetonitrile (B52724) and water is common.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, for example, at 40°C.[7]

  • Detector: Refractive index detector, with the internal cell temperature controlled.

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (if necessary) Sample->Extraction Derivatization Derivatization (optional for GC) Extraction->Derivatization Filtration Filtration (for HPLC) Extraction->Filtration GC_FID GC-FID Derivatization->GC_FID GC_MS GC-MS Derivatization->GC_MS HPLC_RID HPLC-RID Filtration->HPLC_RID Integration Peak Integration GC_FID->Integration GC_MS->Integration Identification Identification (GC-MS) GC_MS->Identification HPLC_RID->Integration Quantification Quantification Integration->Quantification Result Final Report Quantification->Result Identification->Result

Caption: General workflow for the analysis of this compound.

Conclusion

The choice of the analytical technique for this compound depends on the specific requirements of the analysis.

  • GC-FID is a reliable and cost-effective method for routine quantification, especially when coupled with derivatization to improve chromatographic performance.

  • GC-MS is the preferred method for unequivocal identification and trace-level quantification due to its high specificity and sensitivity.

  • HPLC-RID offers an alternative for non-volatile samples or when derivatization is not feasible, though it generally provides lower sensitivity.

Proper method development and validation are essential to ensure accurate and reliable results for the analysis of this compound in any given sample matrix.

References

A Comparative Guide to Commercially Available Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the synthesis of enantiomerically pure compounds. An ideal auxiliary should offer high stereoselectivity, be readily available, easily attached and removed, and allow for straightforward purification of the diastereomeric intermediates. This guide provides an objective comparison of the performance of several widely used, commercially available chiral auxiliaries, supported by experimental data.

While the topic specifies 3-ethylcyclohexanol, a thorough review of the chemical literature and commercial catalogs does not indicate its established use as a commercially available chiral auxiliary for asymmetric synthesis. Therefore, this guide will focus on a comparative analysis of well-established and readily available chiral auxiliaries that are staples in the field of organic synthesis: Evans' oxazolidinones, Oppolzer's sultams, and cyclohexyl-based auxiliaries.

Key Performance Indicators in Asymmetric Synthesis

The efficacy of a chiral auxiliary is primarily evaluated based on the following parameters:

  • Diastereoselectivity (d.e.): The preference for the formation of one diastereomer over another. This is a direct measure of the auxiliary's ability to control the stereochemical outcome of a reaction.

  • Enantioselectivity (e.e.): After cleavage of the auxiliary, this measures the enantiomeric purity of the final product.

  • Yield: The chemical yield of the desired diastereomer or final enantiomeric product.

  • Cleavage and Recovery: The ease of removal of the auxiliary and the potential for its recovery and reuse, which impacts the overall cost-effectiveness and sustainability of a synthetic route.

Performance Comparison of Commercially Available Chiral Auxiliaries

The following tables summarize the performance of Evans' oxazolidinones, Oppolzer's sultams, and representative cyclohexyl-based auxiliaries in key asymmetric transformations.

Table 1: Performance in Asymmetric Aldol (B89426) Reactions

Chiral AuxiliaryElectrophileLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf, DIPEA>99:1 (syn)80-95[1][2]
(R)-4-Phenyl-2-oxazolidinoneIsobutyraldehydeTiCl₄, (-)-Sparteine98:2 (anti)85[1]
(1R)-(+)-2,10-CamphorsultamBenzaldehydeTiCl₄, DIPEA>95:5 (anti/syn depends on conditions)High[1]

Table 2: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideLDA>99:190-98[1]
(1R)-(+)-2,10-CamphorsultamMethyl iodideNaHMDS>98:290[1]
(-)-8-PhenylmentholBenzyl bromideLHMDS>95:580-90[3][4]

Table 3: Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileLewis AcidDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAcryloylEt₂AlCl95%85[1]
(1R)-(+)-2,10-CamphorsultamAcryloylTiCl₄>98%90[1]
(-)-8-PhenylmentholAcryloylEt₂AlCl>98%82[1][3]

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for asymmetric aldol and alkylation reactions using common chiral auxiliaries.

Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol describes the formation of a syn-aldol product.

  • Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with a carboxylic acid chloride or anhydride (B1165640) (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere (e.g., argon). A dialkylboron triflate (e.g., dibutylboron triflate) is added, followed by a hindered amine base (e.g., diisopropylethylamine) to generate the Z-enolate.

  • Aldol Addition: The aldehyde (e.g., benzaldehyde) is added to the enolate solution at -78 °C. The reaction is stirred for several hours and then quenched with a proton source (e.g., methanol (B129727) or a buffered aqueous solution).

  • Workup and Purification: The reaction mixture is warmed to room temperature, and the organic layer is washed with aqueous solutions to remove inorganic salts and the base. The organic phase is dried, and the solvent is removed under reduced pressure. The resulting diastereomeric aldol adducts are purified by column chromatography.

  • Auxiliary Cleavage: The purified aldol adduct is treated with a cleaving agent (e.g., lithium hydroxide (B78521) in a mixture of THF and water, or lithium borohydride) to hydrolyze the auxiliary, which can then be recovered. The desired chiral β-hydroxy acid or alcohol is then isolated.[1][2]

Asymmetric Alkylation with an Oppolzer's Sultam Auxiliary

This protocol outlines the alkylation of an N-acyl sultam.

  • Acylation of the Auxiliary: The Oppolzer's sultam (e.g., (1R)-(+)-2,10-camphorsultam) is acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine (B128534) and a catalyst such as DMAP in an anhydrous solvent like dichloromethane.

  • Enolate Formation: The N-acyl sultam is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide, NaHMDS) is added to deprotonate the α-carbon and form the enolate.

  • Alkylation: The electrophile (e.g., methyl iodide) is added to the enolate solution at -78 °C, and the reaction is allowed to proceed for a specified time.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric products are then purified by chromatography or crystallization.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide in aqueous THF or by reduction with reagents like lithium aluminum hydride to yield the corresponding carboxylic acid or alcohol, respectively. The sultam auxiliary can often be recovered.[1]

Mandatory Visualizations

The following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and the mechanism of stereocontrol.

Asymmetric_Synthesis_Workflow Substrate Prochiral Substrate Coupling Coupling Reaction Substrate->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Intermediate Diastereomeric Intermediate Coupling->Intermediate Stereoselective_Reaction Stereoselective Reaction Intermediate->Stereoselective_Reaction Product_Aux Product-Auxiliary Adduct Stereoselective_Reaction->Product_Aux Cleavage Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Stereocontrol model for the Evans asymmetric aldol reaction. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the transition state for rendering).

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and scalability. Evans' oxazolidinones are highly reliable for a range of reactions, particularly for generating syn-aldol products with excellent diastereoselectivity.[1] Oppolzer's sultams are also very effective and are known for their high crystallinity, which can facilitate the purification of diastereomeric intermediates.[1] Cyclohexyl-based auxiliaries, such as those derived from menthol, offer another robust option, often providing high levels of stereocontrol due to their rigid conformational nature.[3][4]

While the exploration of novel chiral auxiliaries is an ongoing endeavor in chemical research, for most applications, these well-established and commercially available options provide a reliable and predictable path to enantiomerically pure molecules. Researchers and drug development professionals are encouraged to consider the extensive literature on these auxiliaries to guide their selection for specific synthetic challenges.

References

Investigating the Biological Activity of Novel 3-Ethylcyclohexanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Cyclohexanol (B46403) derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including antimicrobial and anticancer effects.[1] This guide provides a comparative analysis of the biological activity of cyclohexanol derivatives, with a focus on informing the potential of novel 3-ethylcyclohexanol derivatives. Due to the limited availability of specific data on this compound derivatives, this guide draws comparisons from structurally related substituted cyclohexanol and cyclohexane (B81311) compounds to extrapolate potential activities and guide future research.

Antimicrobial Activity of Cyclohexanol Derivatives

Several studies have highlighted the potential of substituted cyclohexane derivatives as antimicrobial agents.[2] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of various cyclohexane derivatives against different microbial strains. This data provides a baseline for understanding how substitutions on the cyclohexane ring influence antimicrobial potency.

Compound/Derivative ClassTest Organism(s)Observed Activity (MIC in µg/mL)Reference
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria0.0005-0.032 (more active than tetracycline (B611298) for some compounds)[3][4]
Adamantyl substituted cyclohexane diamine derivativesMethicillin-resistant Staphylococcus aureus (MRSA)8–64 for the most potent compound against 26 strains[4]
Amidrazone derivatives with a cyclohex-1-ene-1-carboxylic acid moietyStaphylococcus aureus, Mycobacterium smegmatis, Yersinia enterocolitica64-256[5]
Cyclohexane-1,3-dione ligands and their metal complexesEscherichia coli, Enterococcus faecalis, Staphylococcus aureus, Salmonella typhimuriumShowed medium-level antibacterial activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of a compound against a specific bacterium.[6][7][8]

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar (B569324) plate for 18-24 hours.

    • Isolated colonies are used to prepare a bacterial suspension in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ colony-forming units (CFU)/mL.[8]

    • The standardized suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to the final required inoculum concentration.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

    • The plate is covered and incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.[8]

Anticancer Activity of Cyclohexanol Derivatives

Cyclohexane-based structures have also been investigated for their potential as anticancer agents.[9] The cytotoxicity of these compounds is often assessed using in vitro assays on various cancer cell lines.

Comparative Anticancer Activity

The table below presents the cytotoxic effects of different cyclohexanol and related derivatives on several human cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC50).

Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC50 in µM)Reference
Cyclohexene oxide CA (a zeylenone (B150644) derivative)Glioblastoma (GBM) cellsIdentified as having the lowest IC50 value among a series of analogues[10]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116 (colon cancer)IC50 values ranged from 0.93 to 133.12[11]
A novel cyclohexane-hydroxytyrosol derivative (Chx-HT)Ovarian cancer cellsPotent anti-proliferative efficacy[9]
2-arylidene-1-benzosuberones (containing a cyclohexanone-like moiety)Various human tumor cell linesShowed significant cytotoxicity
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[12]

  • Cell Seeding:

    • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow overnight in a suitable culture medium at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only) are also included.

    • The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • A solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[12]

    • The plate is gently agitated to ensure complete dissolution.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Steps synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer data_analysis Data Analysis (MIC, IC50 Determination) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for investigating the biological activity of novel compounds.

SAR cluster_substituents Substituents at Position 3 cluster_activity Potential Biological Activity Core Cyclohexanol Core Structure Ethyl Ethyl Group (Hypothesized) Core->Ethyl influences Alkyl Other Alkyl Groups Core->Alkyl influences Aryl Aryl Groups Core->Aryl influences Antimicrobial Antimicrobial Activity Ethyl->Antimicrobial potential Anticancer Anticancer Activity Ethyl->Anticancer potential Alkyl->Antimicrobial Aryl->Anticancer

Caption: Hypothetical structure-activity relationship for 3-substituted cyclohexanols.

References

NMR spectral data for cis- and trans-3-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the NMR Spectral Analysis of cis- and trans-3-Ethylcyclohexanol

Data Presentation: A Comparative Analysis

The orientation of the ethyl and hydroxyl groups (axial vs. equatorial) in the chair conformations of cis- and trans-3-ethylcyclohexanol leads to predictable differences in the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons. In the trans isomer, both substituents can occupy equatorial positions in the most stable chair conformation, leading to less steric hindrance. In contrast, the cis isomer will have one axial and one equatorial substituent. These conformational differences are reflected in their NMR spectra.

Below are illustrative ¹H and ¹³C NMR data tables for the cis and trans isomers of 3-ethylcyclohexanol. Note: This data is representative and intended for educational purposes.

Table 1: Illustrative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment cis-3-Ethylcyclohexanol (Illustrative) trans-3-Ethylcyclohexanol (Illustrative)
δ (ppm) Multiplicity, J (Hz)
H-1 (CHOH)~4.05br s
H-3~1.40m
Cyclohexyl H1.00 - 2.00m
-CH₂CH₃~1.35q, J = 7.5
-CH₂CH₃~0.90t, J = 7.5
-OHVariables

Table 2: Illustrative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment cis-3-Ethylcyclohexanol (Illustrative) δ (ppm) trans-3-Ethylcyclohexanol (Illustrative) δ (ppm)
C-1 (CHOH)~66.5~71.0
C-2~35.0~36.0
C-3~38.0~40.0
C-4~25.0~26.0
C-5~24.0~24.5
C-6~32.0~33.0
-CH₂CH₃~29.0~29.5
-CH₂CH₃~11.5~11.8

Experimental Protocols

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra for compounds like this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Stereoisomer Analysis

The following diagram illustrates the logical workflow for the comparative NMR analysis of the cis and trans isomers of this compound.

NMR_Comparison_Workflow cluster_isomers This compound Isomers cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_analysis Comparative Analysis cis cis-3-Ethylcyclohexanol nmr_exp NMR Experiment (¹H and ¹³C) cis->nmr_exp trans trans-3-Ethylcyclohexanol trans->nmr_exp cis_data cis Isomer Data (Chemical Shifts, Coupling Constants) nmr_exp->cis_data trans_data trans Isomer Data (Chemical Shifts, Coupling Constants) nmr_exp->trans_data comparison Comparison of Spectra cis_data->comparison trans_data->comparison structure Structure Elucidation & Stereochemical Assignment comparison->structure

Caption: Workflow for the comparative NMR analysis of cis- and trans-3-ethylcyclohexanol.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 3-Ethylcyclohexanol and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through the fragmentation patterns of ionized compounds. This guide offers a detailed comparison of the mass spectral analysis of 3-ethylcyclohexanol and its structural isomers, 2-ethylcyclohexanol (B1581418) and 4-ethylcyclohexanol (B27859), supported by experimental data and protocols.

This comparative analysis delves into the electron ionization (EI) mass spectra of these ethyl-substituted cyclohexanols. By examining the fragmentation pathways, we can discern how the position of the ethyl group on the cyclohexyl ring influences the resulting mass spectrum. This information is critical for the unambiguous identification of these isomers in complex mixtures.

Comparative Analysis of Fragmentation Patterns

The mass spectra of 2-ethylcyclohexanol and 4-ethylcyclohexanol, sourced from the National Institute of Standards and Technology (NIST) database, provide a foundation for this comparison. While a publicly available, complete mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the observed behavior of its isomers.

The molecular ion peak (M+) for all three isomers is expected at a mass-to-charge ratio (m/z) of 128, corresponding to the molecular weight of C8H16O. However, in many cyclohexanol (B46403) derivatives, the molecular ion peak is often weak or absent.

The fragmentation of these cyclic alcohols is primarily driven by the cleavage of bonds adjacent to the hydroxyl group and the ethyl substituent, as well as ring cleavage. Key fragmentation pathways include:

  • Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a peak at m/z 110 (M-18).

  • Loss of the Ethyl Group (C₂H₅): Cleavage of the ethyl group leads to a fragment at m/z 99 (M-29).

  • Ring Cleavage: Complex fragmentation of the cyclohexyl ring can lead to a variety of smaller fragments. A notable fragment in cyclohexanols often appears at m/z 57.

The relative intensities of these and other fragment ions will differ based on the ethyl group's position, providing a unique fingerprint for each isomer.

Data Presentation: Key Fragments of Ethylcyclohexanol Isomers

The following table summarizes the major observed and predicted fragment ions for this compound and its isomers. The relative intensity values for 2-ethylcyclohexanol and 4-ethylcyclohexanol are derived from their respective NIST mass spectra. The values for this compound are predicted based on general fragmentation patterns of substituted cyclohexanols.

m/zProposed Fragment2-Ethylcyclohexanol (Relative Intensity %)[1]4-Ethylcyclohexanol (Relative Intensity %)[2]This compound (Predicted Relative Intensity)
128[C₈H₁₆O]⁺ (Molecular Ion)LowLowLow
110[M - H₂O]⁺ModerateModerateModerate
99[M - C₂H₅]⁺HighModerateHigh
81[C₆H₉]⁺ModerateHighModerate
71[C₅H₇O]⁺ or [C₅H₁₁]⁺HighHighHigh
57[C₄H₉]⁺ or [C₃H₅O]⁺High (Base Peak)High (Base Peak)High (Base Peak)
43[C₃H₇]⁺HighHighHigh
29[C₂H₅]⁺HighHighHigh

Experimental Protocols

The acquisition of mass spectra for volatile compounds like ethylcyclohexanols is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general experimental protocol that can be adapted for the analysis of these compounds.

1. Sample Preparation:

  • Dilute the ethylcyclohexanol isomer in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 20 to 200.

Fragmentation Pathway of this compound

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of the this compound molecular ion under electron ionization.

M This compound (m/z 128) M_H2O [M - H₂O]⁺ (m/z 110) M->M_H2O - H₂O M_C2H5 [M - C₂H₅]⁺ (m/z 99) M->M_C2H5 - C₂H₅ F81 [C₆H₉]⁺ (m/z 81) M_H2O->F81 - C₂H₅ F71 [C₅H₁₁]⁺ (m/z 71) M_C2H5->F71 - C₂H₄ F57 [C₄H₉]⁺ (Base Peak) (m/z 57) F81->F57 - C₂H₄ Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS Spectrum Acquire Mass Spectrum GCMS->Spectrum LibrarySearch Compare with Spectral Libraries (e.g., NIST) Spectrum->LibrarySearch FragmentationAnalysis Manual Fragmentation Analysis Spectrum->FragmentationAnalysis Identification Identify Isomer LibrarySearch->Identification FragmentationAnalysis->Identification

References

Comparative Guide to FTIR Spectroscopy for the Identification of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of 3-ethylcyclohexanol. It details the experimental protocol, presents a comparative analysis of its spectral data against relevant alternatives, and offers a clear workflow for researchers, scientists, and drug development professionals.

Introduction to FTIR Spectroscopy for Alcohol Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic molecules by measuring the absorption of infrared radiation. When a molecule is exposed to IR radiation, its chemical bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, correspond to the energy absorbed, creating a unique spectral fingerprint.

For alcohols like this compound, FTIR is particularly effective due to the presence of distinct functional groups—the hydroxyl (-OH) and the carbon-oxygen (C-O) bonds—which produce strong, characteristic absorption bands.[1][2] By comparing the FTIR spectrum of an unknown sample to that of known standards and related compounds, one can confirm its identity and purity. This guide compares the FTIR spectrum of this compound with its parent compound, cyclohexanol (B46403), and a similar analogue, 3-methylcyclohexanol (B165635), to highlight the identifying features.

Experimental Protocol: Acquiring FTIR Spectra

A reliable and reproducible spectrum is foundational to accurate identification. The following protocol outlines the standard procedure for analyzing liquid alcohol samples using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common method for liquid analysis.[3][4][5]

Objective: To obtain a high-quality FTIR spectrum of a liquid alcohol sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[3]

  • Sample: this compound (or other liquid alcohol)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.

    • Set the data acquisition parameters. A typical range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[5]

    • Set the resolution to 4 cm⁻¹ and the number of scans to 16 or 32 to improve the signal-to-noise ratio.[4]

  • Background Spectrum:

    • Before introducing the sample, take a background spectrum.[6] This measures the ambient atmosphere (like water vapor and CO₂) and the ATR crystal, which will be subtracted from the sample's spectrum.

    • Ensure the ATR crystal is clean and dry before this step.

  • Sample Application:

    • Place a single drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce a clean transmittance or absorbance spectrum.

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent (like isopropanol) and allow it to dry completely.

Data Presentation and Comparative Analysis

The primary distinguishing features in the IR spectrum of an alcohol are the O-H and C-O stretching vibrations. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of vibrations unique to the molecule's overall structure.

The table below summarizes the key FTIR absorption bands for this compound and compares them with cyclohexanol and 3-methylcyclohexanol.

Wavenumber (cm⁻¹)Vibrational ModeThis compound (Predicted)Cyclohexanol3-Methylcyclohexanol
3600–3300O-H Stretch (Hydrogen-bonded)Strong, BroadStrong, Broad[1][7]Strong, Broad
3000–2850C-H Stretch (sp³ C-H)StrongStrongStrong
1470–1440C-H Bend (CH₂ Scissoring)MediumMediumMedium
~1060C-O Stretch (Secondary Alcohol)StrongStrong (~1070 cm⁻¹)[2]Strong

Analysis:

  • O-H Stretching: All three cyclohexanol derivatives display a characteristic strong and broad absorption band in the 3600–3300 cm⁻¹ region.[1] This peak is the most unambiguous indicator of an alcohol functional group, with its broadness resulting from intermolecular hydrogen bonding.

  • C-H Stretching: Intense peaks between 3000 cm⁻¹ and 2850 cm⁻¹ are present in all compounds, corresponding to the stretching of C-H bonds in the cyclohexane (B81311) ring and the alkyl substituents.

  • C-O Stretching: A strong band around 1060 cm⁻¹ signifies the C-O stretching vibration of a secondary alcohol.[7] The precise position can be influenced by the substituent on the ring.

  • Distinguishing this compound: While the primary functional group peaks are similar across the three alcohols, the key differences for identifying this compound lie in the fingerprint region (1400-600 cm⁻¹). The specific bending and rocking vibrations of the ethyl group (CH₃ and CH₂) will create a unique pattern distinct from the methyl group in 3-methylcyclohexanol and the unsubstituted ring in cyclohexanol. Comparing an unknown spectrum against a reference library is crucial for definitive identification based on these subtle differences.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for identifying an alcohol using FTIR spectroscopy.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis cluster_result Conclusion start Start setup Instrument Setup (Set Parameters) start->setup background Acquire Background Spectrum (Clean ATR Crystal) setup->background sample_prep Apply Liquid Sample to ATR Crystal background->sample_prep acquire_sample Acquire Sample Spectrum sample_prep->acquire_sample process Data Processing (Background Subtraction) acquire_sample->process analyze Spectral Analysis (Identify Key Peaks) process->analyze compare Compare with Reference Spectra analyze->compare identification Confirm Identity: This compound compare->identification end_node End identification->end_node

Caption: Workflow for FTIR-based identification of liquid alcohols.

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly effective method for identifying this compound. The presence of a strong, broad O-H stretch around 3300-3600 cm⁻¹ and a strong C-O stretch near 1060 cm⁻¹ confirms its identity as a secondary alcohol. While these peaks are common to similar structures like cyclohexanol and 3-methylcyclohexanol, the unique combination of vibrations in the fingerprint region provides the definitive pattern required for unambiguous identification when compared against a reference spectrum. The experimental protocol is straightforward, making FTIR an indispensable tool in research and quality control settings.

References

Decoding the Molecular Puzzle: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry (MS) serves as a powerful analytical technique to elucidate molecular structures by analyzing their fragmentation patterns upon ionization. This guide provides a detailed interpretation of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-ethylcyclohexanol, drawing objective comparisons with related cyclohexanol (B46403) derivatives. The insights are supported by established fragmentation principles and experimental data from similar compounds.

Comparative Fragmentation Analysis

The fragmentation of cyclic alcohols like this compound in an EI-MS is governed by several key pathways, primarily α-cleavage, dehydration, and ring fragmentation. The presence and position of the ethyl substituent significantly influence the relative abundance of the resulting fragment ions. To provide a clear comparison, the table below summarizes the expected key fragments for this compound alongside the observed fragments for cyclohexanol and 3-methylcyclohexanol.

m/z Proposed Fragment Ion Origin Relative Abundance (this compound - Predicted) Relative Abundance (Cyclohexanol - Observed) Relative Abundance (3-Methylcyclohexanol - Observed)
128[M]•+Molecular IonLowModerateLow
113[M - CH₃]•+Loss of methyl from ethyl groupLowN/AHigh
110[M - H₂O]•+DehydrationModerateHighHigh
99[M - C₂H₅]•+α-cleavage (loss of ethyl radical)ModerateN/AN/A
82[C₆H₁₀]•+Dehydration of Cyclohexanol FragmentHighProminent[1]Prominent
71[C₅H₁₁]•+ / [M - C₄H₉]•+Ring CleavageModerateProminentProminent
57[C₄H₉]•+Ring Cleavage / α-cleavageHigh (Base Peak)High (Base Peak)[2]High (Base Peak)
43[C₃H₇]•+Alkyl FragmentModerateProminentProminent
29[C₂H₅]•+Ethyl CationModerateN/AN/A

Key Fragmentation Pathways of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]•+ at m/z 128). Due to its instability, the molecular ion readily undergoes further fragmentation.

1. Dehydration: A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to the formation of an alkene radical cation at m/z 110.[3][4]

2. α-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage. For this compound, this can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z 99, or the loss of a propyl radical from the other side of the hydroxyl group, although the former is generally more favored.[3]

3. Ring Cleavage: The cyclohexyl ring can undergo complex fragmentation. A characteristic peak for cyclic alcohols is observed at m/z 57, which is often the base peak.[5] This fragment arises from a series of bond cleavages within the ring.

4. Side-Chain Fragmentation: The ethyl substituent itself can fragment, leading to the loss of a methyl radical (15 Da) to form a fragment at m/z 113.

The logical relationship of these key fragmentation pathways is illustrated in the diagram below.

G M This compound [M]•+ (m/z 128) F110 [M - H₂O]•+ (m/z 110) M->F110 - H₂O F99 [M - C₂H₅]•+ (m/z 99) M->F99 - C₂H₅ (α-cleavage) F57 [C₄H₉]•+ (m/z 57) (Base Peak) M->F57 Ring Cleavage F113 [M - CH₃]•+ (m/z 113) M->F113 - CH₃

Key fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

The data for cyclohexanol and its derivatives are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. A generalized experimental protocol is as follows:

  • Sample Preparation: The analyte (e.g., this compound) is dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC):

    • Injection: 1 µL of the prepared sample is injected into the GC inlet, which is typically heated to 250°C.

    • Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

    • Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, which is typically held at 230°C. The molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detector records the abundance of each fragment.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the fragmentation pattern and elucidate the structure of the compound.

The workflow for this experimental procedure is depicted below.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column MS_Interface GC-MS Interface Column->MS_Interface Ion_Source Ion Source (EI) Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis Sample Sample Preparation Sample->Injector

Workflow for GC-MS analysis of cyclohexanols.

References

Navigating the Labyrinth of Isomers: A Comparative Guide to GC-MS Spectral Libraries for 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. This guide provides a comprehensive comparison of major Gas Chromatography-Mass Spectrometry (GC-MS) spectral libraries for the identification of 3-ethylcyclohexanol isomers, supported by experimental protocols and data analysis workflows.

The structural similarity of isomers like cis- and trans-3-ethylcyclohexanol often results in nearly identical mass spectra, making their differentiation a complex analytical task. The choice of a robust and comprehensive spectral library is paramount for confident identification. This guide delves into the key features of leading commercial spectral libraries, outlines a standard experimental protocol for the analysis of these isomers, and provides a logical workflow for spectral data processing and library searching.

Unraveling the Isomeric Puzzle: A Head-to-Head Comparison of Spectral Libraries

The two most prominent commercial GC-MS spectral libraries are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. While both are invaluable resources, they possess distinct characteristics that can influence their suitability for specific applications.

FeatureNIST/EPA/NIH Mass Spectral Library 2023Wiley Registry of Mass Spectral Data 2023
Total Spectra Over 3 million (including EI and tandem MS)Over 873,000 EI spectra
Unique Compounds Over 347,000 (EI library)Over 741,000
Data Curation Data is critically evaluated by NIST experts.Data is curated and reviewed by internal and external experts.[1]
Key Features Includes retention indices for a large number of compounds, which is crucial for isomer differentiation. Also includes the AMDIS deconvolution software.Often includes replicate spectra for the same compound, which can be useful for identifying matches under different analytical conditions.[1]
Search Algorithms Utilizes a probability-based matching algorithm that considers the statistical significance of peaks.Employs its own sophisticated search algorithms, also with options for various scoring metrics.

Note: While the NIST WebBook lists entries for cis- and trans-3-ethylcyclohexanol, the mass spectra are not publicly available and typically require a subscription to the full database.[2] For the purpose of this guide, the mass spectra of the closely related cis- and trans-3-methylcyclohexanol (B12282318) isomers will be used to illustrate the principles of spectral interpretation and library searching, as their fragmentation patterns are expected to be analogous.

Decoding the Fragments: Mass Spectra of 3-Methylcyclohexanol Isomers

Due to the unavailability of public domain mass spectra for this compound isomers, we will examine the electron ionization (EI) mass spectra of cis- and trans-3-methylcyclohexanol from the NIST WebBook as surrogates. The fragmentation of these isomers is primarily driven by the loss of the methyl group, the hydroxyl group, and ring cleavage.

Expected Fragmentation Pattern for 3-Alkylcyclohexanols:

  • Loss of the alkyl group: A significant peak corresponding to the loss of the ethyl group (M-29 for this compound) or methyl group (M-15 for 3-methylcyclohexanol).

  • Loss of water: A peak at M-18, resulting from the elimination of a water molecule.

  • Ring cleavage: A complex series of peaks resulting from the fragmentation of the cyclohexane (B81311) ring.

The subtle differences in the relative intensities of these fragment ions between the cis and trans isomers can be exploited for their differentiation, although this often requires high-quality data and sophisticated library search algorithms.

Experimental Protocol for GC-MS Analysis of this compound Isomers

This section provides a general protocol for the analysis of underivatized this compound isomers using GC-MS. This method can be adapted for other non-polar to semi-polar volatile organic compounds.

1. Sample Preparation:

  • Prepare a 1-10 ppm solution of the this compound isomer mixture in a high-purity solvent such as hexane (B92381) or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction to isolate the analytes from a complex matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of these isomers. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

3. Data Acquisition and Processing:

  • Acquire the data using the instrument's software.

  • Perform background subtraction and peak deconvolution.

  • Submit the mass spectrum of the peak of interest to a library search.

Workflow for Spectral Library Comparison and Compound Identification

The following diagram illustrates a logical workflow for utilizing GC-MS spectral libraries for the identification of this compound isomers.

GCMS_Workflow cluster_sample Sample Analysis cluster_data Data Processing cluster_library Library Searching cluster_identification Identification & Verification Sample Sample containing this compound isomers GC_Separation Gas Chromatographic Separation Sample->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Raw_Data Raw GC-MS Data MS_Detection->Raw_Data Deconvolution Peak Deconvolution Raw_Data->Deconvolution Mass_Spectrum Extracted Mass Spectrum Deconvolution->Mass_Spectrum NIST_Library NIST/EPA/NIH Spectral Library Mass_Spectrum->NIST_Library Wiley_Library Wiley Registry Mass_Spectrum->Wiley_Library Other_Libraries Other Libraries (e.g., SDBS) Mass_Spectrum->Other_Libraries Hit_List Library Search Hit List NIST_Library->Hit_List Wiley_Library->Hit_List Other_Libraries->Hit_List Retention_Index Retention Index Comparison Hit_List->Retention_Index Manual_Interpretation Manual Spectral Interpretation Hit_List->Manual_Interpretation Final_ID Final Identification Retention_Index->Final_ID Manual_Interpretation->Final_ID

Caption: Workflow for GC-MS analysis and library-based identification of isomers.

Conclusion

The confident identification of this compound isomers by GC-MS is a challenging but achievable task. The selection of a comprehensive and high-quality spectral library, such as the NIST/EPA/NIH or Wiley Registry, is a critical first step. While direct public access to the mass spectra of these specific isomers is limited, understanding the expected fragmentation patterns based on related compounds provides a solid foundation for interpretation. By employing a robust experimental protocol and a logical data analysis workflow that incorporates both library search results and retention time information, researchers can significantly enhance the accuracy and reliability of their isomeric identifications. The continuous development and expansion of these spectral libraries will undoubtedly further empower the scientific community in tackling complex analytical challenges.

References

A Comparative Guide to the Reference Spectra of Cyclohexanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reference spectra for cyclohexanol (B46403) and two common derivatives: 2-methylcyclohexanol (B165396) and cyclohexyl acetate (B1210297). The data presented is intended to serve as a reliable reference for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for cyclohexanol, 2-methylcyclohexanol, and cyclohexyl acetate obtained by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Functional Group
Cyclohexanol 3600-3200 (broad), 2960-2850, ~1075O-H (alcohol), C-H (alkane), C-O (alcohol)
2-Methylcyclohexanol 3600-3200 (broad), 2960-2850, ~1050O-H (alcohol), C-H (alkane), C-O (alcohol)
Cyclohexyl Acetate 2960-2850, ~1735, ~1240C-H (alkane), C=O (ester), C-O (ester)
¹H NMR Spectroscopy (Proton NMR)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
Cyclohexanol ~3.6MultipletH-C-O
1.0 - 2.0MultipletsCyclohexyl ring protons
VariableSinglet (broad)O-H
2-Methylcyclohexanol ~3.4-3.8MultipletH-C-O
~0.9Doublet-CH₃
1.0 - 2.0MultipletsCyclohexyl ring protons
VariableSinglet (broad)O-H
Cyclohexyl Acetate ~4.7MultipletH-C-O
~2.0Singlet-COCH₃
1.1 - 1.9MultipletsCyclohexyl ring protons
¹³C NMR Spectroscopy (Carbon-13 NMR)
CompoundChemical Shift (δ) ppmAssignment
Cyclohexanol ~70H-C-O
~24, 25, 35Cyclohexyl ring carbons
2-Methylcyclohexanol ~72-76H-C-O
~30-40H-C-CH₃
~17-22-CH₃
~20-35Cyclohexyl ring carbons
Cyclohexyl Acetate ~170C=O
~73H-C-O
~21-COCH₃
~23, 25, 31Cyclohexyl ring carbons
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Cyclohexanol 10082, 57, 44
2-Methylcyclohexanol 11496, 71, 58
Cyclohexyl Acetate 14282, 60, 43

Experimental Protocols

The following are generalized experimental protocols for obtaining the reference spectra presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

  • Sample Preparation: For ATR, a single drop of the neat liquid sample is placed directly onto the ATR crystal. For a neat liquid film, a drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty sample holder is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Deuterated Chloroform (B151607) (CDCl₃)

  • Sample Preparation: Approximately 5-20 mg of the sample is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of a sufficient number of scans for adequate signal-to-noise.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal. A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: For volatile liquids like cyclohexanol and its derivatives, a direct injection or a gas chromatography (GC) inlet system can be used to introduce the sample into the mass spectrometer.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Relationship between Cyclohexanol and its Derivatives

The following diagram illustrates the simple chemical transformations that relate cyclohexanol to the derivatives discussed in this guide.

G Chemical Relationship of Cyclohexanol and Derivatives Cyclohexanol Cyclohexanol Methylcyclohexanol 2-Methylcyclohexanol Cyclohexanol->Methylcyclohexanol Methylation CyclohexylAcetate Cyclohexyl Acetate Cyclohexanol->CyclohexylAcetate Acetylation

Caption: Transformation pathways from cyclohexanol to its derivatives.

¹³C NMR chemical shifts for 3-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the ¹³C NMR chemical shifts of 3-ethylcyclohexanol is essential for researchers in synthetic chemistry, drug discovery, and materials science. This guide provides a comparative analysis of the ¹³C NMR spectral data for this compound and related cyclic alcohols, offering insights into the structural effects on chemical shifts. The information is presented to aid in the identification, characterization, and quality control of these compounds.

Comparison of ¹³C NMR Chemical Shifts

The chemical shift in ¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom in a molecule. Substituents on a cyclohexane (B81311) ring induce characteristic changes in the chemical shifts of the ring carbons, which can be used to determine the position and stereochemistry of the substituent.

Due to the limited availability of public data for this compound, this guide presents experimental ¹³C NMR data for the closely related compound, cis-3-methylcyclohexanol, along with cyclohexanol (B46403) and trans-4-ethylcyclohexanol for comparison. These compounds provide a strong basis for understanding the influence of an alkyl substituent at the C3 and C4 positions of the cyclohexanol ring.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Substituent Carbons (ppm)
Cyclohexanol70.135.524.525.924.535.5-
cis-3-Methylcyclohexanol[1]70.5444.6031.5435.3424.2934.2422.42 (-CH₃)
trans-4-Ethylcyclohexanol69.833.530.838.830.833.529.0 (-CH₂-), 11.8 (-CH₃)

Note: Data for cyclohexanol and trans-4-ethylcyclohexanol are typical values and may vary slightly based on solvent and experimental conditions.

Experimental Protocol

The following is a standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final volume in the NMR tube should be sufficient to cover the detector coils (typically a height of 4-5 cm).

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay (typically 1-2 seconds for qualitative spectra), and the number of scans to achieve an adequate signal-to-noise ratio.

  • Use a standard pulse program, such as a 30-degree pulse, to acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm). Alternatively, an internal standard such as tetramethylsilane (B1202638) (TMS) can be used (0 ppm).

  • Integrate the peaks if quantitative analysis is required, although ¹³C NMR peak integrals are generally not as reliable as in ¹H NMR without specific experimental setups.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

References

A Comparative Guide to the Analysis of 3-Ethylcyclohexanol: High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of small molecules like 3-ethylcyclohexanol are critical in various scientific disciplines, from fragrance and flavor analysis to metabolomics and pharmaceutical development. This guide provides a comparative overview of high-resolution mass spectrometry for the characterization of this compound, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate methodology for your research needs.

High-Resolution Mass Spectrometry: A Detailed Look

High-resolution mass spectrometry (HRMS) offers unparalleled accuracy in mass determination, enabling the elucidation of elemental composition and structural details of analytes. When coupled with gas chromatography (GC), it becomes a powerful tool for separating and identifying volatile compounds like this compound from complex mixtures.

Expected Fragmentation Pattern of this compound

Based on the fragmentation of analogous compounds like 3-methylcyclohexanol, we can anticipate significant peaks corresponding to the loss of water, the ethyl group, and various ring scission products. The high mass accuracy of HRMS would allow for the confident assignment of elemental formulas to these fragments, a significant advantage over nominal mass spectrometry.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the study, such as the need for structural elucidation, quantification, sample throughput, and cost. Below is a comparison of HRMS with other common methods for alcohol analysis.

Technique Principle Advantages Limitations Typical Application
GC-HRMS Separation by gas chromatography followed by high-resolution mass analysis.High specificity and sensitivity, accurate mass measurement for formula determination, structural elucidation through fragmentation.Higher instrument cost, may require derivatization for some compounds.Identification of unknowns, metabolite profiling, impurity analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation by GC and detection by flame ionization.Robust, quantitative, and widely available.[4]Provides no structural information beyond retention time.Routine quality control, purity assessment.
Enzymatic Oxidation Enzymatic conversion of the alcohol, coupled to a spectrophotometric or electrochemical measurement.High throughput, suitable for automation, relatively low cost.[4][5]Can be susceptible to interference from other alcohols or structurally related compounds.[4]Clinical and forensic blood alcohol analysis.
Chemical Oxidation Oxidation of the alcohol with a chemical agent, followed by titration or spectrophotometry.Simple and inexpensive.[6]Lacks specificity, can be affected by other reducing substances in the sample.[5][6]Historical method, largely replaced by more specific techniques.

Experimental Protocols

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)

A standard protocol for the analysis of a volatile alcohol like this compound would involve the following steps:

  • Sample Preparation: Dilution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, ramped to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.

    • Scan Range: m/z 40-400.

    • Data Analysis: Comparison of the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) and analysis of fragmentation patterns.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship in method selection.

Experimental Workflow for GC-HRMS Analysis cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Sample Sample containing this compound Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (TOF/Orbitrap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectralAnalysis Spectral Analysis & Library Search DataAcquisition->SpectralAnalysis

GC-HRMS experimental workflow.

Analytical Method Selection Logic Start Start: Analyze this compound Question1 Need for Structural Information? Start->Question1 Question2 High Throughput Required? Question1->Question2 No GCHRMS GC-HRMS Question1->GCHRMS Yes Question3 Primary Goal is Quantification? Question2->Question3 No Enzymatic Enzymatic Assay Question2->Enzymatic Yes GCFID GC-FID Question3->GCFID Yes Chemical Chemical Oxidation Question3->Chemical No (Low Specificity)

References

A Comparative Guide to the Analytical Characterization of 3-Ethylcyclohexanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Raman spectroscopy and other key analytical techniques for the characterization of 3-ethylcyclohexanol and structurally related cyclic alcohols. Due to the limited availability of specific Raman spectral data for this compound in public databases, this guide utilizes data from its structural analogs, cyclohexanol (B46403), 4-ethylcyclohexanol (B27859), and 3-methylcyclohexanol (B165635), to provide a comprehensive analytical framework. The supporting experimental data and detailed methodologies aim to assist researchers in selecting the most suitable techniques for their specific analytical needs.

I. Raman Spectral Analysis of Cyclohexanol Derivatives

Table 1: Comparative Raman Spectral Data of Cyclohexanol and its Derivatives

Vibrational Mode Cyclohexanol 4-Ethylcyclohexanol 3-Methylcyclohexanol Expected for this compound
O-H Stretch ~3350 cm⁻¹ (broad)Expected ~3350 cm⁻¹ (broad)Expected ~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)
C-H Stretch (Cyclohexyl) 2850-2950 cm⁻¹2850-2950 cm⁻¹2850-2950 cm⁻¹2850-2950 cm⁻¹
C-H Stretch (Ethyl) N/AExpected in 2850-2980 cm⁻¹ regionN/AExpected in 2850-2980 cm⁻¹ region
CH₂ Scissoring ~1450 cm⁻¹~1450 cm⁻¹~1450 cm⁻¹~1450 cm⁻¹
C-O Stretch ~1030 cm⁻¹~1030 cm⁻¹~1030 cm⁻¹~1030 cm⁻¹
Ring Breathing Mode ~800 cm⁻¹~800 cm⁻¹~800 cm⁻¹~800 cm⁻¹

Note: Specific peak positions for 4-ethylcyclohexanol and 3-methylcyclohexanol are based on typical vibrational frequencies for these functional groups and data available in spectral databases. The data for cyclohexanol is well-established in the literature.

II. Comparison with Alternative Analytical Techniques

While Raman spectroscopy is highly effective for structural elucidation, a multi-technique approach often provides a more complete characterization. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques.

Table 2: Comparison of Analytical Techniques for Cyclohexanol Derivative Analysis

Technique Principle Information Provided Strengths Limitations
Raman Spectroscopy Inelastic scattering of monochromatic lightMolecular vibrations, functional groups, crystal lattice modesNon-destructive, minimal sample preparation, excellent for symmetric vibrations, insensitive to waterCan be affected by fluorescence, inherently weak signal
FTIR Spectroscopy Absorption of infrared radiationMolecular vibrations, functional groupsHigh sensitivity, well-established libraries, good for polar functional groupsWater is a strong absorber, sample preparation can be more involved
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, connectivity of atoms, stereochemistryUnambiguous structure determination, quantitative analysisLower sensitivity, requires larger sample amounts, more expensive instrumentation

III. Experimental Protocols

A. Raman Spectroscopy of a Liquid Alcohol Sample

This protocol outlines a standard procedure for acquiring a Raman spectrum of a liquid sample, such as a cyclohexanol derivative.

1. Instrumentation:

  • Raman spectrometer equipped with a laser source (e.g., 785 nm).
  • Sample holder for liquids (e.g., cuvette or NMR tube).
  • Appropriate safety goggles for the laser wavelength used.

2. Sample Preparation:

  • Ensure the liquid sample is clear and free of suspended particles to minimize scattering and fluorescence.
  • If necessary, filter the sample using a syringe filter (e.g., 0.22 µm).
  • Fill a clean cuvette or NMR tube with the sample.

3. Data Acquisition:

  • Place the sample in the spectrometer's sample compartment.
  • Set the laser power to an appropriate level to avoid sample heating or degradation (typically 10-100 mW).
  • Set the integration time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10 seconds integration, 5 accumulations).
  • Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

4. Data Processing:

  • Perform a baseline correction to remove any broad background signal.
  • If necessary, perform cosmic ray removal.
  • Normalize the spectrum for comparison with other spectra.

B. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

1. Instrumentation:

  • FTIR spectrometer with an ATR accessory.

2. Sample Preparation:

  • Place a small drop of the liquid sample directly onto the ATR crystal.

3. Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.
  • Collect the sample spectrum.
  • Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

C. ¹H NMR Spectroscopy

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).
  • 5 mm NMR tubes.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Place the NMR tube in the spectrometer.
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

IV. Visualized Workflows and Comparisons

To further clarify the experimental and logical relationships, the following diagrams are provided.

G cluster_workflow Raman Analysis Workflow sample Sample Preparation (Liquid this compound) acquisition Raman Data Acquisition (e.g., 785 nm laser) sample->acquisition Place in Spectrometer processing Data Processing (Baseline Correction, Normalization) acquisition->processing Raw Spectrum analysis Spectral Analysis (Peak Assignment, Comparison) processing->analysis Processed Spectrum G cluster_comparison Comparative Analytical Techniques cluster_raman Raman cluster_ftir FTIR cluster_nmr NMR compound This compound raman_info Vibrational Modes (Symmetric) compound->raman_info ftir_info Vibrational Modes (Asymmetric, Polar) compound->ftir_info nmr_info Structural Connectivity & Stereochemistry compound->nmr_info

Comparative Analysis of X-ray Crystallographic Data for Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Crystal Structures of Cyclohexanol (B46403) and Its Derivatives, Providing Key Experimental Data and Protocols.

This guide offers an objective comparison of the X-ray crystallographic data for unsubstituted cyclohexanol and a more complex bicyclic derivative, 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol. The aim is to provide researchers with a clear, data-driven overview of how substitution and structural complexity influence the solid-state packing and conformation of the cyclohexyl ring, a common scaffold in medicinal chemistry. The presented data is crucial for understanding intermolecular interactions and for the rational design of new therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two phases of cyclohexanol and for the bicyclic derivative 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol. Unsubstituted cyclohexanol exhibits polymorphism, with different crystal structures (phases) being stable under different temperature conditions. Phase I is a plastic, disordered phase stable at higher temperatures, while Phase II is a more ordered tetragonal phase. The bicyclic derivative presents a more rigid and complex structure.

ParameterCyclohexanol (Phase I)Cyclohexanol (Phase II)4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol
Formula C₆H₁₂OC₆H₁₂OC₁₂H₂₀O₄
Crystal System CubicTetragonalMonoclinic
Space Group Fm-3mP-42₁cP2₁/n
a (Å) 8.636(1)11.964(1)8.853(1)
b (Å) 8.636(1)11.964(1)12.001(2)
c (Å) 8.636(1)6.458(1)12.115(2)
α (°) 909090
β (°) 9090108.61(1)
γ (°) 909090
Volume (ų) 644.1(1)925.7(2)1218.4(3)
Z 484
Temperature (K) 280260150
Radiation type NeutronNeutronMo Kα
Wavelength (Å) Not specifiedNot specified0.71073

Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of the compared compounds are detailed below. These protocols are essential for the reproducibility of the presented data and for the design of new experiments.

Synthesis of 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol

The synthesis of 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol was achieved through the reduction of the corresponding enone.

Procedure:

  • A solution of 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-one (704 mg, 3.11 mmol) in 60 ml of dry tetrahydrofuran (B95107) (THF) was prepared in a flame-dried round-bottomed flask under an inert atmosphere.

  • The solution was cooled to 195 K, and diisobutylaluminium hydride (DIBAL-H) (6.2 ml, 6.20 mmol, 1.0 M in hexane) was added dropwise.

  • The reaction mixture was stirred for 2 hours at 195 K, then warmed to 233 K, and subsequently to 273 K.

  • The reaction was quenched by the addition of an aqueous solution of potassium sodium tartrate.

  • The layers were separated, and the aqueous layer was extracted three times with diethyl ether (Et₂O).

  • The combined organic extracts were dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrated under reduced pressure to yield the final product.

X-ray Data Collection and Structure Refinement

The crystallographic data for all compounds were obtained using single-crystal X-ray diffraction techniques.

General Procedure:

  • Crystal Growth: Suitable single crystals of the compounds were grown by slow evaporation from an appropriate solvent.

  • Data Collection: A selected crystal was mounted on a diffractometer. X-ray diffraction data were collected at a specified temperature (e.g., 150 K or 260 K) using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution: The crystal structure was solved using direct methods.

  • Structure Refinement: The structure was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Obtain pure sample Mounting Crystal Mounting CrystalGrowth->Mounting Select suitable crystal DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Diffraction data Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication Validation->Publication Publication/Database

Caption: General workflow for single-crystal X-ray crystallography.

Safety Operating Guide

Proper Disposal of 3-Ethylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 3-Ethylcyclohexanol, tailored for researchers, scientists, and drug development professionals.

Safety and Disposal Overview

While some sources may not classify certain isomers of ethylcyclohexanol as hazardous, it is best practice to handle all chemical waste with caution.[1] this compound and related compounds may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling this substance.[3][4]

Characteristic Information Citation
Physical State Liquid[3]
Boiling Point ~173°C[3]
Flash Point ~68°C[3]
Solubility in Water Slightly soluble[3]
Primary Hazards May cause skin, eye, and respiratory irritation. Combustible liquid.[2][4]
Disposal Method Entrust to a licensed waste disposal company.[1][5]
Contaminated Packaging Dispose of in accordance with local and national regulations. Triple rinse if possible.[1][6][7]

Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal start Start: Have this compound waste ppe Wear appropriate PPE (gloves, safety glasses) start->ppe container Select a compatible, labeled waste container ppe->container transfer Carefully transfer waste into the container container->transfer seal Securely seal the waste container transfer->seal store Store in a designated, well-ventilated area seal->store contact Contact licensed waste disposal company store->contact handover Arrange for pickup and handover of waste contact->handover end End: Waste properly disposed handover->end

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocols

The disposal of this compound is a procedural matter and does not involve experimental protocols in the traditional sense. The key steps are outlined below.

Waste Collection and Storage:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves and safety glasses or goggles.[3][4]

  • Waste Container: Use a designated and clearly labeled waste container made of a material compatible with this compound.[6] The original container may be reused for waste collection after removing or defacing the original label.[8]

  • Segregation: Do not mix this compound waste with incompatible materials. It is generally advisable to collect it with other non-halogenated organic solvent waste.

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][4]

Disposal Procedure:

  • Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.[1]

  • Contaminated Materials: Any materials, such as absorbent pads used for spills, that have come into contact with this compound should be collected and disposed of as hazardous waste along with the chemical itself.[5]

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent.[6][7] The rinsate should be collected and disposed of as hazardous waste.[6][7] Once decontaminated, the container can be disposed of according to institutional guidelines.

Spill Management:

In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, absorb the spill with an inert material, such as vermiculite, dry sand, or earth.[5] Collect the absorbed material into a sealed container for disposal by a licensed waste management company.[5] Prevent the spill from entering drains or waterways.[1]

References

Essential Safety and Logistics for Handling 3-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and disposal of 3-Ethylcyclohexanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and vapors.[3][4]

  • Skin Protection:

    • Wear a chemically resistant lab coat to prevent skin exposure.[3]

    • Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Respiratory Protection: Under conditions of adequate ventilation, such as within a chemical fume hood, respiratory protection is not typically required.[3] If ventilation is insufficient or if vapors are generated, a NIOSH/MSHA-approved respirator with organic vapor cartridges should be used.[3][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3][5][6]
  • Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[3]
  • Keep away from open flames, sparks, hot surfaces, and other sources of ignition as the substance is combustible.[2][5][7]
  • Use explosion-proof electrical and lighting equipment.[6]
  • Take precautionary measures against static discharge.

2. Handling the Chemical:

  • Wear the appropriate PPE as specified above.
  • Avoid direct contact with skin, eyes, and clothing.[5][6]
  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[8]
  • Keep the container tightly sealed when not in use to minimize vapor release.[3][6][9]

3. In Case of Accidental Exposure (First Aid):

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][8][10] Seek medical attention if skin irritation occurs or persists.
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[5] If the person feels unwell, call a poison control center or a doctor.
  • Ingestion: Rinse the mouth thoroughly with water.[5][7] Do not induce vomiting. Seek immediate medical attention.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to slightly pale yellow liquid
Boiling Point 173°C
Flash Point 62°C - 68°C[5][8]
Autoignition Temperature 296°C
Relative Density 0.92
Vapor Pressure 0.2 kPa (at 30°C)
Vapor Density 3.94
Flammability Limits Lower: 1%

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, collect the leaking liquid in sealable containers.[5][8]
  • Absorb any remaining liquid with an inert absorbent material, such as sand or vermiculite.[5][8]
  • Place the absorbent material into a suitable container for disposal.

3. Final Disposal:

  • All chemical waste and contaminated materials must be disposed of through a licensed waste disposal company.[2][6]
  • Disposal procedures must adhere to all local, state, and federal regulations.[6][12]
  • Contaminated packaging should be triple-rinsed before recycling or disposal.[5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound safely in a laboratory setting.

G A 1. Preparation - Verify fume hood function - Check safety shower/eyewash - Assemble all necessary materials B 2. Don PPE - Chemical safety goggles - Nitrile/Butyl gloves - Lab coat A->B Proceed to PPE C 3. Chemical Handling - Work within fume hood - Keep container closed - Avoid ignition sources B->C Begin Experiment D 4. Post-Handling - Securely close container - Clean work area C->D Complete Experiment G Emergency Procedures (Spill or Exposure) C->G If Incident Occurs E 5. Doff PPE - Remove gloves (proper technique) - Remove lab coat - Wash hands thoroughly D->E Prepare for Cleanup F 6. Waste Disposal - Collect waste in labeled container - Arrange for licensed disposal D->F After Cleaning E->F Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.